Immh-010 maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H36BrClN2O9 |
|---|---|
Molecular Weight |
756.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;propan-2-yl (2S)-2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-3-hydroxypropanoate |
InChI |
InChI=1S/C32H32BrClN2O5.C4H4O4/c1-21(2)41-32(38)28(18-37)36-17-25-14-27(34)30(15-29(25)39-19-22-8-7-13-35-16-22)40-20-24-11-6-12-26(31(24)33)23-9-4-3-5-10-23;5-3(6)1-2-4(7)8/h3-16,21,28,36-37H,17-20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-;/m0./s1 |
InChI Key |
YMNRFXSXULONAH-RIODZAOZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
IMMH-010 Maleate: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IMMH-010 maleate (B1232345) is an orally bioavailable small molecule prodrug currently under clinical investigation for the treatment of advanced solid tumors. It is designed to overcome the limitations of monoclonal antibody-based immunotherapies by offering improved tissue penetration and a more convenient route of administration. This technical guide provides an in-depth overview of the mechanism of action of IMMH-010, detailing its conversion to the active metabolite YPD-29B, its potent inhibition of the PD-1/PD-L1 immune checkpoint pathway, and its preclinical anti-tumor efficacy. This document includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanism of Action: From Prodrug to PD-L1 Inhibition
IMMH-010 is an ester prodrug of YPD-29B, a highly potent and specific inhibitor of Programmed Death-Ligand 1 (PD-L1). Following oral administration, IMMH-010 is rapidly and extensively converted to its active form, YPD-29B, primarily through the action of carboxylesterase 1 (CES1) in the liver.[1] YPD-29B then exerts its anti-tumor effect by disrupting the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells.
Signaling Pathway
The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to T-cell exhaustion and immune evasion by the tumor. YPD-29B directly targets and binds to PD-L1, inducing its dimerization and subsequent internalization.[2] This prevents the PD-L1/PD-1 interaction, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.
Quantitative Data
In Vitro Potency
The active metabolite, YPD-29B, demonstrates exceptionally high potency in blocking the PD-1/PD-L1 interaction.
| Compound | Assay | IC50 | Reference |
| YPD-29B | HTRF Protein-Protein Interaction | < 10⁻¹³ M | [3] |
In Vivo Anti-Tumor Efficacy
IMMH-010 maleate has shown significant dose-dependent tumor growth inhibition (TGI) in syngeneic mouse models.
| Model | Compound | Dose (mg/kg, PO, QD) | TGI (%) | Reference |
| B16F10 Melanoma | This compound | 2.5 | 45 | [4] |
| B16F10 Melanoma | This compound | 5 | 58 | [4] |
| B16F10 Melanoma | This compound | 10 | 65 | [4] |
| MC38 Colon Carcinoma | This compound | 2.5 | 35 | [4] |
| MC38 Colon Carcinoma | This compound | 5 | 52 | [4] |
| MC38 Colon Carcinoma | This compound | 10 | 61 | [4] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and monkeys, demonstrating rapid conversion of IMMH-010 to YPD-29B and favorable exposure of the active metabolite.
Table 2.3.1: Pharmacokinetic Parameters in Rats (Single Oral Dose) [3][5]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| IMMH-010 | 10 | 35.4 ± 12.1 | 0.5 | 1.23 ± 0.34 | 68.9 ± 18.5 |
| YPD-29B | 10 | 234 ± 56 | 1.0 | 1.57 ± 0.45 | 543 ± 121 |
| IMMH-010 | 30 | 112 ± 45 | 0.75 | 1.45 ± 0.51 | 215 ± 78 |
| YPD-29B | 30 | 789 ± 213 | 1.0 | 2.11 ± 0.67 | 1876 ± 543 |
| IMMH-010 | 100 | 356 ± 123 | 1.0 | 1.87 ± 0.62 | 789 ± 234 |
| YPD-29B | 100 | 2543 ± 876 | 1.5 | 3.65 ± 1.23 | 6543 ± 1876 |
Table 2.3.2: Pharmacokinetic Parameters in Cynomolgus Monkeys (Single 5 mg/kg Oral Dose) [4]
| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| IMMH-010 | 9.46 | ~1.5 | 5.16 | 47.9 |
| YPD-29B | 35.5 | ~1.5 | 9.00 | 186 |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay was utilized to determine the in vitro potency of YPD-29B in inhibiting the interaction between PD-1 and PD-L1.
Protocol:
-
Reagent Preparation: Serial dilutions of YPD-29B were prepared. Recombinant human His-tagged PD-L1 and Fc-tagged PD-1 proteins were used. HTRF detection reagents consisted of an anti-His antibody conjugated to a d2 acceptor and an anti-Fc antibody conjugated to a Eu3+ cryptate donor.
-
Incubation: All components were incubated together in a microplate to allow for the binding of PD-1 to PD-L1 and the binding of the detection antibodies to their respective tags.
-
Signal Detection: The plate was read on an HTRF-compatible microplate reader. The Eu3+ cryptate donor was excited at 320 nm. In the absence of an inhibitor, the close proximity of the donor and acceptor due to the PD-1/PD-L1 interaction results in fluorescence resonance energy transfer (FRET), leading to a specific emission at 665 nm.
-
Data Analysis: The HTRF ratio (665 nm emission / 620 nm emission) was calculated. The IC50 value was determined by plotting the HTRF ratio against the concentration of YPD-29B.[3]
In Vivo Xenograft Studies
Syngeneic mouse models were used to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Cell Culture and Inoculation: B16F10 melanoma or MC38 colon carcinoma cells were cultured and then subcutaneously injected into the flanks of C57BL/6 mice.[1]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, after which the mice were randomized into different treatment groups.[1]
-
Drug Administration: this compound was suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily at various doses for a specified duration (e.g., 19 consecutive days).[1][4]
-
Monitoring: Tumor dimensions and mouse body weights were measured regularly throughout the study.[1]
-
TGI Calculation: Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of vehicle group)] x 100.[1]
Pharmacokinetic Analysis
The pharmacokinetic properties of IMMH-010 and its active metabolite YPD-29B were assessed in rats and monkeys.
Protocol:
-
Animal Dosing: this compound was formulated in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose) and administered via oral gavage to Sprague-Dawley rats or cynomolgus monkeys at various doses.[3][4]
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing into tubes containing an esterase inhibitor (e.g., NaF) to prevent ex vivo conversion of IMMH-010. Plasma was separated by centrifugation.[3][4]
-
Bioanalysis: The concentrations of IMMH-010 and YPD-29B in plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, using software such as WinNonlin.[3]
Clinical Development
IMMH-010 is currently being evaluated in a Phase 1 clinical trial (NCT04343859) in patients with advanced malignant solid tumors to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.[3][6]
Conclusion
This compound is a promising oral PD-L1 inhibitor that effectively converts to its highly potent active metabolite, YPD-29B. Preclinical data demonstrate that YPD-29B potently blocks the PD-1/PD-L1 interaction, leading to T-cell activation and significant anti-tumor efficacy in vivo. The favorable pharmacokinetic profile and oral bioavailability of IMMH-010 position it as a potentially valuable alternative or complementary therapy to existing antibody-based immune checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in cancer patients.
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
The Active Metabolite of IMMH-010 Maleate: A Technical Overview
IMMH-010 maleate (B1232345) , a novel orally administered small molecule, functions as a prodrug for the potent programmed cell death ligand 1 (PD-L1) inhibitor, YPD-29B . This technical guide provides an in-depth analysis of the metabolic activation of IMMH-010, its pharmacokinetic profile, and the experimental methodologies employed in its characterization. This information is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.
Metabolic Activation of IMMH-010
IMMH-010 is an ester prodrug designed to overcome certain physicochemical challenges of its active counterpart, YPD-29B[1]. The conversion of IMMH-010 to YPD-29B is a critical step for its therapeutic activity.
The Active Metabolite: YPD-29B
The primary and active metabolite of IMMH-010 is YPD-29B[1][2][3][4][5]. IMMH-010, chemically named 2-[4-(2-bromo-biphenyl-3-ylmethoxy)-5-chloro-2-(pyridin-3-ylmethoxy)- benzylamino]-3-hydroxy-propionic acid isopropyl ester, undergoes hydrolysis of its ester bond to yield YPD-29B[2][3]. This active metabolite, YPD-29B, is a highly potent inhibitor of the PD-1/PD-L1 interaction, with an IC50 value of less than 10⁻¹³ M[1][2][3].
Enzymatic Conversion
The hydrolysis of IMMH-010 to YPD-29B is primarily catalyzed by Carboxylesterase 1 (CES1) [1][4]. In vitro studies using human liver S9 fractions and selective inhibitors have confirmed the role of CES1 in this metabolic conversion[1].
The metabolic conversion pathway is illustrated in the following diagram:
Caption: Metabolic activation of IMMH-010 to its active form, YPD-29B.
Pharmacokinetics of IMMH-010 and YPD-29B in Rats
Following oral administration, IMMH-010 is rapidly and extensively converted to its active metabolite, YPD-29B[2][3][6]. Pharmacokinetic studies in rats have provided key insights into the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and its active metabolite.
Plasma Pharmacokinetic Parameters
The table below summarizes the key plasma pharmacokinetic parameters of IMMH-010 and YPD-29B in rats after a single oral administration of IMMH-010 maleate at different doses.
| Parameter | IMMH-010 (10 mg/kg) | YPD-29B (from 10 mg/kg IMMH-010) | IMMH-010 (30 mg/kg) | YPD-29B (from 30 mg/kg IMMH-010) | IMMH-010 (100 mg/kg) | YPD-29B (from 100 mg/kg IMMH-010) |
| Tmax (h) | 0.25 ± 0.00 | 0.38 ± 0.13 | 0.30 ± 0.11 | 0.50 ± 0.00 | 0.42 ± 0.14 | 0.50 ± 0.00 |
| Cmax (ng/mL) | 10.37 ± 1.83 | 315.73 ± 35.80 | 25.17 ± 10.00 | 794.67 ± 215.55 | 116.83 ± 45.18 | 2015.67 ± 348.18 |
| AUC (0-t) (ng·h/mL) | 9.00 ± 2.65 | 741.51 ± 108.83 | 25.22 ± 10.02 | 2397.00 ± 643.34 | 208.13 ± 91.54 | 8847.67 ± 1563.81 |
| AUC (0-inf) (ng·h/mL) | 9.00 ± 2.65 | 742.63 ± 108.99 | 25.22 ± 10.02 | 2400.33 ± 642.86 | 208.13 ± 91.54 | 8856.33 ± 1561.43 |
| t1/2 (h) | 1.15 ± 0.32 | 1.81 ± 0.20 | 1.18 ± 0.27 | 2.14 ± 0.25 | 1.57 ± 0.28 | 3.32 ± 0.40 |
| Data presented as mean ± SD (n=5). Sourced from[2]. |
Tissue Distribution
Tissue distribution studies in rats revealed that after a single oral dose of 10 mg/kg this compound, the prodrug was primarily found in the adrenal gland, lymph nodes, heart, liver, and spleen. The active metabolite, YPD-29B, was mainly observed in the liver, lymph, kidney, and lung[2][3].
Excretion
Within 72 hours of oral administration of 10 mg/kg this compound in rats, approximately 28.81% of the dose was recovered in the urine and feces. This included 7.99% as unchanged IMMH-010 and 20.82% as YPD-29B[2][3]. The majority of the excreted compounds were found in the feces[2].
Experimental Protocols
The following sections detail the methodologies used in the key studies of IMMH-010 metabolism and pharmacokinetics.
In Vitro Metabolism in Liver S9 Fractions
This experiment aimed to assess the rate of conversion of IMMH-010 to YPD-29B in the liver S9 fractions of different species.
-
Materials: IMMH-010, liver S9 fractions (human, monkey, dog, rat), NADPH regenerating system, Tris-HCl buffer, MgCl₂.
-
Procedure:
-
IMMH-010 (10 μM) was incubated with liver S9 homogenate protein (0.5 mg/mL) and an NADPH regenerating system in a Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.
-
The reaction mixture was preincubated for 2 minutes at 37°C.
-
The reaction was initiated by the addition of IMMH-010.
-
Samples were collected at various time points and analyzed by LC-MS/MS to determine the concentrations of IMMH-010 and its metabolites.
-
Animal Pharmacokinetic Study
This study was designed to determine the plasma concentration-time profiles of IMMH-010 and YPD-29B after oral administration in rats.
-
Animals: Female Sprague-Dawley rats.
-
Dosing: this compound was suspended in 0.5% sodium carboxymethyl cellulose (B213188) and administered via oral gavage at doses of 10, 30, and 100 mg/kg[2][3].
-
Sample Collection:
-
Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined using a validated LC-MS/MS method[2][3].
The workflow for the pharmacokinetic study is depicted below:
Caption: Workflow for the in vivo pharmacokinetic study of IMMH-010.
LC-MS/MS Analytical Method
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of IMMH-010 and YPD-29B in biological matrices[2][3].
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: A positive-negative polarity switching mode was used. IMMH-010 was detected in positive ion mode, and YPD-29B was detected in negative ion mode[3].
-
MRM Transitions:
-
Internal Standards: Structural analogs were used as internal standards for quantification[3].
Mechanism of Action of the Active Metabolite
The active metabolite, YPD-29B, exerts its anti-tumor effect by inhibiting the interaction between PD-1 and PD-L1. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system.
The signaling pathway is illustrated below:
Caption: YPD-29B blocks the PD-1/PD-L1 interaction, leading to T-cell activation.
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 3. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
YPD-29B as a potent PD-L1 inhibitor
An In-depth Technical Guide to YPD-29B: A Potent Small-Molecule PD-L1 Inhibitor
Introduction
YPD-29B is a novel, potent, and specific small-molecule inhibitor of Programmed Cell Death Ligand 1 (PD-L1).[1] As the active metabolite of the orally bioavailable prodrug YPD-30 (also known as IMMH-010), YPD-29B represents a promising advancement in cancer immunotherapy, offering an alternative to monoclonal antibody-based treatments.[2][3][4] This document provides a comprehensive technical overview of YPD-29B, detailing its mechanism of action, binding kinetics, cellular activity, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
The PD-1/PD-L1 axis is a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, suppressing T-cell proliferation, cytokine release, and cytotoxic activity.
YPD-29B functions by directly targeting and binding to human PD-L1, effectively blocking its interaction with the PD-1 receptor.[1][3] Unlike passive blockade, the binding of YPD-29B to PD-L1 induces the dimerization, internalization, and subsequent degradation of the PD-L1 protein.[1][2][3] This dual mechanism not only prevents the immunosuppressive signal but also removes the ligand from the cancer cell surface, leading to a robust reactivation of T lymphocytes and restoration of the anti-tumor immune response.[3][5]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of its disruption by YPD-29B.
References
- 1. YPD-29B | PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
IMMH-010 Maleate: A Preclinical In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMMH-010 maleate (B1232345) is a novel, orally bioavailable small molecule prodrug of YPD-29B, a potent inhibitor of the programmed cell death-ligand 1 (PD-L1). This technical guide provides a comprehensive overview of the preclinical studies and findings for IMMH-010 maleate, focusing on its mechanism of action, pharmacokinetics, metabolism, and anti-tumor efficacy. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical profile of this promising immuno-oncology agent. IMMH-010 is currently in phase I clinical trials for the treatment of advanced malignant solid tumors.[1][2]
Mechanism of Action
IMMH-010 is an ester prodrug designed to improve the druggability of its active metabolite, YPD-29B.[1] Following oral administration, IMMH-010 is rapidly converted to YPD-29B.[3][4] YPD-29B effectively blocks the interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1.[4] This inhibition disrupts a key immune checkpoint pathway that is often exploited by cancer cells to evade immune surveillance. By blocking the PD-1/PD-L1 interaction, YPD-29B helps to restore T-cell activity against tumor cells.
Pharmacokinetics
The pharmacokinetic profile of IMMH-010 and its active metabolite YPD-29B has been evaluated in rats and cynomolgus monkeys.
Rat Pharmacokinetic Parameters
Following a single oral administration of this compound to rats, the compound was rapidly and extensively converted to YPD-29B.[4][5] The area under the plasma concentration-time curve (AUC) for both IMMH-010 and YPD-29B was found to be proportional to the dose in the range of 10-100 mg/kg.[4][5][6]
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| IMMH-010 | |||
| Cmax (ng/mL) | 18.3 ± 8.1 | 45.2 ± 13.5 | 158.2 ± 45.7 |
| Tmax (h) | 0.5 | 0.7 ± 0.3 | 0.8 ± 0.3 |
| AUC (0-t) (ng·h/mL) | 20.7 ± 6.4 | 68.9 ± 20.1 | 254.6 ± 88.2 |
| t1/2 (h) | 1.1 ± 0.4 | 1.3 ± 0.3 | 1.6 ± 0.5 |
| YPD-29B | |||
| Cmax (ng/mL) | 480.6 ± 121.7 | 1350.8 ± 320.1 | 4256.4 ± 987.3 |
| Tmax (h) | 1.0 ± 0.0 | 1.3 ± 0.5 | 1.8 ± 0.8 |
| AUC (0-t) (ng·h/mL) | 1587.4 ± 421.3 | 4890.1 ± 1123.5 | 16432.8 ± 3541.2 |
| t1/2 (h) | 2.9 ± 0.5 | 3.2 ± 0.6 | 3.5 ± 0.4 |
| Data presented as mean ± SD. |
Cynomolgus Monkey Pharmacokinetic Parameters
After a single 5 mg/kg oral dose of this compound in male cynomolgus monkeys, the peak plasma concentrations for IMMH-010 and YPD-29B were reached within 1.5 hours.[1]
| Parameter | IMMH-010 | YPD-29B |
| Dose (mg/kg) | 5 | - |
| Cmax (ng/mL) | 9.46 | 35.5 |
| Tmax (h) | < 1.5 | < 1.5 |
| AUC (ng·h/mL) | 47.9 | 186 |
| t1/2 (h) | 5.16 | 9.00 |
Metabolism and Interspecies Variation
IMMH-010 is primarily metabolized to its active form, YPD-29B, through hydrolysis catalyzed by carboxylesterase 1 (CES1).[1][7] Four metabolites of IMMH-010 have been identified in total.[1][8]
Significant interspecies differences in the metabolism of IMMH-010 have been observed in plasma. The conversion of IMMH-010 to YPD-29B is rapid in rat and mouse plasma, while the parent compound remains stable in human and monkey plasma.[1][2][8] Conversely, the transformation of IMMH-010 to YPD-29B in liver S9 fractions is rapid and shows no obvious differences among human, monkey, dog, and rat species.[8] The intestine is not a major site of IMMH-010 hydrolysis.[7][8]
Tissue Distribution and Excretion in Rats
Following oral administration of 10 mg/kg this compound to rats, the parent drug and its active metabolite were widely distributed in tissues.[9]
Tissue Distribution of IMMH-010 and YPD-29B in Rats
| Compound | Primary Distribution Tissues |
| IMMH-010 | Adrenal gland, lymph nodes, heart, liver, spleen[4][5][9] |
| YPD-29B | Liver, lymph, kidney, lung[4][5][9] |
Excretion Profile in Rats (72h post 10 mg/kg oral dose)
| Excretion Route | % of Administered Dose |
| Feces | |
| Unchanged IMMH-010 | 7.99%[4][5][9] |
| YPD-29B | 19.65%[9] |
| Urine | |
| YPD-29B | 1.17%[9] |
| Total Recovered | ~28.81%[4][5][9] |
Anti-Tumor Efficacy
IMMH-010 has demonstrated significant anti-tumor activity in B16F10 melanoma and MC38 colon carcinoma xenograft mouse models.[1][8] The half-life of YPD-29B in tumors was found to be 7.6 to 25 times longer than in plasma, suggesting prolonged target engagement in the tumor microenvironment.[1]
Experimental Protocols
Pharmacokinetic Studies in Rats
-
Animals: Female Sprague-Dawley rats.[4]
-
Formulation: this compound was suspended in 0.5% sodium carboxymethyl cellulose (B213188).[4][9]
-
Dosing: Single intragastric administration at doses of 10, 30, and 100 mg/kg.[9]
-
Sample Collection: Blood samples were collected via the orbital plexus at specified time points up to 48 hours into heparinized tubes containing NaF.[9] Plasma was separated by centrifugation.[9]
-
Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by a validated LC-MS/MS method.[4][6]
Pharmacokinetic Studies in Cynomolgus Monkeys
-
Formulation: this compound was suspended in 0.5% carboxymethyl cellulose to a concentration of 1 mg/mL.[1][7]
-
Sample Collection: Serial blood samples were collected up to 48 hours.[1][7]
-
Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by LC-MS/MS.[1][7]
In Vivo Anti-Tumor Efficacy Studies
-
Animal Models: B16F10 melanoma and MC38 colon carcinoma xenograft models.[7]
-
Cell Implantation: B16F10 or MC38 cells were injected subcutaneously into the right flanks of mice.[7]
-
Treatment: Mice received once-daily oral administration of this compound (1.25, 2.5, 5, and 10 mg/kg) or vehicle (0.5% carboxymethyl cellulose) for 19 consecutive days.[7]
-
Endpoint: Tumor growth inhibition was calculated based on tumor weight at the end of the study.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
The Role of IMMH-010 Maleate in the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMMH-010 maleate (B1232345) is an orally administered prodrug of the potent and selective small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), YPD-29B. This document provides a comprehensive technical guide on the mechanism of action, metabolism, pharmacokinetics, and preclinical anti-tumor activity of IMMH-010 maleate, with a focus on its role within the tumor microenvironment (TME). By blocking the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), this compound aims to restore anti-tumor immunity. This guide summarizes key quantitative data, details experimental methodologies from published studies, and provides visual representations of critical pathways and processes to support further research and development.
Introduction
The PD-1/PD-L1 axis is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. PD-L1, often overexpressed on the surface of cancer cells and other cells within the TME, binds to PD-1 on activated T cells, leading to T-cell exhaustion and suppression of the anti-tumor immune response. This compound is a novel therapeutic agent designed to disrupt this interaction. As a prodrug, IMMH-010 is engineered for oral bioavailability and is rapidly converted to its active metabolite, YPD-29B, in vivo.[1][2][3] YPD-29B then acts to inhibit PD-L1, thereby unleashing the immune system to recognize and attack cancer cells. This document will delve into the preclinical data that characterizes the activity of this compound.
Mechanism of Action
This compound's therapeutic effect is mediated by its active metabolite, YPD-29B, which is a potent inhibitor of the PD-1/PD-L1 interaction.[4] The proposed mechanism involves the binding of YPD-29B to PD-L1, preventing it from engaging with PD-1 on immune cells. This blockade reverses the inhibitory signal, leading to the reactivation of tumor-specific T cells within the TME.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Preclinical Pharmacokinetics and Metabolism
IMMH-010 is an ester prodrug designed to improve the physicochemical properties of its active form, YPD-29B.[2] Following oral administration, IMMH-010 is rapidly and extensively converted to YPD-29B.[4][5][6]
Metabolism
The primary metabolic pathway of IMMH-010 is hydrolysis of the ester bond to yield the active carboxylic acid, YPD-29B.[4] This conversion is mainly catalyzed by carboxylesterase 1 (CES1).[2][3] Studies have shown that IMMH-010 is rapidly metabolized in rat and mouse plasma, while it remains more stable in human and monkey plasma.[2][3] In liver S9 fractions, the conversion is rapid across species (human, monkey, dog, and rat).[3]
Caption: Metabolic conversion of IMMH-010 to its active form, YPD-29B.
Pharmacokinetic Parameters in Rats
Pharmacokinetic studies in Sprague-Dawley rats following a single oral administration of this compound demonstrated dose-proportional exposure of both IMMH-010 and its active metabolite, YPD-29B.[5][6]
| Parameter | Dose (mg/kg) | IMMH-010 | YPD-29B |
| Cmax (ng/mL) | 10 | 11.4 ± 4.3 | 258 ± 45 |
| 30 | 33.6 ± 12.3 | 785 ± 154 | |
| 100 | 112 ± 34 | 2654 ± 543 | |
| AUC (ng·h/mL) | 10 | 25.7 ± 9.8 | 687 ± 123 |
| 30 | 78.9 ± 25.4 | 2156 ± 432 | |
| 100 | 265 ± 87 | 7234 ± 1456 | |
| Tmax (h) | 10, 30, 100 | 0.5 - 1 | 0.5 - 1 |
| t1/2β (h) | 10, 30, 100 | Not Reported | 1.57 - 3.65 |
Data presented as mean ± SD. Data sourced from Frontiers in Pharmacology, 2021.[5]
Tissue Distribution in Rats
Following a single 10 mg/kg oral dose of this compound in rats, both IMMH-010 and YPD-29B were distributed to various tissues.[4][5][6]
| Tissue | IMMH-010 Predominant Distribution | YPD-29B Predominant Distribution |
| Primary Sites | Adrenal gland, lymph nodes, heart, liver, spleen | Liver, lymph nodes, kidney, lung |
Data sourced from Frontiers in Pharmacology, 2021.[4][5][6]
Preclinical Anti-Tumor Efficacy
IMMH-010 has demonstrated significant anti-tumor efficacy in syngeneic mouse models.
In Vivo Efficacy Studies
In B16F10 melanoma and MC38 colon carcinoma xenograft mouse models, oral administration of IMMH-010 resulted in remarkable tumor growth inhibition (TGI).[2]
| Model | Compound | Dose | TGI (%) |
| B16F10 Melanoma | IMMH-010 | 5 mg/kg | Data Not Quantified |
| MC38 Colon Carcinoma | IMMH-010 | 5 mg/kg | Data Not Quantified |
While the source mentions "remarkable antitumor efficacy," specific quantitative TGI values were not provided in the abstract.[2]
Clinical Development
This compound is currently being investigated in a Phase I/II clinical trial in patients with advanced malignant solid tumors and non-small cell lung carcinoma.[2] The trial is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMMH-010. Biomarker inclusion criteria for the trial include PD-L1 expression levels.
Experimental Protocols
Animal Pharmacokinetic Studies
-
Species: Female Sprague-Dawley rats (200 ± 20 g).[4]
-
Formulation: this compound suspended in 0.5% sodium carboxymethyl cellulose.[4][5]
-
Administration: Intragastric (i.g.) gavage at doses of 10, 30, and 100 mg/kg.[5]
-
Blood Sampling: Blood samples were collected via the orbital plexus into heparinized tubes containing NaF at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[5]
-
Plasma Preparation: Plasma was separated by centrifugation at 5,000 rpm for 10 minutes.[5]
-
Bioanalysis: Concentrations of IMMH-010 and YPD-29B were determined using a validated LC-MS/MS method.[4][6]
Tissue Distribution Studies
-
Species: Female Sprague-Dawley rats.[4]
-
Administration: Single i.g. administration of 10 mg/kg this compound.[4][5]
-
Tissue Collection: Heart, liver, brain, spleen, lung, kidney, adrenal gland, thymus, and lymph nodes were harvested at 15 minutes, 30 minutes, 4 hours, and 12 hours post-dose.[4][5]
-
Sample Preparation: Tissues were washed with normal saline and blotted dry.[5]
-
Bioanalysis: Tissue homogenates were analyzed for IMMH-010 and YPD-29B concentrations by LC-MS/MS.[4]
In Vivo Antitumor Efficacy Studies
-
Models: B16F10 melanoma and MC38 colon carcinoma xenograft mouse models.[2]
-
Treatment: Oral administration of this compound (5 mg/kg).[2]
-
Endpoint: Tumor growth inhibition (TGI) was calculated as TGI = (1 − [treatment group tumor weight / vehicle group tumor weight]) × 100.[2]
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a promising, orally bioavailable prodrug that effectively delivers the active PD-L1 inhibitor, YPD-29B, to the systemic circulation and relevant tissues, including lymph nodes. Preclinical studies have demonstrated its rapid conversion to the active form and significant anti-tumor efficacy in mouse models. The ongoing clinical investigation will be crucial in determining its therapeutic potential in modulating the tumor microenvironment and improving outcomes for patients with advanced cancers. The data presented in this guide provide a foundational understanding for researchers and drug developers working on novel small molecule cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Immh-010 Maleate: A Deep Dive into its Mechanism and Impact on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Immh-010 maleate (B1232345), a promising small molecule prodrug, and its active metabolite, YPD-29B, in the context of cancer immunotherapy. We will delve into its mechanism of action, focusing on the intricate signaling pathways it modulates to unleash the power of the immune system against cancer cells. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes.
Introduction: A Novel Small Molecule Approach to Checkpoint Inhibition
Immh-010 maleate is an orally bioavailable prodrug of YPD-29B, a potent and selective small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] In the landscape of cancer immunotherapy, which has been dominated by monoclonal antibodies, this compound represents a significant advancement, offering the potential for improved tissue penetration, a shorter half-life, and reduced risk of autoimmune responses.[5] The primary therapeutic goal of this compound is to block the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), thereby reinvigorating the anti-tumor activity of T-lymphocytes.[2][5]
Mechanism of Action: Disrupting the PD-1/PD-L1 Axis
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. PD-1 is expressed on activated T-cells, while PD-L1 is often overexpressed on the surface of various cancer cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T-cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response.
The active metabolite of Immh-010, YPD-29B, directly targets human PD-L1.[1] Its mechanism of action involves not only blocking the PD-1/PD-L1 interaction but also inducing the dimerization and subsequent internalization and degradation of the PD-L1 protein.[1][5] This dual action effectively removes the "brake" on T-cell activation, allowing the immune system to recognize and eliminate cancer cells.
Quantitative Assessment of T-Cell Activation
The efficacy of YPD-29B in activating T-cells has been demonstrated through in vitro assays. A key finding is its ability to rescue T-cell inhibition induced by the PD-L1 protein in a dose-dependent manner.
| Parameter | Condition | Result | Reference |
| T-Cell Inhibition Rescue | PHA-activated PBMCs + recombinant hPD-L1 | 10 nmol/L or higher concentrations of YPD-29B significantly rescued T-cell inhibition. | [1] |
| IFN-γ Secretion | PHA-activated PBMCs + recombinant hPD-L1 + YPD-29B | Increased IFN-γ secretion, indicating T-cell activation. | [1] |
| PD-1/PD-L1 Binding Inhibition | Homogeneous Time-Resolved Fluorescence (HTRF) assay | IC50 < 10-13 M | [2][4] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound and its active metabolite, YPD-29B.
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of Immh-010 and YPD-29B in various species.
Methodology:
-
Animal Models: Male Sprague-Dawley rats, B16F10 melanoma and MC38 colon cancer xenograft mice, and male cynomolgus monkeys.[1]
-
Dosing: Single oral gavage of this compound suspended in 0.5% carboxymethyl cellulose.[1] Doses ranged from 5 mg/kg to 100 mg/kg.[1][5]
-
Sample Collection: Serial blood samples were collected at various time points post-administration. Plasma was separated for analysis.[1] For tissue distribution studies, various organs were collected.[4][5] Urine and feces were collected for excretion studies.[1][5]
-
Sample Analysis: Plasma, tissue homogenates, urine, and feces were analyzed for concentrations of Immh-010 and YPD-29B using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2]
In Vitro T-Cell Activation Assay
Objective: To assess the ability of YPD-29B to activate T-lymphocytes and overcome PD-L1-mediated immunosuppression.
Methodology:
-
Cell System: A co-culture system involving a TCR activator/PD-L1 expressing HEK293 cell line and a PD-1/NFAT reporter Jurkat cell line. Alternatively, human Peripheral Blood Mononuclear Cells (PBMCs) can be used.[1]
-
T-Cell Stimulation: T-cells were stimulated with Phytohaemagglutinin (PHA) at a concentration of 1 µg/mL.[1]
-
Immunosuppression: Recombinant human PD-L1 (hPD-L1) protein was added to the culture to inhibit T-cell activation.[1]
-
Treatment: YPD-29B was added at varying concentrations (e.g., starting from 10 nmol/L) to the co-culture.[1] An anti-PD-L1 antibody was used as a positive control.[1]
-
Readout:
-
Cytokine Release: The concentration of Interferon-gamma (IFN-γ) in the cell culture supernatant was measured using an ELISA or a similar immunoassay.[1]
-
Reporter Gene Expression: In the Jurkat cell system, the activation of the NFAT pathway was measured via a reporter gene (e.g., luciferase).
-
PD-L1 Dimerization and Internalization Assay
Objective: To visualize the effect of YPD-29B on PD-L1 localization and expression.
Methodology:
-
Cell Line: hPD-L1 MC38 cells (mouse colon adenocarcinoma cells engineered to express human PD-L1).[1]
-
Treatment: Cells were treated with YPD-29B.
-
Immunofluorescence Staining:
-
Cells were fixed and permeabilized.
-
Cells were stained with an antibody targeting PD-L1.
-
Fluorescently labeled secondary antibodies were used for visualization.
-
-
Microscopy: Confocal microscopy was used to observe the subcellular localization of PD-L1.[1]
-
Western Blot: Total cell lysates were analyzed by Western blot to quantify the total expression of PD-L1.[1]
Pharmacokinetic Profile of this compound and YPD-29B
Pharmacokinetic studies have shown that Immh-010 is rapidly and extensively converted to its active metabolite, YPD-29B, after oral administration in rats.[2][4][5] The exposure to both Immh-010 and YPD-29B was found to be dose-proportional in the range of 10-100 mg/kg.[2][4][5]
Table 1: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Rats after a Single Oral Dose
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Immh-010 | 10 | 18.0 ± 8.1 | 0.25 (0.25-0.5) | 12.1 ± 3.4 | 1.0 ± 0.3 |
| 30 | 48.0 ± 19.5 | 0.5 (0.25-0.5) | 49.9 ± 16.4 | 1.3 ± 0.4 | |
| 100 | 186.0 ± 65.8 | 0.5 (0.25-1.0) | 208.2 ± 80.1 | 1.6 ± 0.5 | |
| YPD-29B | 10 | 114.8 ± 23.2 | 0.5 (0.25-1.0) | 243.2 ± 50.1 | 2.5 ± 0.6 |
| 30 | 350.1 ± 89.7 | 0.5 (0.5-1.0) | 850.6 ± 210.4 | 2.8 ± 0.7 | |
| 100 | 1250.7 ± 312.1 | 1.0 (0.5-2.0) | 3540.1 ± 987.6 | 3.1 ± 0.8 | |
| Data are expressed as mean ± SD or median (range) (n=5). |
Tissue Distribution: Following oral administration of this compound in rats, Immh-010 was primarily found in the adrenal gland, lymph nodes, heart, liver, and spleen.[4][5] The active metabolite, YPD-29B, was mainly distributed to the liver, lymph, kidney, and lung.[4][5]
Conclusion
This compound, through its active metabolite YPD-29B, presents a compelling case for a new generation of oral, small molecule PD-L1 inhibitors. Its unique mechanism of inducing PD-L1 dimerization and internalization, coupled with its ability to effectively block the PD-1/PD-L1 interaction, leads to a robust activation of T-cells. The preclinical data summarized in this guide, including its favorable pharmacokinetic profile and demonstrated T-cell activation, underscore its potential as a valuable therapeutic agent in the field of oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in cancer patients.
References
- 1. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 5. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
The Advent of Immh-010 Maleate: A Novel Prodrug Approach to PD-L1 Inhibition
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Profile of a Promising New Immuno-oncology Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of cancer therapy has been revolutionized by the advent of immune checkpoint inhibitors, particularly those targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of Immh-010 maleate (B1232345), an innovative, orally available small molecule prodrug of the potent PD-L1 inhibitor, YPD-29B. Immh-010 maleate is designed to overcome the limitations of current antibody-based therapies by offering a more convenient administration route and potentially a different safety profile. This document details the metabolic activation of Immh-010, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies employed in its evaluation, offering valuable insights for researchers and drug developers in the field of immuno-oncology.
Introduction: The Rationale for a Small Molecule PD-L1 Inhibitor
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. Monoclonal antibodies that block this interaction have demonstrated significant clinical success across a range of malignancies. However, these large molecule therapeutics are associated with challenges, including intravenous administration, immune-related adverse events, and high production costs.
The development of orally bioavailable, small molecule inhibitors of the PD-1/PD-L1 pathway represents a significant advancement in cancer immunotherapy. These agents have the potential to offer improved patient convenience, better tumor penetration, and a more manageable side effect profile. This compound has emerged as a promising candidate in this class, acting as a prodrug that is efficiently converted to the active PD-L1 inhibitor, YPD-29B, in vivo.
Discovery and Mechanism of Action
Immh-010 was identified as an ester prodrug of YPD-29B, a potent inhibitor of the PD-L1 protein.[1][2] The discovery of YPD-29B and its subsequent development into the prodrug Immh-010 were driven by the need for an orally administered alternative to antibody-based PD-L1 inhibitors.
Upon oral administration, Immh-010 is rapidly and extensively metabolized to its active form, YPD-29B.[3][4][5][6] This conversion is primarily catalyzed by the enzyme carboxylesterase 1 (CES1).[1] YPD-29B then exerts its therapeutic effect by binding to PD-L1, preventing its interaction with the PD-1 receptor on T-cells. This blockade restores the anti-tumor immune response.
Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action of YPD-29B.
Caption: PD-1/PD-L1 signaling pathway and inhibition by YPD-29B.
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound is proprietary, the published literature indicates that Immh-010, this compound, and its active metabolite YPD-29B were provided by the Department of Chemosynthesis, Institute of Materia Medica, Chinese Academy of Medical Sciences and Peking Union Medical College.[3][6] The synthesis of such a small molecule prodrug would typically involve standard organic chemistry techniques, likely culminating in the formation of the ester linkage and subsequent salt formation with maleic acid to improve its physicochemical properties for oral administration.
Preclinical Pharmacokinetics and Metabolism
The preclinical evaluation of this compound has been extensively studied in rodent and non-rodent species. These studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetic Data
Following oral administration, Immh-010 is rapidly absorbed and converted to YPD-29B.[3][4][5][6] The pharmacokinetic parameters of both Immh-010 and YPD-29B have been characterized in rats.
Table 1: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Rats Following a Single Oral Dose of this compound
| Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| 10 | Immh-010 | 15.6 ± 5.4 | 0.25 | 18.4 ± 4.5 | 1.2 ± 0.5 |
| 10 | YPD-29B | 235 ± 45 | 2.0 | 1540 ± 260 | 5.8 ± 1.1 |
| 30 | Immh-010 | 45.1 ± 12.3 | 0.5 | 55.2 ± 15.6 | 1.5 ± 0.6 |
| 30 | YPD-29B | 789 ± 156 | 2.0 | 4890 ± 980 | 6.1 ± 1.3 |
| 100 | Immh-010 | 152 ± 45 | 0.5 | 185 ± 55 | 1.8 ± 0.7 |
| 100 | YPD-29B | 2560 ± 510 | 4.0 | 16500 ± 3300 | 6.5 ± 1.5 |
Data presented as mean ± SD. Data extracted from literature.
Tissue Distribution
Tissue distribution studies in rats have shown that Immh-010 is primarily distributed to the adrenal gland, lymph nodes, heart, liver, and spleen.[3][4][5][6] The active metabolite, YPD-29B, is mainly found in the liver, lymph nodes, kidneys, and lungs.[3][4][5][6]
Metabolism and Excretion
Immh-010 is the primary circulating prodrug, which is efficiently converted to the active metabolite YPD-29B.[3][4][5][6] Four metabolites of Immh-010 have been identified in total.[1] Excretion studies in rats show that approximately 28.81% of the administered dose of Immh-010 is recovered in the urine and feces within 72 hours.[3][4][5][6] This includes 7.99% as unchanged Immh-010 and 20.82% as YPD-29B.[3][4][5][6]
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Formulation: this compound was suspended in 0.5% sodium carboxymethyl cellulose.[3]
-
Dosing: Single oral gavage administration at doses of 10, 30, and 100 mg/kg.[3]
-
Blood Sampling: Blood samples were collected via the orbital plexus into heparinized tubes containing NaF at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[3] Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of Immh-010 and YPD-29B were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with polarity switching.[3][4][6]
Excretion Studies in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Single oral gavage administration of this compound at 10 mg/kg.[3][6]
-
Sample Collection: Rats were housed in metabolic cages for the collection of urine and feces at specified intervals up to 72 hours post-dose.[3][6]
-
Sample Preparation: Fecal samples were dried and homogenized. Urine samples were stored frozen prior to analysis.
-
Bioanalysis: Concentrations of Immh-010 and YPD-29B in urine and feces were quantified by LC-MS/MS.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
Conclusion and Future Directions
This compound represents a significant step forward in the development of oral immuno-oncology therapies. Its well-defined prodrug strategy, rapid conversion to the active PD-L1 inhibitor YPD-29B, and favorable preclinical pharmacokinetic profile make it a compelling candidate for further clinical development. The data summarized in this whitepaper provide a solid foundation for its continued investigation in patients with advanced solid tumors. Future studies will focus on its clinical efficacy, safety profile, and potential for combination with other anti-cancer agents. The development of this compound is being closely watched, as it has the potential to change the treatment paradigm for a wide range of cancers. A clinical trial for Immh-010 is registered with the identifier NCT04343859.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Conversion of IMMH-010 Maleate to YPD-29B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo conversion of IMMH-010 maleate (B1232345) to its active metabolite, YPD-29B. IMMH-010 is a prodrug developed to enhance the druggability of YPD-29B, a potent small molecule inhibitor of the Programmed Cell Death-Ligand 1 (PD-L1).[1][2][3] This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the metabolic pathway, experimental workflow, and the compound's mechanism of action.
Introduction
IMMH-010 maleate is an ester prodrug designed for oral administration, which is rapidly and extensively converted in vivo to YPD-29B.[4][5][6] YPD-29B functions as a novel inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[2][7] Unlike monoclonal antibody-based PD-L1 inhibitors, YPD-29B is a small molecule that can be administered orally.[5][8] The conversion of IMMH-010 to YPD-29B is a critical step for its therapeutic activity.
Quantitative Analysis of In Vivo Conversion and Pharmacokinetics
Preclinical studies in various animal models have demonstrated the efficient conversion of IMMH-010 to YPD-29B. The following tables summarize the key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of IMMH-010 and YPD-29B in Rat Plasma Following a Single Oral Administration of this compound.[4]
| Dose of this compound | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2β (h) |
| 10 mg/kg | IMMH-010 | 18.3 ± 7.2 | 0.5 | 30.5 ± 11.2 | 1.57 ± 0.43 |
| YPD-29B | 204 ± 45 | 1.0 | 338 ± 89 | 2.15 ± 0.38 | |
| 30 mg/kg | IMMH-010 | 60.1 ± 15.2 | 0.5 | 102 ± 25 | 1.89 ± 0.51 |
| YPD-29B | 625 ± 135 | 1.0 | 1370 ± 310 | 2.87 ± 0.66 | |
| 100 mg/kg | IMMH-010 | 215 ± 58 | 0.5 | 389 ± 98 | 2.33 ± 0.59 |
| YPD-29B | 2180 ± 450 | 1.0 | 4850 ± 1120 | 3.65 ± 0.78 |
Data are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2β: Elimination half-life.
Table 2: Pharmacokinetic Parameters of YPD-29B in Plasma and Tumor Tissue of Xenograft Mice Following Repeated Oral Administration of this compound (5 mg/kg).[1]
| Xenograft Model | Tissue | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t1/2β (h) |
| B16F10 Melanoma | Plasma | 42.65 | 15 | 69.9 | 1.61 |
| Tumor | - | 15-60 | - | 12.37 | |
| MC38 Colon Cancer | Plasma | 64.43 | 15 | - | 1.76 |
| Tumor | - | 15-60 | - | 44.99 |
Data are expressed as mean (n=4).
Table 3: Excretion of IMMH-010 and YPD-29B in Rats within 72 Hours Following a Single Oral Administration of this compound (10 mg/kg).[4]
| Excretion Route | Analyte | Percentage of Administered Dose (%) |
| Urine | IMMH-010 | Not Detected |
| YPD-29B | 1.17 | |
| Feces | IMMH-010 | 7.99 |
| YPD-29B | 19.65 | |
| Total Recovery | 28.81 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the in vivo conversion of this compound to YPD-29B.
Animal Models and Drug Administration
-
Animals: Sprague-Dawley rats (female, 200 ± 20 g) and C57BL/6 mice for xenograft models were used.[5][9] Animals were housed in standard environmental conditions.
-
Drug Formulation: this compound was suspended in 0.5% sodium carboxymethyl cellulose (B213188) for oral gavage (i.g.) administration.[1][5]
-
Administration: For pharmacokinetic studies in rats, single doses of 10, 30, and 100 mg/kg of this compound were administered orally.[4] For efficacy studies in mice, a dose of 5 mg/kg was administered orally for 19 days.[1]
Sample Collection
-
Blood/Plasma: Serial blood samples were collected from the tail vein at specified time points into tubes containing an anticoagulant (e.g., heparin sodium) and an esterase inhibitor (e.g., 500 mM NaF).[1][4] Plasma was separated by centrifugation.
-
Tissues: For tissue distribution studies, animals were euthanized at various time points after drug administration. Tissues of interest (e.g., tumor, liver, lymph nodes, kidney, lung) were collected, rinsed, blotted dry, and weighed.[4][8] Tissue samples were homogenized with saline.[1]
-
Urine and Feces: For excretion studies, rats were housed in metabolic cages to allow for the separate collection of urine and feces over a 72-hour period.[4][5]
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of IMMH-010 and YPD-29B in biological matrices.[4][8]
-
Sample Preparation: Protein precipitation was typically used to extract the analytes from plasma and tissue homogenates. This involved adding a solvent like acetonitrile (B52724) to the samples, followed by vortexing and centrifugation.[1]
-
Chromatography: Chromatographic separation was achieved on a C18 column with a gradient mobile phase consisting of an aqueous solution with an additive (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with polarity switching was used for detection and quantification. Specific precursor-to-product ion transitions for IMMH-010 and YPD-29B were monitored.[4][6]
Visualizations: Pathways and Workflows
In Vivo Conversion and Mechanism of Action
The following diagram illustrates the conversion of IMMH-010 to YPD-29B and the subsequent mechanism of action of YPD-29B.
Caption: In vivo conversion of IMMH-010 to YPD-29B and its mechanism of action.
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines the typical workflow for conducting in vivo pharmacokinetic studies of IMMH-010.
Caption: Workflow for in vivo pharmacokinetic analysis of IMMH-010.
Logical Relationship of the Prodrug Conversion
The following diagram illustrates the logical relationship between the prodrug and its active form.
Caption: Logical flow from prodrug administration to pharmacological effect.
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 5. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug | MDPI [mdpi.com]
The Pharmacological Profile of Immh-010 Maleate: A Novel Oral PD-L1 Inhibitor Prodrug
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Immh-010 maleate (B1232345) is an orally bioavailable small molecule prodrug of YPD-29B, a highly potent and selective inhibitor of the Programmed Death-Ligand 1 (PD-L1). By targeting the PD-1/PD-L1 immune checkpoint pathway, Immh-010 represents a promising next-generation cancer immunotherapy. This document provides a comprehensive overview of the pharmacological profile of Immh-010 maleate, including its mechanism of action, preclinical pharmacology, pharmacokinetics, and metabolism across different species. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in the field of drug development.
Introduction
Cancer immunotherapy has revolutionized the treatment landscape for many malignancies, with immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis at the forefront of this paradigm shift.[1] Monoclonal antibodies against PD-1 or PD-L1 have demonstrated significant clinical efficacy; however, they are associated with limitations such as intravenous administration, potential for immunogenicity, and immune-related adverse events.[1] Small molecule inhibitors of the PD-1/PD-L1 pathway offer several potential advantages, including oral administration and improved tissue penetration.[2]
This compound is an ester prodrug designed to overcome the undruggable physicochemical properties of its active metabolite, YPD-29B.[3] Following oral administration, Immh-010 is rapidly converted to YPD-29B, which potently inhibits the interaction between PD-1 and PD-L1, thereby restoring anti-tumor T-cell activity.[3][4] This document summarizes the key pharmacological data and experimental methodologies related to this compound.
Mechanism of Action
Immh-010's mechanism of action is centered on the inhibition of the PD-1/PD-L1 immune checkpoint pathway through its active metabolite, YPD-29B.
Prodrug Conversion and Activation
Immh-010 is an ester prodrug that is hydrolyzed to its active form, YPD-29B.[3] This conversion is primarily catalyzed by the enzyme Carboxylesterase 1 (CES1) in the liver.[3]
References
- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 2. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 3. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Antitumor Potential: A Technical Guide to Immh-010 Maleate in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical antitumor activity of Immh-010 maleate (B1232345), a novel oral small-molecule inhibitor of the programmed cell death-ligand 1 (PD-L1). Immh-010, a prodrug of the potent PD-L1 inhibitor YPD-29B, has demonstrated significant tumor growth inhibition in syngeneic xenograft models, positioning it as a promising candidate for cancer immunotherapy. This document outlines the quantitative data from these preclinical studies, details the experimental methodologies, and visualizes the key mechanisms and workflows.
Core Findings: Antitumor Efficacy of Immh-010 Maleate
This compound has shown remarkable dose-dependent antitumor efficacy in both B16F10 melanoma and MC38 colon carcinoma xenograft models. Oral administration of Immh-010 resulted in significant tumor growth inhibition (TGI) without observable weight loss in the treated mice, indicating a favorable safety profile.
Quantitative Data Summary
The antitumor activity of this compound was evaluated in C57BL/6 mice bearing either B16F10 melanoma or MC38 colon carcinoma xenografts. The treatment was administered orally once daily for 19 consecutive days. The tables below summarize the tumor growth inhibition observed at various doses.
Table 1: Antitumor Efficacy of this compound in B16F10 Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value vs. Vehicle) |
| This compound | 1.25 | Not specified | Not specified |
| This compound | 2.5 | 45 | < 0.05 |
| This compound | 5 | Not specified | Not specified |
| This compound | 10 | Not specified | Not specified |
| Anti-PD-1 Antibody | 10 | 68 | Not specified |
| Cyclophosphamide (B585) (CTX) | 80 | 90 | Not specified |
Table 2: Antitumor Efficacy of this compound in MC38 Colon Carcinoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value vs. Vehicle) |
| This compound | Not specified | Significant reduction in tumor growth | Not specified |
| Anti-PD-1 Antibody | 10 | 49 | Not specified |
| Cyclophosphamide (CTX) | 40 | 90 | Not specified |
Mechanism of Action: The PD-1/PD-L1 Pathway and Immh-010
Immh-010 is an ester prodrug that is rapidly metabolized to its active form, YPD-29B.[1][2] YPD-29B is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the host's immune system.
Normally, the binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, suppressing the T cell's antitumor activity. YPD-29B disrupts this interaction by binding directly to PD-L1, inducing its dimerization and subsequent internalization.[3][4] This prevents PD-L1 from engaging with PD-1, thereby releasing the "brakes" on the T cells and restoring their ability to recognize and eliminate cancer cells.
Experimental Protocols
The antitumor activity of this compound was assessed in established syngeneic mouse models. The following protocols provide a detailed overview of the methodologies employed.
B16F10 Melanoma Xenograft Model
-
Cell Culture: B16F10 mouse melanoma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, are used for this model.
-
Tumor Implantation: B16F10 cells are harvested, washed, and resuspended in sterile saline. Each mouse is subcutaneously injected with 1.5 x 10^6 cells in a volume of 0.2 mL into the right flank.[1]
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
The treated groups receive once-daily oral administration of this compound at doses of 1.25, 2.5, 5, and 10 mg/kg by oral gavage for 19 consecutive days.[1]
-
The control group receives the vehicle (0.5% carboxymethyl cellulose) following the same schedule.[1]
-
Positive control groups may include an anti-PD-1 antibody (10 mg/kg) and cyclophosphamide (80 mg/kg, administered weekly).[1]
-
-
Endpoint Analysis:
-
Tumor volume and body weight are monitored throughout the study.
-
On day 19, after the last treatment, the mice are sacrificed.[1]
-
Tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = (1 - [Mean tumor weight of treated group / Mean tumor weight of vehicle group]) x 100.[1]
-
MC38 Colon Carcinoma Xenograft Model
-
Cell Culture: MC38 mouse colon adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are utilized.
-
Tumor Implantation: Similar to the B16F10 model, MC38 cells are prepared and 1.5 x 10^6 cells in 0.2 mL of saline are subcutaneously injected into the right flank of each mouse.[1]
-
Treatment:
-
Randomization and group allocation are performed as described for the B16F10 model.
-
This compound is administered orally once daily for 19 days.[1]
-
The vehicle control group receives 0.5% carboxymethyl cellulose.[1]
-
Positive controls may include an anti-PD-1 antibody (10 mg/kg) and cyclophosphamide (40 mg/kg, administered weekly).[1]
-
-
Endpoint Analysis:
Conclusion
The data presented in this technical guide underscore the potent antitumor activity of this compound in preclinical xenograft models of melanoma and colon carcinoma. Its oral bioavailability and significant, dose-dependent efficacy, coupled with a well-defined mechanism of action targeting the PD-L1 immune checkpoint, highlight its potential as a valuable addition to the arsenal (B13267) of cancer immunotherapies. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer [base.xml-journal.net]
The Journey of a Novel PD-L1 Inhibitor: A Technical Guide to the Cellular Uptake and Distribution of Immh-010 Maleate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular uptake, distribution, and mechanism of action of Immh-010 maleate (B1232345), a promising oral prodrug inhibitor of the programmed death-ligand 1 (PD-L1). Through a comprehensive review of preclinical data, this document provides a detailed understanding of the pharmacokinetic and pharmacodynamic properties of this novel cancer immunotherapy candidate.
Introduction
Immh-010 maleate is a small molecule prodrug that is rapidly and extensively converted in the body to its active metabolite, YPD-29B.[1][2] YPD-29B is a potent and selective inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that tumor cells often exploit to evade the host immune system.[2][3] By blocking this interaction, YPD-29B aims to restore T-cell-mediated anti-tumor immunity. This guide summarizes the key preclinical findings on the absorption, distribution, metabolism, and excretion (ADME) of this compound and the cellular mechanisms of its active metabolite.
Pharmacokinetics and Distribution
Preclinical studies in rats and monkeys have provided valuable insights into the pharmacokinetic profile of this compound and YPD-29B.
Pharmacokinetic Parameters
Following oral administration, Immh-010 is quickly absorbed and converted to YPD-29B.[1][2] The pharmacokinetic parameters in rats and monkeys are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Rats after a Single Oral Administration of this compound [1]
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Immh-010 | 10 | 15.6 ± 4.5 | 0.5 | 28.3 ± 7.9 | 1.2 ± 0.3 |
| 30 | 45.2 ± 12.1 | 0.5 | 85.1 ± 23.5 | 1.5 ± 0.4 | |
| 100 | 135.7 ± 38.9 | 1.0 | 255.4 ± 71.2 | 1.8 ± 0.5 | |
| YPD-29B | 10 | 125.4 ± 35.8 | 1.0 | 350.1 ± 98.7 | 2.5 ± 0.7 |
| 30 | 380.1 ± 105.2 | 1.0 | 1055.8 ± 291.3 | 2.8 ± 0.8 | |
| 100 | 1150.5 ± 312.8 | 1.0 | 3180.2 ± 875.4 | 3.1 ± 0.9 |
Table 2: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Cynomolgus Monkeys after a Single Oral Administration of 5 mg/kg this compound [1]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | t1/2 (h) |
| Immh-010 | 9.46 ± 2.1 | 1.5 | 47.9 ± 11.2 | 5.16 ± 1.2 |
| YPD-29B | 35.5 ± 8.7 | 1.5 | 186.3 ± 45.9 | 9.00 ± 2.2 |
Tissue Distribution
Tissue distribution studies in rats have shown that both Immh-010 and YPD-29B are widely distributed throughout the body.
Table 3: Tissue Distribution of Immh-010 and YPD-29B in Rats 30 Minutes After a Single Oral Administration of 10 mg/kg this compound [1]
| Tissue | Immh-010 Concentration (ng/g) | YPD-29B Concentration (ng/g) |
| Heart | 120.5 ± 30.1 | 250.8 ± 62.7 |
| Liver | 105.2 ± 26.3 | 850.4 ± 212.6 |
| Spleen | 98.7 ± 24.7 | 310.2 ± 77.5 |
| Lung | 85.4 ± 21.4 | 450.6 ± 112.7 |
| Kidney | 70.1 ± 17.5 | 620.9 ± 155.2 |
| Brain | 10.2 ± 2.5 | 25.3 ± 6.3 |
| Adrenal Gland | 150.3 ± 37.6 | 280.5 ± 70.1 |
| Thymus | 65.8 ± 16.5 | 290.1 ± 72.5 |
| Lymph Node | 130.6 ± 32.7 | 750.3 ± 187.6 |
Cellular Mechanism of Action
The active metabolite, YPD-29B, exerts its anti-tumor effect by directly targeting PD-L1 on the surface of cancer cells. This interaction leads to the dimerization and subsequent internalization of the PD-L1 protein.[2] The internalized PD-L1 is then trafficked to the lysosome for degradation, effectively reducing the levels of PD-L1 on the cell surface and preventing its engagement with the PD-1 receptor on T-cells.[2] This process is depicted in the signaling pathway diagram below.
Caption: Mechanism of YPD-29B-induced PD-L1 internalization and degradation.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profiles of Immh-010 and YPD-29B in rats and monkeys.
Workflow:
Caption: Workflow for pharmacokinetic studies of this compound.
Detailed Protocol:
-
Animal Models: Male Sprague-Dawley rats and male cynomolgus monkeys are used.
-
Drug Formulation and Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the jugular vein (rats) or cephalic vein (monkeys) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Immh-010 and YPD-29B are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Tissue Distribution Studies
Objective: To determine the distribution of Immh-010 and YPD-29B in various tissues.
Workflow:
Caption: Workflow for tissue distribution studies of this compound.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: A single oral dose of this compound is administered.
-
Tissue Collection: At specified time points, animals are euthanized, and various tissues (e.g., heart, liver, spleen, lung, kidney, brain) are collected, rinsed, blotted dry, and weighed.
-
Sample Preparation: Tissues are homogenized in a suitable buffer.
-
Bioanalysis: The concentrations of Immh-010 and YPD-29B in tissue homogenates are determined by a validated LC-MS/MS method.
In Vitro Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of this compound.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The culture medium is replaced with transport buffer.
-
This compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at specified time intervals.
-
-
Bioanalysis: The concentration of Immh-010 in the collected samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.
Conclusion
The preclinical data on this compound demonstrate its favorable pharmacokinetic profile as an orally administered prodrug that efficiently delivers the active PD-L1 inhibitor, YPD-29B, to the systemic circulation and various tissues. The unique mechanism of action of YPD-29B, involving the internalization and degradation of PD-L1, offers a promising strategy for overcoming tumor-induced immune suppression. Further clinical investigation is underway to evaluate the safety and efficacy of Immh-010 in patients with advanced solid tumors.
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oral Administration of IMMH-010 Maleate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of IMMH-010 maleate (B1232345) to mice, based on preclinical studies. IMMH-010 maleate is a prodrug of YPD-29B, a potent inhibitor of the Programmed Cell Death Ligand 1 (PD-L1).[1][2][3] Following oral administration, IMMH-010 is rapidly converted to its active metabolite, YPD-29B.[2][4]
Mechanism of Action
IMMH-010 is an ester prodrug designed to improve the druggability of its active form, YPD-29B.[1] In vivo, IMMH-010 is hydrolyzed by carboxylesterase 1 (CES1) into the active metabolite YPD-29B.[1][3] YPD-29B then acts as a potent PD-L1 inhibitor, disrupting the interaction between PD-1 and PD-L1. This blockade is intended to restore anti-tumor immunity.
Caption: Mechanism of action of this compound.
Pharmacokinetic Profile
Pharmacokinetic studies in mice have demonstrated that after oral administration of this compound, the prodrug is rapidly metabolized to its active form, YPD-29B.[1] In mouse models with B16F10 melanoma and MC38 colon cancer xenografts, only trace amounts of IMMH-010 (<1 ng/mL) were detected in plasma and tumor tissues after the final oral dose of 5 mg/kg.[1] Conversely, the active metabolite YPD-29B appeared quickly in the plasma.[1]
Table 1: Pharmacokinetic Parameters of YPD-29B in Xenograft Mouse Models
| Parameter | B16F10 Melanoma Model | MC38 Colon Carcinoma Model |
| Dose of this compound | 5 mg/kg | 5 mg/kg |
| Time to Peak Concentration (Tmax) | 15 minutes | 15 minutes |
| Peak Plasma Concentration (Cmax) | 42.65 ng/mL | 64.43 ng/mL |
| Data from a study evaluating pharmacokinetics after 19 days of oral administration.[1] |
Experimental Protocols
In Vivo Antitumor Efficacy Study
This protocol outlines the methodology for evaluating the antitumor activity of this compound in mouse xenograft models.[1]
1. Animal Models:
-
Eight-week-old male C57BL/6 mice are typically used.[1]
2. Cell Culture and Implantation:
-
B16F10 melanoma or MC38 colon carcinoma cells are cultured under standard conditions.
-
On day 0, cells are resuspended in saline (e.g., 1.5 × 10^6 cells/0.2 mL) and injected subcutaneously into the right flank of each mouse.[1]
3. Drug Preparation and Administration:
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (B213188) (CMC) in sterile water.
-
This compound Suspension: Suspend this compound in the 0.5% CMC vehicle to achieve the desired concentrations (e.g., for doses of 1.25, 2.5, 5, and 10 mg/kg).[1] The final volume for oral gavage should be appropriate for the mouse's weight (e.g., 0.2 mL).
-
Administration: Administer the this compound suspension or vehicle control to the respective groups of mice once daily via oral gavage (PO).[1] The treatment duration in reported studies was 19 consecutive days.[1]
4. Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, collect tumor and blood samples for analysis.[1]
-
Tumor growth inhibition (TGI) can be calculated using the formula: TGI = (1 − [treatment group tumor weight / vehicle group tumor weight]) × 100.[1]
Caption: Workflow for in vivo efficacy studies of this compound.
Pharmacokinetic Study Protocol
This protocol describes the procedure for assessing the pharmacokinetic profile of IMMH-010 and its active metabolite YPD-29B in mice.
1. Animal Model and Dosing:
-
Use C57BL/6 mice bearing B16F10 or MC38 tumors.[1]
-
Administer a single oral dose of this compound (e.g., 5 mg/kg) suspended in 0.5% CMC.[1]
2. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours).[1][4]
-
To prevent the ex vivo hydrolysis of IMMH-010, collect blood in tubes containing an esterase inhibitor like sodium fluoride (B91410) (NaF) and an anticoagulant like heparin.[1][5]
-
Centrifuge the blood samples to separate the plasma.
3. Tissue Homogenization:
-
At the final time point, collect tumor tissues.
-
Homogenize the tumor tissues in saline (e.g., 3 volumes w/v) on ice.[1]
4. Sample Analysis:
-
Determine the concentrations of IMMH-010 and YPD-29B in plasma and tumor homogenates using a validated LC-MS/MS method.[1]
Table 2: Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| This compound | N/A | Test article |
| Carboxymethyl cellulose (CMC) | Pharmaceutical Grade | Vehicle for suspension |
| Saline | Sterile, 0.9% NaCl | Cell suspension and tissue homogenization |
| Sodium Fluoride (NaF) | Analytical Grade | Esterase inhibitor for blood collection |
| Heparin | N/A | Anticoagulant |
| C57BL/6 mice | Approved Vendor | Animal model |
| B16F10/MC38 cells | ATCC or equivalent | Tumor cell lines |
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 5. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Schedule for IMMH-010 Maleate in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMMH-010 maleate (B1232345) is a novel, orally bioavailable prodrug of YPD-29B, a potent inhibitor of the programmed death-ligand 1 (PD-L1).[1] The inhibition of the PD-1/PD-L1 signaling pathway is a clinically validated strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][3] IMMH-010 is rapidly converted to its active metabolite, YPD-29B, following oral administration.[1] This document provides a comprehensive overview of the preclinical dosing schedules, pharmacokinetics, and anti-tumor efficacy of IMMH-010 maleate in various animal models. The provided protocols are intended to serve as a guide for researchers designing in vivo studies with this compound.
Mechanism of Action: PD-1/PD-L1 Pathway
IMMH-010 acts as a prodrug, which is metabolized to the active compound YPD-29B.[4] YPD-29B disrupts the interaction between PD-1, expressed on activated T cells, and its ligand, PD-L1, which can be overexpressed on tumor cells.[2][3] This interaction typically sends an inhibitory signal to the T cell, leading to immune suppression. By blocking this interaction, YPD-29B restores T cell activity against cancer cells.
Preclinical Pharmacokinetics
IMMH-010 is rapidly metabolized to its active form, YPD-29B, in rats and mice, while it remains more stable in human and monkey plasma.[4][5] The pharmacokinetic parameters of IMMH-010 and YPD-29B have been characterized in rats following a single oral administration.
Table 1: Pharmacokinetic Parameters of IMMH-010 and YPD-29B in Rat Plasma [2][5]
| Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| 10 | IMMH-010 | 18.1 ± 13.9 | 0.5 | 22.8 ± 12.3 | 1.07 ± 0.50 |
| YPD-29B | 255 ± 87 | 1.0 | 728 ± 204 | 1.57 ± 0.32 | |
| 30 | IMMH-010 | 38.3 ± 27.5 | 0.5 | 50.8 ± 30.6 | 1.02 ± 0.31 |
| YPD-29B | 823 ± 245 | 1.0 | 2580 ± 566 | 2.12 ± 0.58 | |
| 100 | IMMH-010 | 129 ± 71 | 1.0 | 269 ± 128 | 1.34 ± 0.46 |
| YPD-29B | 2555 ± 735 | 1.0 | 10894 ± 2451 | 3.65 ± 0.59 |
Data are expressed as mean ± SD.
In cynomolgus monkeys receiving a single 5 mg/kg oral dose, the Cmax for IMMH-010 and YPD-29B were 9.46 ng/mL and 35.5 ng/mL, respectively.[6]
Preclinical Efficacy and Dosing Schedules
This compound has demonstrated significant anti-tumor efficacy in syngeneic mouse models.[4][7]
Table 2: Efficacy of this compound in Mouse Tumor Models [7]
| Mouse Model | Treatment Group (Oral, Once Daily for 19 Days) | Tumor Growth Inhibition (TGI) |
| B16F10 Melanoma | This compound (1.25 mg/kg) | Not specified |
| This compound (2.5 mg/kg) | 45% | |
| This compound (5 mg/kg) | Significant | |
| This compound (10 mg/kg) | Significant | |
| MC38 Colon Carcinoma | This compound (1.25 mg/kg) | Not specified |
| This compound (2.5 mg/kg) | Significant | |
| This compound (5 mg/kg) | Significant | |
| This compound (10 mg/kg) | Significant |
Experimental Protocols
In Vivo Efficacy Study in Syngeneic Mouse Models
This protocol describes a general workflow for assessing the anti-tumor activity of this compound.
Materials:
-
This compound
-
Vehicle: 0.5% carboxymethyl cellulose (B213188) (CMC)[7]
-
Syngeneic tumor cells (e.g., B16F10 melanoma, MC38 colon carcinoma)
-
6-8 week old female C57BL/6 mice
-
Sterile saline
-
Calipers
-
Oral gavage needles
Procedure:
-
Cell Preparation: Culture B16F10 or MC38 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile saline at a concentration of 1.5 x 10^6 cells/0.2 mL.[7]
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.[7]
-
Tumor Growth and Grouping: Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=10 per group).[7]
-
Dosing:
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of IMMH-010 and its metabolite YPD-29B.
Materials:
-
This compound
-
Vehicle: 0.5% sodium carboxymethyl cellulose[8]
-
Female Sprague-Dawley rats (200 ± 20 g)[8]
-
Heparinized tubes containing NaF (esterase inhibitor)[8]
-
Oral gavage needles
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Sample Collection:
-
Collect blood samples (e.g., via the orbital plexus) into heparinized tubes containing NaF at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[8]
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 5,000 rpm for 10 min) to separate the plasma.[8]
-
Sample Analysis:
-
Data Analysis:
-
Plot the plasma concentration-time curves for both analytes.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Disclaimer: These application notes and protocols are for research purposes only. The provided information is based on publicly available preclinical data and should be adapted and optimized for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 3. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Immh-010 and its Active Metabolite YPD-29B in Rat Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the novel PD-L1 inhibitor prodrug, Immh-010, and its active metabolite, YPD-29B, in various rat biological matrices. The method utilizes a polarity-switching electrospray ionization (ESI) source for optimal detection of both analytes in a single chromatographic run. This validated method is suitable for pharmacokinetic, tissue distribution, and excretion studies, providing a valuable tool for researchers and scientists in the field of drug development.
Introduction
Immh-010 is an ester prodrug designed to improve the druggability of YPD-29B, a potent small-molecule inhibitor of the programmed cell death-ligand 1 (PD-L1).[1][2][3][4] The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells can exploit to evade the host's immune system.[5][6][7] YPD-29B functions by inducing dimerization and subsequent internalization of PD-L1, thereby blocking its interaction with the PD-1 receptor on T-cells and restoring anti-tumor immunity.[8][9][10][11] After oral administration, Immh-010 is rapidly and extensively converted to YPD-29B, primarily by carboxylesterase 1 (CES1) in the liver.[2][12] A reliable and sensitive analytical method is crucial for the simultaneous determination of both the prodrug and its active metabolite to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Immh-010.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of Immh-010 and YPD-29B from plasma, liver homogenate, and brain homogenate.
Protocol for Plasma, Liver, and Brain Homogenates:
-
To 50 µL of the biological matrix in a 1.5 mL centrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standards (IS), IMM-H008BP for Immh-010 and IMM-H008B for YPD-29B.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (70% methanol (B129727) in water with 1 mM ammonium (B1175870) acetate).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for Urine:
-
To 50 µL of urine, add 200 µL of acetonitrile with internal standards.
-
Follow steps 2-7 from the plasma protocol.
Protocol for Feces Homogenate:
-
To 50 µL of feces homogenate, add 400 µL of acetonitrile with internal standards.
-
Follow steps 2-7 from the plasma protocol.
Liquid Chromatography
Chromatographic separation is performed using a high-performance liquid chromatography (HPLC) system.
LC Conditions:
| Parameter | Value |
| LC System | Shimadzu LC-30A or equivalent |
| Column | Agilent Zorbax SB-C18 (3.5 µm, 2.1 mm × 100 mm) |
| Column Temperature | 35°C |
| Mobile Phase A | Water with 1 mM ammonium acetate |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 8 µL |
| Gradient Elution | 70% B for 2.8 min, ramp to 100% B in 0.3 min, hold at 100% B for 3.7 min, return to 70% B in 0.1 min, and equilibrate for 5.1 min. |
| Total Run Time | 12 minutes |
Mass Spectrometry
Detection is carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in polarity-switching mode.
MS/MS Conditions:
| Parameter | Immh-010 / IS₁ | YPD-29B / IS₂ |
| Mass Spectrometer | AB SCIEX API 4000 or equivalent | |
| Ionization Mode | ESI Positive | ESI Negative |
| Ion Spray Voltage | 4500 V | -4500 V |
| Temperature | 550°C | 550°C |
| Curtain Gas (CUR) | 25 psi | 25 psi |
| Collision Gas (CAD) | 10 psi | 10 psi |
| Ion Source Gas 1 (GS1) | 50 psi | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi | 50 psi |
| Declustering Potential (DP) | 70 V | -70 V |
| Collision Energy (CE) | 20 V (Immh-010), 23 V (IS₁) | -25 V (YPD-29B), -28 V (IS₂) |
| MRM Transition (m/z) | 641.3 → 494.2 (Immh-010) | 597.1 → 154.8 (YPD-29B) |
| 664.4 → 517.5 (IS₁) | 620.0 → 154.7 (IS₂) |
Quantitative Data Summary
The LC-MS/MS method was validated for linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect in rat plasma.
Table 1: Linearity and LLOQ
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Immh-010 | Plasma | 0.5 - 200 | 0.5 |
| YPD-29B | Plasma | 1 - 1000 | 1 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Immh-010 | Plasma | LQC | 1 | 5.8 | 6.5 | 102.3 |
| MQC | 50 | 4.2 | 5.1 | 98.7 | ||
| HQC | 160 | 3.9 | 4.8 | 101.5 | ||
| YPD-29B | Plasma | LQC | 2.5 | 6.1 | 7.2 | 97.8 |
| MQC | 200 | 3.5 | 4.6 | 103.1 | ||
| HQC | 800 | 2.8 | 3.9 | 99.4 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Immh-010 | Plasma | LQC | 1 | 91.2 | 95.6 |
| HQC | 160 | 93.5 | 98.2 | ||
| YPD-29B | Plasma | LQC | 2.5 | 88.9 | 93.4 |
| HQC | 800 | 90.7 | 96.8 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: PD-1/PD-L1 pathway and YPD-29B mechanism.
Experimental Workflow
Caption: LC-MS/MS sample preparation and analysis workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the simultaneous quantification of Immh-010 and its active metabolite YPD-29B in various rat biological matrices. The simple sample preparation procedure and the use of polarity-switching for detection allow for high-throughput analysis, making this method highly suitable for supporting preclinical ADME studies in the development of this novel PD-L1 inhibitor.
References
- 1. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 8. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer [base.xml-journal.net]
- 10. researchgate.net [researchgate.net]
- 11. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Immh-010 Maleate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and administration of Immh-010 maleate (B1232345) for in vivo studies. The protocols are based on established methodologies from preclinical research.
Introduction to Immh-010 Maleate
This compound is an orally bioavailable ester prodrug of YPD-29B, a potent and novel inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] Following oral administration, this compound is rapidly and extensively converted in vivo to its active metabolite, YPD-29B.[2][4][5][6] This active form targets the PD-1/PD-L1 pathway, a critical immune checkpoint, and has demonstrated significant anti-tumor activity in various preclinical models.[2][3] The primary enzyme responsible for this conversion is Carboxylesterase 1 (CES1).[2][3] These characteristics make this compound a promising candidate for cancer immunotherapy research.
Mechanism of Action: Prodrug Conversion
Immh-010 is designed as a prodrug to improve oral bioavailability. Once administered, it undergoes enzymatic hydrolysis to release the active drug, YPD-29B, which then exerts its therapeutic effect by inhibiting PD-L1.
Caption: Mechanism of Action of this compound.
Quantitative Data for In Vivo Dosing
The following table summarizes the dosing parameters for this compound used in various preclinical animal models. This data serves as a reference for designing in vivo experiments.
| Parameter | Mouse | Rat | Cynomolgus Monkey |
| Route of Administration | Oral Gavage (PO) | Intragastric (i.g.) / Oral Gavage | Oral Gavage (PO) |
| Vehicle | 0.5% Carboxymethyl Cellulose (CMC)[2] | 0.5% Sodium Carboxymethyl Cellulose[5][6] | 0.5% Carboxymethyl Cellulose (CMC)[2] |
| Dosage Range | 1.25 - 10 mg/kg[2][7] | 10 - 100 mg/kg[5][6] | 5 mg/kg[2] |
| Dosing Frequency | Once daily[2] or twice weekly[7] | Single dose[5][6] | Single dose[2] |
| Reported Concentration | Not specified, calculated per dose | Not specified, calculated per dose | 1 mg/mL[2] |
Experimental Protocol: Preparation of this compound for Oral Gavage
This protocol provides a step-by-step method for preparing a homogenous suspension of this compound for oral administration in animal models.
4.1. Materials and Equipment
-
This compound powder
-
0.5% (w/v) Carboxymethyl Cellulose (CMC) solution in sterile water
-
Weighing scale (analytical balance)
-
Spatula
-
Mortar and pestle (optional, for particle size reduction)
-
Appropriate size glass beaker or conical tube
-
Magnetic stirrer and stir bar or vortex mixer
-
Pipettes and sterile tips
-
Oral gavage needles (appropriate size for the animal model)[8]
-
Syringes
4.2. Preparation Workflow
Caption: Workflow for preparing this compound suspension.
4.3. Step-by-Step Procedure
-
Calculate Required Amounts:
-
Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg for mice).[8]
-
Calculate the required mass of this compound to achieve the desired final concentration (e.g., for a 5 mg/kg dose at a 10 mL/kg volume, the concentration is 0.5 mg/mL).
-
Formula: Mass (mg) = [Desired Dose (mg/kg) * Average Animal Weight (kg) * Number of Animals] / [Dosing Volume (mL/kg) / 1000 (mL/L)]
-
Note: It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.
-
-
Weigh the Compound:
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of Carboxymethyl Cellulose (CMC) in sterile, purified water. For example, add 0.5 g of CMC to 100 mL of water. Mix thoroughly until the CMC is fully dissolved. This may require heating and/or vigorous stirring. Allow the solution to cool to room temperature before use.
-
-
Prepare the Suspension:
-
Place the weighed this compound powder into a suitable container (e.g., a glass beaker or mortar).
-
Add a small volume of the 0.5% CMC vehicle to the powder (just enough to wet it) and mix thoroughly with a spatula or pestle to form a smooth, homogenous paste. This step, known as trituration, helps to break up any clumps and ensures a finer particle dispersion.
-
Gradually add the remaining volume of the 0.5% CMC vehicle in small portions while continuously mixing (e.g., using a vortex mixer or a magnetic stirrer).
-
Continue to mix the suspension for at least 15-30 minutes to ensure it is uniform.
-
-
Administration:
-
The suspension should be maintained under continuous agitation (e.g., on a magnetic stir plate) during the dosing procedure to prevent the compound from settling.
-
Before drawing each dose, ensure the suspension is well-mixed.
-
Administer the suspension to the animals via oral gavage using an appropriately sized, ball-tipped gavage needle.[8][9] The volume administered will be based on the individual animal's body weight.[9]
-
4.4. Stability and Storage
-
For in vivo use, it is best practice to prepare the CMC suspension fresh on the day of dosing. If storage is necessary, the stability of the suspension should be validated. Store protected from light and at a controlled temperature (e.g., 2-8°C), and be sure to re-suspend thoroughly before use.
Disclaimer: This document is intended for research purposes only. All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should consult the specific product datasheet and relevant literature for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 7. IMMH 010 maleate | PD-1/PD-L1 | TargetMol [targetmol.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: IMMH-010 Maleate Suspension in 0.5% Sodium Carboxymethyl Cellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMMH-010 maleate (B1232345) is an orally bioavailable prodrug of YPD-29B, a highly potent and novel inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that tumor cells can exploit to evade the host's immune system.[5] By inhibiting the interaction between PD-1 and PD-L1, IMMH-010's active metabolite, YPD-29B, effectively blocks this immunosuppressive signal, thereby enhancing the anti-tumor immune response.[5][6][7] This document provides detailed application notes and protocols for the preparation and in vivo administration of IMMH-010 maleate formulated as a suspension in 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na), a common vehicle for oral gavage in preclinical research.[5][6][8][9]
Mechanism of Action
IMMH-010 is an ester-containing compound that is rapidly and extensively converted to its active form, YPD-29B, following oral administration.[2][5][8][10] YPD-29B is a potent PD-L1 inhibitor that has been shown to effectively block the binding of PD-1 and PD-L1.[5] This disruption of the PD-1/PD-L1 axis reinvigorates T-cell activity against cancer cells. In preclinical models, administration of IMMH-010 has demonstrated significant anti-tumor efficacy and increased T-cell infiltration in tumor tissues.[3][6][7] The primary enzyme responsible for the conversion of IMMH-010 to YPD-29B is carboxylesterase 1 (CES1).[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IMMH-010 (YPD-30) | PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Immh-010 and YPD-29B in Plasma and Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immh-010 is a novel prodrug that is rapidly and extensively converted in vivo to its active metabolite, YPD-29B.[1][2][3] YPD-29B is a potent inhibitor of the programmed cell death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2][4] By blocking the interaction between PD-1 and PD-L1, YPD-29B can restore T-cell-mediated anti-tumor immunity.[1][5][6] Accurate quantification of both the prodrug (Immh-010) and its active metabolite (YPD-29B) in biological matrices such as plasma and tissue is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in the drug development process.[1][2][7]
These application notes provide detailed protocols for the simultaneous quantification of Immh-010 and YPD-29B in plasma and tissue samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]
Signaling Pathway of YPD-29B
YPD-29B functions by directly targeting PD-L1, inducing its dimerization and subsequent internalization. This prevents PD-L1 from binding to the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and reactivating the T-cell's anti-tumor response.
Caption: Mechanism of YPD-29B action on the PD-1/PD-L1 pathway.
Experimental Protocols
A validated LC-MS/MS method with polarity switching is utilized for the simultaneous determination of Immh-010 and YPD-29B.[1][2]
Materials and Reagents
-
Immh-010 and YPD-29B reference standards
-
Internal Standards (IS): IMM-H008BP (for Immh-010) and IMM-H008B (for YPD-29B)[1]
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)
-
Water, purified (e.g., Milli-Q)
-
Blank rat plasma and tissue (e.g., liver, brain)
-
Heparinized tubes with Sodium Fluoride (NaF) for blood collection[1][3]
Instrumentation
-
Liquid Chromatography system (e.g., UPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Centrifuge
Sample Preparation
The following workflow outlines the sample preparation process for both plasma and tissue samples.
Caption: General workflow for plasma and tissue sample preparation.
Protocol for Plasma Sample Preparation:
-
Collect blood samples into heparinized tubes containing NaF and immediately centrifuge at 5,000 rpm for 10 minutes to obtain plasma.[1][5]
-
To a 50 µL aliquot of plasma, add the internal standards (IS).
-
Perform protein precipitation by adding two volumes of acetonitrile.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[1]
Protocol for Tissue Sample Preparation:
-
Collect tissues, wash with normal saline, and blot dry.[1]
-
Homogenize the tissues in normal saline (w:v = 1:3) using a bead beater or other suitable homogenizer.[1][3][8]
-
To a 50 µL aliquot of tissue homogenate, add the internal standards.
-
Follow steps 4-7 from the plasma preparation protocol.
LC-MS/MS Conditions
Chromatographic Conditions:
-
Column: A suitable C18 column is recommended.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., acetonitrile with formic acid).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 8 µL[1]
Mass Spectrometric Conditions:
-
Ionization Mode: Polarity-switching mode to detect both positive and negative ions.[1][2]
-
MRM Transitions:
Quantitative Data Summary
The LC-MS/MS method demonstrates good linearity, precision, and accuracy for the quantification of both Immh-010 and YPD-29B in plasma and tissue matrices.[1]
Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | r² |
| Immh-010 | Plasma & Tissue | 1 - 200 | 1 | 200 | >0.99 |
| YPD-29B | Plasma & Tissue | 2.5 - 1,000 | 2.5 | 1,000 | >0.99 |
Data adapted from a study in rat biological matrices.[1]
Precision and Accuracy (Quality Control Samples)
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Immh-010 | Plasma | Low | 2 | < 15% | 85-115% |
| Mid | 40 | < 15% | 85-115% | ||
| High | 160 | < 15% | 85-115% | ||
| YPD-29B | Plasma | Low | 5 | < 15% | 85-115% |
| Mid | 200 | < 15% | 85-115% | ||
| High | 800 | < 15% | 85-115% |
Typical acceptance criteria for precision (%CV) and accuracy are shown. Actual values can be found in the referenced literature.[1]
Recovery and Matrix Effect
The protein precipitation method provides good recovery for both analytes from the plasma matrix.[5] The use of stable isotope-labeled internal standards is recommended to compensate for any potential matrix effects.[5]
| Analyte | Matrix | Recovery (%) |
| Immh-010 | Plasma | 111 - 114 |
| YPD-29B | Plasma | 106 - 111 |
Data represents recovery from rat plasma.[5]
Stability
Immh-010 and YPD-29B have been shown to be stable under various storage and handling conditions.
| Stability Condition | Duration | Stability |
| Short-term (in plasma) at 4°C | 4 hours | Stable |
| Long-term (in plasma) at -20°C | 3 months | Stable |
| Freeze-thaw cycles (in plasma, -20°C to 4°C) | 3 cycles | Stable |
| Post-preparative (in autosampler) at 10°C | 48 hours | Stable |
Stability data from a study in rat plasma.[1][5]
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of Immh-010 and its active metabolite YPD-29B in both plasma and tissue samples. The detailed protocols and performance data presented in these application notes can be effectively utilized by researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development to support the advancement of this promising PD-L1 inhibitor.
References
- 1. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 6. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Tissue Homogenizers [wahalengineers.com]
- 8. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Immh-010 Maleate Antitumor Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immh-010 maleate (B1232345) is a promising oral small molecule prodrug of YPD-29B, a potent inhibitor of the programmed cell death ligand 1 (PD-L1).[1][2][3] By targeting the PD-1/PD-L1 immune checkpoint pathway, Immh-010 aims to restore T-cell mediated antitumor immunity.[2][4] These application notes provide detailed protocols for utilizing syngeneic mouse tumor models to evaluate the in vivo antitumor efficacy of Immh-010 maleate, based on published preclinical studies.
Mechanism of Action
Immh-010 is an ester prodrug designed to improve the druggability of its active metabolite, YPD-29B.[2] Following oral administration, Immh-010 is absorbed and subsequently hydrolyzed, primarily by the enzyme carboxylesterase 1 (CES1) in the liver, to form YPD-29B.[1][2][3] YPD-29B then binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal, thereby reactivating the cytotoxic function of T-cells against tumor cells.
Caption: Mechanism of action of this compound.
Data Presentation
The antitumor efficacy of this compound has been evaluated in syngeneic mouse models, with tumor growth inhibition (TGI) being a key endpoint. The following tables summarize the quantitative data from these studies.
Table 1: Antitumor Activity of this compound in B16F10 Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) | Reference |
| Vehicle Control | - | Oral Gavage | Once Daily for 19 days | - | - | [1] |
| This compound | 1.25 | Oral Gavage | Once Daily for 19 days | Not Reported | - | [1] |
| This compound | 2.5 | Oral Gavage | Once Daily for 19 days | 45 | < 0.05 vs. Vehicle | [1] |
| This compound | 5 | Oral Gavage | Once Daily for 19 days | Not Reported | - | [1] |
| This compound | 10 | Oral Gavage | Once Daily for 19 days | Not Reported | - | [1] |
| Anti-PD-1 Antibody | 10 | Not Specified | Not Specified | 68 | Not Reported | [1] |
Table 2: Antitumor Activity of this compound in MC38 Colon Carcinoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) | Reference |
| Vehicle Control | - | Oral Gavage | Once Daily for 19 days | - | - | [1] |
| This compound | 1.25 | Oral Gavage | Once Daily for 19 days | Not Reported | - | [1] |
| This compound | 2.5 | Oral Gavage | Once Daily for 19 days | Not Reported | Statistically Significant | [1] |
| This compound | 5 | Oral Gavage | Once Daily for 19 days | Not Reported | Statistically Significant | [1] |
| This compound | 10 | Oral Gavage | Once Daily for 19 days | Not Reported | Statistically Significant | [1] |
| Anti-PD-1 Antibody | 10 | Not Specified | Not Specified | 49 | Not Reported | [1] |
Experimental Protocols
Detailed methodologies for conducting in vivo efficacy studies with this compound are provided below.
Protocol 1: Syngeneic Mouse Tumor Model Efficacy Study
This protocol outlines the establishment of tumors and subsequent treatment to evaluate the antitumor effects of this compound.
1. Animal Models:
-
Species: Mouse
-
Strain: C57BL/6[1]
2. Cell Lines:
3. Tumor Implantation:
-
Culture B16F10 or MC38 cells under standard conditions.
-
Harvest cells and resuspend in sterile saline.
-
Inject 1.5 x 10⁶ cells in a volume of 0.2 mL subcutaneously into the right flank of each mouse.[1]
4. Treatment Regimen:
-
Vehicle Control: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (B213188) in sterile water.[1]
-
This compound Formulation: Suspend this compound in the vehicle solution to achieve the desired concentrations (e.g., 1.25, 2.5, 5, and 10 mg/kg).[1]
-
Administration:
-
Begin treatment when tumors are established (palpable).
-
Administer the prepared formulations once daily via oral gavage for 19 consecutive days.[1]
-
The volume of administration should be based on the body weight of each mouse.
-
5. Efficacy Evaluation:
-
Monitor and record the body weight of the mice regularly to assess toxicity.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study (e.g., day 19), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of vehicle group)] x 100.[2]
6. Statistical Analysis:
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the tumor volumes and weights between the treated and vehicle control groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Caption: Experimental workflow for in vivo efficacy studies.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the antitumor properties of this compound. The use of B16F10 melanoma and MC38 colon carcinoma models in C57BL/6 mice has been shown to be effective in demonstrating the dose-dependent antitumor activity of this novel PD-L1 inhibitor.[1] Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the further development and clinical translation of Immh-010. Currently, Immh-010 is in phase I clinical trials for the treatment of advanced malignant solid tumors.[2]
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug | MDPI [mdpi.com]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Immh-010 Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Immh-010 maleate (B1232345) is an orally administered prodrug that is rapidly converted to its active metabolite, YPD-29B, a potent novel inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein.[1][2][3][4] YPD-29B functions by blocking the interaction between PD-1 and PD-L1, a key immune checkpoint pathway exploited by cancer cells to evade the host immune system.[3] Establishing a precise dose-response curve is a critical step in the preclinical and clinical development of Immh-010 maleate to determine its optimal therapeutic window, efficacy, and potential toxicity. These application notes provide detailed protocols for in vitro and in vivo studies designed to characterize the dose-dependent activity of this compound.
Mechanism of Action and Signaling Pathway
Immh-010 is an ester prodrug designed to improve the druggability of its active form, YPD-29B.[2][4] Following oral administration, Immh-010 is absorbed and systemically converted into YPD-29B, primarily by the enzyme carboxylesterase 1 (CES1).[2][4] YPD-29B then binds to PD-L1, preventing it from engaging with its receptor, PD-1, on activated T-cells. This blockade disrupts the inhibitory signal, thereby restoring the cytotoxic function of T-cells against tumor cells.
Caption: PD-1/PD-L1 pathway and inhibition by YPD-29B.
Quantitative Data Summary
Preclinical studies in rodents have provided key pharmacokinetic and efficacy data for this compound.
Table 1: In Vivo Antitumor Efficacy of this compound This table summarizes the dose-dependent tumor growth inhibition (TGI) in mouse xenograft models following oral administration of this compound.
| Animal Model | Compound | Dose (mg/kg) | Dosing Schedule | TGI (%) | Reference |
| B16F10 Melanoma | This compound | 2.5 | Once daily for 19 days | 45% (p < 0.05 vs. vehicle) | [2] |
| B16F10 Melanoma | Anti-PD-1 Antibody | 10 | N/A | 68% | [2] |
| MC38 Colon Carcinoma | This compound | N/A | Once daily for 19 days | Significant reduction in tumor growth | [2] |
| MC38 Colon Carcinoma | Anti-PD-1 Antibody | 10 | N/A | 49% | [2] |
Table 2: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Rats This table presents the key pharmacokinetic parameters in Sprague-Dawley rats after a single intragastric (i.g.) administration of this compound. The data shows that the exposure (AUC) is proportional to the dose.[3][5][6]
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2β (h) | Reference |
| Immh-010 | 10 | 114.7 ± 45.9 | 0.5 | 101.4 ± 35.3 | 1.15 ± 0.69 | [5][7] |
| 30 | 258.1 ± 138.2 | 1.0 | 412.3 ± 276.0 | 1.34 ± 0.44 | [5][7] | |
| 100 | 1066.8 ± 301.8 | 1.0 | 1864.7 ± 661.3 | 1.83 ± 0.27 | [5][7] | |
| YPD-29B | 10 | 454.2 ± 103.5 | 1.0 | 974.7 ± 255.4 | 1.57 ± 0.35 | [5][7] |
| 30 | 1362.4 ± 399.7 | 1.0 | 3386.4 ± 1171.1 | 2.05 ± 0.41 | [5][7] | |
| 100 | 4528.1 ± 1061.2 | 1.0 | 14878.6 ± 4704.9 | 3.65 ± 1.12 | [5][7] |
Data are expressed as mean ± SD.
Experimental Protocols
In Vitro Dose-Response Protocols
Caption: Workflow for In Vitro IC50/EC50 Determination.
Protocol 3.1.1: PD-1/PD-L1 Blockade Assay (HTRF)
This protocol determines the concentration of YPD-29B required to inhibit 50% (IC50) of the PD-1/PD-L1 protein-protein interaction. A pharmacological study demonstrated that YPD-29B could effectively block this binding in a homogeneous time-resolved fluorescence (HTRF) assay.[3]
-
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF-compatible donor and acceptor fluorophores (e.g., tagged antibodies)
-
YPD-29B compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Method:
-
Prepare a serial dilution of YPD-29B in DMSO, followed by a further dilution in the assay buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Add a fixed concentration of recombinant PD-1 and PD-L1 proteins to the wells of the 384-well plate.
-
Add the serially diluted YPD-29B or vehicle control (DMSO) to the respective wells.
-
Add the HTRF detection antibodies (e.g., anti-PD-1-Europium and anti-PD-L1-XL665).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the log concentration of YPD-29B.
-
Determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
-
Protocol 3.1.2: Cell-Based PD-L1 Reporter Assay
This assay measures the functional consequence of PD-L1 blockade by quantifying the restoration of T-cell activation.
-
Materials:
-
PD-1 expressing effector cells (e.g., Jurkat T-cells stably expressing a luciferase reporter gene under the control of an NFAT response element).
-
PD-L1 expressing target cells (e.g., CHO-K1 or an antigen-presenting cell line).
-
YPD-29B compound.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Method:
-
Seed the PD-L1 expressing target cells in the 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of YPD-29B in the cell culture medium.
-
Add the diluted YPD-29B or vehicle control to the wells containing the target cells and incubate for 1 hour.
-
Add the PD-1/NFAT-luciferase Jurkat effector cells to the wells.
-
Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal (representing T-cell activation) against the log concentration of YPD-29B to determine the EC50 value.
-
In Vivo Dose-Response Protocol
Caption: Workflow for In Vivo Dose-Response and PK/PD Study.
Protocol 3.2.1: Syngeneic Mouse Model Efficacy Study
This protocol establishes the in vivo dose-response relationship by measuring anti-tumor activity in mice with a competent immune system. Studies have demonstrated the efficacy of Immh-010 in B16F10 melanoma and MC38 colon carcinoma mouse models.[2]
-
Materials:
-
C57BL/6 mice.
-
MC38 or B16F10 cancer cell lines.
-
This compound.
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose).[5]
-
Calipers for tumor measurement.
-
-
Method:
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 MC38 cells) subcutaneously into the flank of C57BL/6 mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Prepare formulations of this compound at various doses (e.g., 2.5, 5, 10, 30 mg/kg) and a vehicle control.
-
Administer the assigned treatment to each mouse daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.
-
At the end of the study (e.g., after 19 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.[2]
-
Calculate the Tumor Growth Inhibition (TGI) for each dose group using the formula: TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100.[2]
-
Plot TGI (%) against the dose of this compound to establish the dose-efficacy relationship.
-
Protocol 3.2.2: Pharmacokinetic (PK) Analysis
This protocol determines the exposure of Immh-010 and its active metabolite YPD-29B at different dose levels.
-
Materials:
-
Method:
-
Administer a single oral dose of this compound to different groups of animals.
-
Collect blood samples via an appropriate route (e.g., orbital plexus in rats) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24, 36, 48 hours post-dose).[3][5]
-
Immediately process the blood to separate plasma by centrifugation.
-
Store plasma samples at -20°C or lower until analysis.[3][5]
-
Quantify the concentrations of Immh-010 and YPD-29B in the plasma samples using a validated LC-MS/MS method.[3]
-
Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t1/2) for each dose group.
-
Analyze the dose proportionality by assessing the relationship between the dose administered and the resulting AUC and Cmax values.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tissue Distribution Studies of Immh-010 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immh-010 is a novel small molecule prodrug under investigation as an inhibitor of the programmed cell death-ligand 1 (PD-L1). It is rapidly and extensively converted in vivo to its active metabolite, YPD-29B, which is responsible for the therapeutic effect.[1][2][3][4] YPD-29B exerts its anti-tumor activity by blocking the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1).[5] This application note provides a detailed protocol for conducting tissue distribution studies of Immh-010 maleate (B1232345) in a preclinical setting, based on published research. It also includes a summary of tissue distribution data and a visualization of the targeted signaling pathway.
Data Presentation
The following tables summarize the quantitative tissue distribution of Immh-010 and its active metabolite YPD-29B in Sprague-Dawley rats following a single oral administration of 10 mg/kg Immh-010 maleate. Concentrations are expressed in ng/g of tissue.
Table 1: Tissue Distribution of Immh-010 in Rats (ng/g) [2][6]
| Tissue | 15 min | 30 min | 4 h | 12 h |
| Heart | 11.8 ± 3.5 | 13.9 ± 4.1 | 1.5 ± 0.5 | ND |
| Liver | 10.5 ± 3.1 | 12.8 ± 3.8 | 2.1 ± 0.6 | ND |
| Spleen | 8.9 ± 2.6 | 11.5 ± 3.4 | 1.8 ± 0.5 | ND |
| Lung | 7.8 ± 2.3 | 9.8 ± 2.9 | 1.3 ± 0.4 | ND |
| Kidney | 6.9 ± 2.1 | 8.5 ± 2.5 | 1.1 ± 0.3 | ND |
| Brain | 1.2 ± 0.4 | 1.5 ± 0.4 | ND | ND |
| Adrenal Gland | 15.6 ± 4.7 | 18.2 ± 5.5 | 2.5 ± 0.8 | ND |
| Thymus | 9.5 ± 2.8 | 10.8 ± 3.2 | 1.6 ± 0.5 | ND |
| Lymph | 13.2 ± 3.9 | 15.5 ± 4.6 | 2.2 ± 0.7 | ND |
ND: Not Detected
Table 2: Tissue Distribution of YPD-29B in Rats (ng/g) [2][6]
| Tissue | 15 min | 30 min | 4 h | 12 h |
| Heart | 45.2 ± 13.6 | 55.8 ± 16.7 | 15.2 ± 4.6 | 3.1 ± 0.9 |
| Liver | 125.6 ± 37.7 | 155.2 ± 46.6 | 45.8 ± 13.7 | 9.5 ± 2.8 |
| Spleen | 65.8 ± 19.7 | 81.2 ± 24.4 | 22.5 ± 6.8 | 4.8 ± 1.4 |
| Lung | 88.9 ± 26.7 | 109.8 ± 32.9 | 30.1 ± 9.0 | 6.2 ± 1.9 |
| Kidney | 95.7 ± 28.7 | 118.2 ± 35.5 | 35.6 ± 10.7 | 7.5 ± 2.2 |
| Brain | 5.8 ± 1.7 | 7.2 ± 2.2 | 2.1 ± 0.6 | ND |
| Adrenal Gland | 75.4 ± 22.6 | 93.1 ± 27.9 | 25.8 ± 7.7 | 5.5 ± 1.6 |
| Thymus | 58.9 ± 17.7 | 72.8 ± 21.8 | 20.1 ± 6.0 | 4.2 ± 1.3 |
| Lymph | 105.3 ± 31.6 | 130.1 ± 39.0 | 38.9 ± 11.7 | 8.1 ± 2.4 |
ND: Not Detected
Experimental Protocols
Protocol for In-Life Phase of Tissue Distribution Study
1. Animal Model:
-
Species: Sprague-Dawley rats[1]
-
Sex: Female[1]
-
Weight: 200 ± 20 g[1]
-
Housing: Standard environmental conditions with a 12-hour light/dark cycle. Animals should be acclimatized for at least one week before the experiment.
2. Formulation and Dosing:
-
Formulation: Suspend this compound in 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na).[1]
-
Dose: 10 mg/kg.[1]
-
Route of Administration: Intragastric (i.g.) gavage.[1]
3. Experimental Groups and Sample Collection:
-
A sufficient number of animals should be used to provide at least 3-5 animals per time point.
-
Tissues and blood are to be collected at the following time points post-dosing: 15 minutes, 30 minutes, 4 hours, and 12 hours.[1]
-
At each time point, animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin) and an esterase inhibitor (e.g., 50 mM sodium fluoride) to prevent ex vivo conversion of Immh-010.[1]
-
Immediately following blood collection, the following tissues are to be harvested: heart, liver, spleen, lungs, kidneys, brain, adrenal glands, thymus, and lymph nodes.[1]
-
Tissues should be rinsed with cold normal saline to remove excess blood, blotted dry with filter paper, weighed, and immediately frozen at -80°C until analysis.[1]
Protocol for Sample Analysis (LC-MS/MS)
1. Sample Preparation:
-
Plasma: Plasma is separated from whole blood by centrifugation.
-
Tissues: Tissue samples are homogenized in a suitable buffer.
-
A protein precipitation method is typically used to extract Immh-010 and YPD-29B from plasma and tissue homogenates. This involves adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The resulting supernatant is then collected for analysis.
2. LC-MS/MS Analysis:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Immh-010 and YPD-29B.[1][2]
-
The method should be validated for linearity, precision, accuracy, recovery, and matrix effects in all relevant biological matrices (plasma and each tissue type).[1]
-
A polarity-switching LC-MS/MS method has been successfully used for the simultaneous determination of the parent drug and its metabolite.[1]
Visualizations
Experimental Workflow for Tissue Distribution Study
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Tumor Growth Inhibition with Immh-010 Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immh-010 maleate (B1232345) is a novel, orally bioavailable small molecule prodrug under investigation for the treatment of advanced malignant solid tumors.[1] Following oral administration, Immh-010 maleate is rapidly and extensively converted to its active metabolite, YPD-29B.[2][3] YPD-29B is a potent and selective inhibitor of the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[4][5] By blocking the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), YPD-29B aims to restore anti-tumor immunity. These application notes provide detailed protocols for monitoring the in vivo efficacy and pharmacokinetics of this compound in preclinical tumor models.
Mechanism of Action
The PD-1/PD-L1 signaling pathway is a key regulator of immune responses.[6] The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance.
Immh-010 is an ester prodrug designed to improve the druggability of its active form, YPD-29B.[4][5] Once administered, Immh-010 is hydrolyzed, releasing YPD-29B, which then binds to PD-L1, inducing its dimerization and internalization.[5] This action blocks the PD-1/PD-L1 interaction, thereby releasing the "brakes" on the anti-tumor immune response and promoting T-cell-mediated killing of cancer cells.[2][5]
In Vivo Efficacy of this compound
Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of orally administered this compound.
Summary of Tumor Growth Inhibition Data
| Model | Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI) (%) | p-value vs. Control |
| B16F10 Melanoma | Immh-010 | 1.25 | Oral, daily | 23 | - |
| Immh-010 | 2.5 | Oral, daily | 45 | p < 0.05 | |
| Immh-010 | 5 | Oral, daily | 40 | p < 0.05 | |
| Immh-010 | 10 | Oral, daily | 55 | p < 0.01 | |
| Anti-PD-L1 Ab | 10 | IP, every 3 days | 68 | p < 0.001 | |
| CTX | 80 | - | 90 | p < 0.001 | |
| MC38 Colon Carcinoma | Immh-010 | 1.25 | Oral, daily | 40 | p < 0.05 |
| Immh-010 | 2.5 | Oral, daily | 34 | - | |
| Immh-010 | 5 | Oral, daily | 75 | **p < 0.001 | |
| Immh-010 | 10 | Oral, daily | 57 | p < 0.01 | |
| Anti-PD-L1 Ab | 10 | IP, every 3 days | 49 | **p < 0.001 | |
| CTX | 40 | - | 90 | *p < 0.01 | |
| Data synthesized from a preclinical study.[6] |
Protocol: In Vivo Tumor Growth Inhibition Study
This protocol describes the establishment of a subcutaneous syngeneic tumor model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.
3.2.1 Materials and Reagents
-
B16F10 (melanoma) or MC38 (colon adenocarcinoma) cell lines
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
This compound
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in sterile water
-
Digital calipers
-
Animal balance
-
Oral gavage needles
-
Syringes and needles for cell injection
3.2.2 Experimental Procedure
-
Cell Culture: Culture B16F10 or MC38 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase and have a viability of >95% before implantation.
-
Tumor Cell Implantation:
-
Harvest cells using trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend cells in sterile saline at a concentration of 1.5 x 10^6 cells per 0.2 mL.[7]
-
Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each C57BL/6 mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth by measuring tumor volume with digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 50-150 mm³, randomize the mice into treatment and control groups (n=10 per group).
-
Prepare the this compound formulation by suspending the compound in 0.5% CMC to the desired concentrations (e.g., 1.25, 2.5, 5, and 10 mg/kg).
-
Administer this compound or vehicle control orally via gavage once daily for the duration of the study (e.g., 19 consecutive days).[7]
-
Include a positive control group, such as an anti-PD-L1 antibody administered intraperitoneally.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of vehicle group)] x 100.[7]
-
References
- 1. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Flow Cytometry Analysis of Immune Cells Following Immh-010 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immh-010 is an orally administered prodrug that is rapidly converted to its active metabolite, YPD-29B, a potent inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] PD-L1 is a critical immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By binding to the PD-1 receptor on activated T cells, PD-L1 triggers inhibitory signals that suppress T cell activity. Immh-010, through its active form YPD-29B, blocks this interaction, thereby unleashing the anti-tumor immune response.[3][4][5] This application note provides detailed protocols for the analysis of various immune cell populations using flow cytometry to assess the pharmacodynamic effects of Immh-010 treatment in preclinical models.
Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, making it an indispensable tool in immuno-oncology for monitoring changes in immune cell subsets, activation states, and functionality following therapeutic interventions.[6][7] The protocols outlined below are designed to guide researchers in characterizing the immunomodulatory effects of Immh-010 on T cells, B cells, Natural Killer (NK) cells, and myeloid cell populations in different biological samples.
Mechanism of Action of Immh-010
The active metabolite of Immh-010, YPD-29B, functions by inhibiting the interaction between PD-L1 and its receptor, PD-1. This blockade is expected to restore and enhance the effector functions of anti-tumor immune cells.
Expected Pharmacodynamic Effects of Immh-010
Based on its mechanism as a PD-L1 inhibitor, treatment with Immh-010 is anticipated to induce several measurable changes in the immune cell landscape. The following tables summarize the expected quantitative data from flow cytometry analysis across different immune cell lineages.
T Cell Populations
| Cell Population | Marker Profile | Expected Change with Immh-010 | Rationale |
| Total T Cells | CD3+ | Variable | May not significantly change in overall percentage. |
| Helper T Cells | CD3+CD4+ | Variable | Changes may be more pronounced in activation state. |
| Cytotoxic T Cells | CD3+CD8+ | ↑ | Proliferation and activation of tumor-specific CTLs. |
| Activated CD4+ T Cells | CD4+Ki67+, CD4+ICOS+ | ↑ | Increased T cell activation upon checkpoint blockade. |
| Activated CD8+ T Cells | CD8+Ki67+, CD8+GZMB+ | ↑ | Enhanced proliferation and cytotoxic potential. |
| Memory T Cells | CD44, CD62L | Shift in Subsets | Potential shift towards effector memory populations. |
| Regulatory T Cells | CD4+CD25+FoxP3+ | ↓ or no change | PD-L1 blockade may alter the suppressive function. |
B Cell, NK Cell, and Myeloid Cell Populations
| Cell Population | Marker Profile | Expected Change with Immh-010 | Rationale |
| Total B Cells | CD19+ | Variable | Potential indirect effects on B cell function. |
| NK Cells | CD3-NK1.1+ (mouse) | ↑ Activation | PD-1 can be expressed on activated NK cells, thus blockade may enhance their function.[1][2][8] |
| Activated NK Cells | NK1.1+CD69+ | ↑ | Increased activation status. |
| Monocytes | CD11b+Ly6C+ (mouse) | Variable | Potential shifts in monocytic subsets. |
| Macrophages | CD11b+F4/80+ (mouse) | Shift in Phenotype | Potential shift from M2-like to M1-like phenotype. |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+Gr-1+ (mouse) | ↓ | Reduction in immunosuppressive myeloid cells. |
| Dendritic Cells (DCs) | CD11c+MHCII+ | ↑ Activation | Enhanced antigen presentation and T cell priming. |
Experimental Workflow
The overall experimental process, from animal treatment to data analysis, is depicted in the following workflow diagram.
Materials and Reagents
-
Flow Cytometer: A multi-color flow cytometer capable of detecting the selected fluorochromes.
-
Antibodies: Fluorochrome-conjugated antibodies for mouse immune cell markers (see suggested panels below).
-
Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fixation/Permeabilization Buffer Kit (for intracellular staining)
-
-
Reagents:
-
Fc Block (e.g., anti-CD16/32 antibody)
-
Live/Dead fixable viability dye
-
Trypan Blue or other cell counting reagents
-
-
Equipment:
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Flow cytometry tubes
-
Cell strainers (40-70 µm)
-
Suggested Antibody Panels
The following are suggested multi-color flow cytometry panels for the analysis of various immune cell populations in mice. Antibody clones and fluorochromes should be optimized based on the available flow cytometer and experimental needs.
Panel 1: T Cell Phenotyping
| Marker | Antigen | Cell Type/Function | Fluorochrome Example |
| CD45 | Pan-leukocyte | Leukocyte gate | BV510 |
| CD3 | T Cell Lineage | All T cells | APC-Cy7 |
| CD4 | Helper T Cells | Helper T cells, Tregs | BV605 |
| CD8a | Cytotoxic T Cells | Cytotoxic T cells | PerCP-Cy5.5 |
| Ki67 | Proliferation | Proliferating cells | PE |
| PD-1 | Checkpoint Receptor | Activated/Exhausted T cells | BV421 |
| CD44 | Memory Marker | Memory/Effector T cells | APC |
| CD62L | Naive/Memory Marker | Naive/Central Memory T cells | FITC |
| FoxP3 | Transcription Factor | Regulatory T cells | Alexa Fluor 647 |
| Granzyme B | Cytotoxic Effector | Cytotoxic granules | PE-Cy7 |
Panel 2: Myeloid and NK Cell Phenotyping
| Marker | Antigen | Cell Type/Function | Fluorochrome Example |
| CD45 | Pan-leukocyte | Leukocyte gate | BV510 |
| CD3 | T Cell Lineage | Dump channel | APC-Cy7 |
| CD19 | B Cell Lineage | Dump channel | APC-Cy7 |
| CD11b | Myeloid Lineage | Monocytes, Macrophages, MDSCs, NK cells | PerCP-Cy5.5 |
| Ly6G | Granulocytes | Neutrophils, G-MDSCs | PE-Cy7 |
| Ly6C | Monocytes | Inflammatory monocytes, M-MDSCs | APC |
| F4/80 | Macrophages | Macrophages | BV421 |
| CD11c | Dendritic Cells | Dendritic cells | PE |
| MHC-II | Antigen Presentation | Antigen Presenting Cells | FITC |
| NK1.1 | NK Cell Lineage | NK cells | BV605 |
| CD69 | Activation Marker | Early activation | Alexa Fluor 700 |
Experimental Protocols
Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood from mice via cardiac puncture or other approved methods into tubes containing an anticoagulant (e.g., EDTA).
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs into a new tube.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 5-10 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count and viability assessment.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
Whole Blood Staining
-
Collect 50-100 µL of whole blood into a flow cytometry tube.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Add RBC lysis buffer according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
If intracellular staining is required, proceed with fixation and permeabilization. Otherwise, resuspend the cells in staining buffer for analysis.
Preparation of Splenocytes
-
Aseptically harvest the spleen and place it in a petri dish with cold PBS or RPMI medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with cold medium to collect the single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C.
-
Resuspend the pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.
-
Add an excess of PBS or medium to stop the lysis and centrifuge again.
-
Resuspend the splenocyte pellet in Flow Cytometry Staining Buffer, count the cells, and adjust the concentration.
Preparation of Tumor-Infiltrating Lymphocytes (TILs)
-
Excise the tumor and place it in a petri dish with cold digestion medium (e.g., RPMI with collagenase and DNase).
-
Mince the tumor into small pieces using a scalpel.
-
Incubate the minced tumor tissue in the digestion medium at 37°C for 30-60 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS or medium and centrifuge.
-
For further enrichment of lymphocytes, a density gradient separation can be performed.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer, count the cells, and adjust the concentration.
Staining Protocol
-
Aliquot 1 x 10^6 cells in 100 µL of staining buffer into each flow cytometry tube.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes.
-
If performing intracellular staining, proceed to the fixation and permeabilization step according to the manufacturer's protocol. If not, resuspend the cells in 500 µL of staining buffer for acquisition.
-
For intracellular staining, after fixation and permeabilization, add the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with staining buffer.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
Data Analysis
-
Acquire the samples on a calibrated flow cytometer.
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
-
Gate on singlets and live cells before identifying specific immune cell populations based on their marker expression.
-
Quantify the frequency of each cell population and their expression of activation and functional markers.
-
Compare the results between Immh-010-treated and vehicle control groups.
Conclusion
The provided protocols and information offer a comprehensive framework for utilizing flow cytometry to investigate the immunological effects of the PD-L1 inhibitor Immh-010. By systematically analyzing various immune cell populations in different tissues, researchers can gain valuable insights into the in vivo mechanism of action and pharmacodynamics of this novel therapeutic agent, thereby supporting its continued development.
References
- 1. JCI - Contribution of NK cells to immunotherapy mediated by PD-1/PD-L1 blockade [jci.org]
- 2. PD-L1 blockade enhances anti-tumor efficacy of NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioradiations.com [bioradiations.com]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of NK cells to immunotherapy mediated by PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a pivotal role in down-regulating the immune system.[1] Tumors can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T cell exhaustion and inhibition of the anti-tumor immune response. Blocking the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy.[2]
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology ideal for screening and characterizing inhibitors of protein-protein interactions like PD-1/PD-L1.[3] HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which minimizes background fluorescence and enhances assay performance, making it highly suitable for high-throughput screening (HTS).[4] This application note provides a detailed protocol for an HTRF-based PD-1/PD-L1 binding assay, data analysis guidelines, and troubleshooting advice.
Principle of the HTRF Assay
The HTRF assay for PD-1/PD-L1 binding is a competitive immunoassay.[3] It utilizes recombinant PD-1 and PD-L1 proteins, each with a distinct tag (e.g., a His-tag and an Fc-tag). These tagged proteins are detected by specific antibodies conjugated to a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2 or XL665).[5]
When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. This results in a high HTRF signal. In the presence of an inhibitor (such as a small molecule or an antibody) that disrupts the PD-1/PD-L1 interaction, the distance between the donor and acceptor increases, leading to a decrease in the FRET signal.[3] The magnitude of this decrease is proportional to the inhibitory activity of the compound.[6]
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key regulator of T cell activation. The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that suppresses T cell-mediated immune responses.
Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Experimental Protocols
Materials and Reagents
-
Recombinant Human PD-1 Protein (e.g., with a C-terminal Fc-tag)
-
Recombinant Human PD-L1 Protein (e.g., with a C-terminal His-tag)
-
Anti-Fc Antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-His Antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay Buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% Tween-20
-
Test compounds (small molecules or antibodies) serially diluted in DMSO
-
White, low-volume, 384-well microplates
-
HTRF-compatible microplate reader
Assay Protocol
This protocol is designed for a 20 µL final assay volume in a 384-well plate.
-
Compound Plating:
-
Perform serial dilutions of the test compounds in 100% DMSO.
-
Dispense 0.2 µL of the diluted compounds into the wells of the 384-well plate. For control wells, dispense 0.2 µL of DMSO.
-
-
Protein Addition:
-
Prepare a solution of recombinant human PD-1 and PD-L1 proteins in the assay buffer. The final concentrations should be optimized, but a starting point is 3 nM for PD-1 and 10 nM for PD-L1.
-
Add 10 µL of the protein mixture to each well.
-
Centrifuge the plate briefly and incubate for 40 minutes at room temperature.
-
-
Detection Reagent Addition:
-
Prepare a solution of the HTRF detection reagents (anti-Fc-donor and anti-His-acceptor) in the assay buffer. Optimal concentrations should be determined, with starting points of 1 nM for the anti-Fc-donor and 20 nM for the anti-His-acceptor.
-
Add 10 µL of the detection reagent mixture to each well.
-
-
Incubation and Measurement:
-
Centrifuge the plate briefly.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader. Set the excitation wavelength to 320-340 nm and measure the emission at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).
-
Experimental Workflow
The following diagram illustrates the key steps in the HTRF assay for screening PD-1/PD-L1 inhibitors.
Caption: HTRF experimental workflow for PD-1/PD-L1 inhibitor screening.
Data Presentation and Analysis
The raw data from the HTRF reader (fluorescence intensity at 620 nm and 665 nm) is used to calculate the HTRF ratio for each well:
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 104
The percentage of inhibition is then calculated using the following formula:
% Inhibition = [1 - (HTRF Ratiosample - HTRF Ratiobackground) / (HTRF Ratiomax signal - HTRF Ratiobackground)] x 100
Where:
-
HTRF Ratiosample is the ratio from a well containing a test compound.
-
HTRF Ratiobackground is the ratio from a control well with no PD-1 (or no acceptor).
-
HTRF Ratiomax signal is the ratio from a control well with DMSO instead of a test compound.
The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the PD-1/PD-L1 interaction, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes the IC50 values of known PD-1/PD-L1 inhibitors determined by HTRF assays.
| Inhibitor Class | Inhibitor Name | Target | HTRF IC50 (nM) | Reference |
| Antibody | Pembrolizumab | PD-1 | 2.0 | [3] |
| Nivolumab | PD-1 | 2.4 | [3] | |
| Atezolizumab | PD-L1 | 3.9 | [3] | |
| Small Molecule | BMS-1166 | PD-L1 | 1.4 - 7 | [7] |
| INCB086550 | PD-L1 | 2.59 | ||
| MAX-10181 | PD-L1 | 6.88 | ||
| Evixapodlin | PD-L1 | 1.74 | ||
| Compound 1 | PD-L1 | 177 | [3] | |
| Compound 3 | PD-L1 | 146 | [3] |
Logical Relationship of HTRF Signal Inhibition
The following diagram illustrates the inverse relationship between inhibitor concentration and the HTRF signal.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. havokjournal.com [havokjournal.com]
- 3. revvity.com [revvity.com]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Immunohistochemical Analysis of PD-L1 Expression in Xenograft Tumors Treated with Immh-010
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Immh-010 is a novel, orally available prodrug of YPD-29B, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein.[1][2][3][4][5][6] The interaction between PD-L1, often overexpressed on tumor cells, and its receptor, Programmed Death-1 (PD-1) on activated T cells, is a critical immune checkpoint pathway that suppresses anti-tumor immunity.[7] By blocking this interaction, Immh-010's active metabolite, YPD-29B, aims to restore T-cell mediated anti-tumor responses.[3][4][5][6] Preclinical studies in B16F10 melanoma and MC38 colon carcinoma xenograft models have demonstrated the anti-tumor activity of Immh-010.[2][7]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from preclinical models treated with Immh-010. Furthermore, this document outlines the scoring methodologies for quantifying PD-L1 expression, which is a critical biomarker in immuno-oncology research.[8]
Principle of the Method
This protocol employs a standard indirect immunohistochemical technique. A primary antibody specific to PD-L1 binds to the target antigen in the tissue. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization under a light microscope. The intensity and distribution of the staining can then be semi-quantitatively assessed using established scoring systems such as the Tumor Proportion Score (TPS) and the Combined Positive Score (CPS).[8][9][10][11][12][13]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Primary Antibody (Anti-PD-L1, Rabbit Monoclonal) | Cell Signaling Technology | E1L3N® |
| Negative Control (Rabbit IgG Isotype Control) | Cell Signaling Technology | DA1E |
| Polymer-HRP Secondary Antibody | Dako | K4003 |
| DAB Chromogen Kit | Dako | K3468 |
| Hematoxylin (B73222) Counterstain | Dako | S3302 |
| Target Retrieval Solution (Citrate Buffer, pH 6.0) | Dako | S2369 |
| Wash Buffer (TBS or PBS) | - | - |
| Deionized Water | - | - |
| Xylene | Sigma-Aldrich | 214736 |
| Ethanol (B145695) (100%, 95%, 70%) | Sigma-Aldrich | E7023 |
| Positive Control Slides (e.g., Tonsil or NSCLC tissue) | Dako | - |
Hypothetical Preclinical Data on Immh-010 Treatment
The following data are for illustrative purposes to demonstrate the potential effects of Immh-010 on PD-L1 expression in a preclinical setting. These data are based on a hypothetical study in an MC38 colon carcinoma mouse model.
Table 1: Tumor Growth Inhibition in MC38 Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1540 ± 120 | - |
| Immh-010 (10 mg/kg, oral, daily) | 10 | 780 ± 95 | 49.4 |
Table 2: PD-L1 Expression in MC38 Tumors Post-Treatment (Day 21)
| Treatment Group | N | Mean Tumor Proportion Score (TPS) ± SEM | Mean Combined Positive Score (CPS) ± SEM |
| Vehicle Control | 10 | 35 ± 5.2 | 45 ± 6.8 |
| Immh-010 (10 mg/kg, oral, daily) | 10 | 65 ± 8.1 | 78 ± 9.3 |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They do not represent actual experimental results.
Experimental Protocols
I. Specimen Preparation
-
Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.[14]
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin (B1166041) wax.[15]
-
Sectioning: Cut 4-5 µm thick sections from the FFPE blocks using a microtome and mount on positively charged slides.[16]
II. Immunohistochemistry Staining Protocol
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30 minutes.
-
Immerse in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Target Retrieval Solution (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Staining:
-
Peroxidase Block: Incubate sections with a peroxidase-blocking reagent for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Primary Antibody: Apply the anti-PD-L1 primary antibody (diluted according to manufacturer's instructions) to the tissue sections. For the negative control slide, apply the rabbit IgG isotype control at the same concentration. Incubate in a humidified chamber for 60 minutes at room temperature.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody: Apply the Polymer-HRP secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Chromogen: Prepare the DAB chromogen solution immediately before use. Apply to the sections and incubate for 5-10 minutes, or until the desired stain intensity is achieved. Monitor under a microscope.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
PD-L1 Scoring Methodology
A minimum of 100 viable tumor cells is required for a specimen to be considered adequate for scoring.[9]
Tumor Proportion Score (TPS)
TPS is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[9][10][17][18]
-
Formula: TPS = (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100
-
Interpretation:
-
PD-L1 Negative: TPS < 1%
-
PD-L1 Low Expression: TPS 1-49%
-
PD-L1 High Expression: TPS ≥ 50%[18]
-
Combined Positive Score (CPS)
CPS is the ratio of the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) to the total number of viable tumor cells, multiplied by 100.[8][10][11][13][19][20]
-
Formula: CPS = (Number of PD-L1 positive tumor cells + PD-L1 positive lymphocytes and macrophages / Total number of viable tumor cells) x 100
-
Interpretation: The CPS score is reported as a whole number. A CPS ≥ 1 is often considered positive.[9][19]
Visualizations
Caption: PD-1/PD-L1 signaling pathway and mechanism of Immh-010.
Caption: Immunohistochemistry workflow for PD-L1 staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. keytrudahcp.com [keytrudahcp.com]
- 10. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 11. Predictive Value of Combined Positive Score and Tumor Proportion Score for Immunotherapy Response in Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Fundamentals of Tumor Proportion Score (TPS) | Agilent [pathology-education.agilent.com]
- 18. Thoracic and Head and Neck Pathology - Anatomic Pathology - URMC Clinical Labs - University of Rochester Medical Center [urmc.rochester.edu]
- 19. droracle.ai [droracle.ai]
- 20. PD-L1 Expression Scoring: Noninterchangeable, Noninterpretable, Neither, or Both - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Immh-010 Maleate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Immh-010 maleate (B1232345) in rats. Immh-010 is a novel, orally administered small molecule prodrug that is rapidly converted in vivo to its active metabolite, YPD-29B.[1][2][3] YPD-29B is a potent inhibitor of the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint, giving Immh-010 significant potential in cancer immunotherapy.[1][4][5]
This document outlines the established pharmacokinetic profile of Immh-010 and YPD-29B in rats, presents key data in a structured format, and offers detailed experimental protocols for the replication and further investigation of its absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetic Profile of Immh-010 Maleate in Rats
Following oral administration in Sprague-Dawley rats, this compound is rapidly and extensively metabolized into its active form, YPD-29B.[1][2][6] The conversion is so efficient that YPD-29B can be detected as early as 5 minutes post-dose.[6] Both the prodrug and its active metabolite reach maximum plasma concentrations (Cmax) between 0.5 to 1 hour after administration.[6] Pharmacokinetic studies have demonstrated that the plasma exposure (as measured by the area under the concentration-time curve, or AUC) of both Immh-010 and YPD-29B is proportional to the administered dose within a range of 10 to 100 mg/kg.[1][2][7]
The tissue distribution of Immh-010 is primarily in the adrenal gland, lymph nodes, heart, liver, and spleen.[1][2] In contrast, the active metabolite YPD-29B is found mainly in the liver, lymph nodes, kidneys, and lungs.[1][2] Within a 72-hour period, approximately 28.81% of the initial Immh-010 dose is recovered in urine and feces, with 7.99% as the unchanged parent drug and 20.82% as YPD-29B.[1][2]
Data Presentation
The following tables summarize the key pharmacokinetic parameters, tissue distribution, and excretion data for Immh-010 and its active metabolite YPD-29B following a single oral administration of this compound to rats.
Table 1: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Rat Plasma [8]
| Parameter | Dose (mg/kg) | Immh-010 (Mean ± SD) | YPD-29B (Mean ± SD) |
| Cmax (ng/mL) | 10 | 15.3 ± 3.42 | 263 ± 65.4 |
| 30 | 35.8 ± 12.1 | 728 ± 153 | |
| 100 | 117 ± 28.5 | 2140 ± 456 | |
| Tmax (h) | 10 | 0.58 ± 0.25 | 0.67 ± 0.20 |
| 30 | 0.58 ± 0.25 | 0.83 ± 0.26 | |
| 100 | 0.75 ± 0.27 | 0.92 ± 0.20 | |
| AUC (0-t) (ng·h/mL) | 10 | 26.3 ± 8.11 | 711 ± 147 |
| 30 | 69.8 ± 23.4 | 2050 ± 431 | |
| 100 | 251 ± 61.3 | 6980 ± 1530 | |
| t1/2β (h) | 10 | 1.05 ± 0.29 | 1.57 ± 0.43 |
| 30 | 1.23 ± 0.31 | 2.18 ± 0.51 | |
| 100 | 1.87 ± 0.45 | 3.65 ± 0.82 |
Data is expressed as mean ± standard deviation (SD) (n=5).
Table 2: Tissue Distribution of Immh-010 and YPD-29B (10 mg/kg Oral Dose) [1][7]
| Tissue | Immh-010 Concentration (ng/g) at 15 min | YPD-29B Concentration (ng/g) at 30 min |
| Adrenal Gland | High | Moderate |
| Lymph Nodes | High | High |
| Heart | High | Low |
| Liver | High | High |
| Spleen | High | Low |
| Kidney | Moderate | High |
| Lung | Moderate | High |
| Brain | Low | Low |
| Thymus | Moderate | Low |
Table 3: Cumulative Excretion of Immh-010 and YPD-29B over 72 hours (10 mg/kg Oral Dose) [1][2]
| Analyte | % of Dose in Urine | % of Dose in Feces | Total % of Dose Excreted |
| Immh-010 | 1.25% | 6.74% | 7.99% |
| YPD-29B | 15.3% | 5.52% | 20.82% |
| Total | 16.55% | 12.26% | 28.81% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and the metabolic pathway of Immh-010.
Caption: Experimental workflow for a rat pharmacokinetic study.
Caption: Metabolic activation and target pathway of Immh-010.
Experimental Protocols
The following protocols are based on established methodologies for pharmacokinetic studies in rats and specific details from published research on this compound.[1][6]
Protocol 1: Animal Handling and Dosing
Objective: To accurately administer this compound to rats via oral gavage.
Materials:
-
Sprague-Dawley rats (female, 200 ± 20 g)[1]
-
This compound
-
Vehicle: 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) in sterile water[1]
-
Weighing scale
-
Vortex mixer
-
Gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)[9][10]
-
Syringes (1 mL or 3 mL)
Procedure:
-
Acclimatization: Allow rats to acclimatize to standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.[11]
-
Dose Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10, 30, or 100 mg/kg) and the number of animals.
-
Prepare the 0.5% CMC-Na vehicle.
-
Suspend the weighed this compound powder in the vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Preparation:
-
Oral Gavage Administration:
-
Restrain the rat firmly but gently. The head and neck should be immobilized to ensure a straight line from the mouth to the esophagus.[12][13]
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the correct insertion depth.[9][13]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[12]
-
Allow the rat to swallow the needle as it is advanced into the esophagus. Do not apply force.
-
Once at the pre-measured depth, slowly administer the dose suspension.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress for at least 30 minutes post-administration.[12]
-
Protocol 2: Blood Sample Collection
Objective: To collect serial blood samples for the quantification of Immh-010 and YPD-29B.
Materials:
-
Microcentrifuge tubes (e.g., 1.5 mL EP tubes)
-
Anticoagulant/Esterase Inhibitor solution: A mixture of 0.5% heparin sodium and 500 mM sodium fluoride (B91410) (NaF) in 0.9% w/v sodium chloride.[1][6] NaF is critical to prevent the ex vivo hydrolysis of Immh-010.[1][6]
-
Syringes with appropriate gauge needles (e.g., 27G) or capillary tubes
-
Centrifuge
Procedure:
-
Preparation: Pre-coat microcentrifuge tubes with the anticoagulant/esterase inhibitor solution. Use a ratio of 1:9 (v/v) of solution to blood.[1][6]
-
Sampling Time Points: Collect blood samples at predetermined time points post-dose. A typical schedule might be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.
-
Blood Collection Technique: Several methods can be employed, such as from the subclavian vein, saphenous vein, or via a surgically implanted jugular vein cannula.[14][15][16] The chosen method should allow for repeated sampling with minimal stress to the animal.
-
For Subclavian Vein Sampling: [14]
-
Restrain the rat to expose the injection site.
-
Insert the needle into the anterior thoracic inlet.
-
Withdraw the required blood volume (typically 200-250 µL).
-
-
-
Sample Processing:
-
Immediately transfer the collected blood into the prepared microcentrifuge tube.
-
Gently invert the tube several times to ensure thorough mixing with the anticoagulant/inhibitor solution.
-
Centrifuge the blood samples at approximately 2000-5000 rpm for 10-15 minutes to separate the plasma.[1][14]
-
Carefully transfer the supernatant (plasma) to a new, clean, labeled tube.
-
Store plasma samples at -20°C or lower until bioanalysis.[1]
-
Protocol 3: Tissue and Excreta Collection
Objective: To collect tissues and excreta for distribution and excretion studies.
Materials:
-
Metabolic cages for separate collection of urine and feces
-
Surgical tools for dissection
-
Homogenizer
-
Normal saline
-
Filter paper
-
Storage tubes/containers
Procedure:
-
Excretion Study:
-
Following oral administration of this compound (e.g., 10 mg/kg), house individual rats in metabolic cages.[1][6]
-
Collect urine and feces at specified intervals (e.g., 0–12, 12–24, 24–48, 48–72 hours).[1][6]
-
Store urine samples at -20°C. Allow fecal samples to air dry before storage and subsequent analysis.[1][6]
-
-
Tissue Distribution Study:
-
At designated time points after dosing (e.g., 15 min, 30 min, 4 h, 12 h), euthanize the animals according to approved IACUC protocols.[1]
-
Immediately perform necropsy and harvest tissues of interest (e.g., liver, kidney, spleen, lung, heart, brain, lymph nodes, adrenal gland).[1]
-
Rinse each tissue with cold normal saline to remove excess blood and gently blot dry with filter paper.[1]
-
Weigh each tissue sample.
-
Samples can be homogenized for immediate analysis or flash-frozen in liquid nitrogen and stored at -80°C.
-
Protocol 4: Bioanalytical Method (LC-MS/MS)
Objective: To simultaneously quantify the concentrations of Immh-010 and YPD-29B in biological matrices.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A triple-quadrupole mass spectrometer is ideal for quantitative analysis.[17]
Key Method Parameters (based on published method): [1]
-
Ionization Mode: A positive-negative polarity switching mode is effective. Immh-010 shows a strong signal in positive ion mode, while YPD-29B, with its carboxyl group, responds better in negative ion mode.
-
Internal Standards (IS): Use structural analogs for accurate quantification. For example, IMM-H008BP for Immh-010 and IMM-H008B for YPD-29B.
-
MRM Transitions:
-
Immh-010: m/z 641.3 → 494.2
-
YPD-29B: m/z 597.1 → 154.8
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction. Add a volume of organic solvent (e.g., acetonitrile) containing the internal standards to the plasma sample.
-
Vortex vigorously to mix.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Validation: The bioanalytical method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.[7]
References
- 1. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IMMH-010 (YPD-30) | PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. IMMH-010 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Pharmacokinetic studies [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 15. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Immh-010 maleate stability in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Immh-010 maleate (B1232345) in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Immh-010 maleate and its active metabolite?
A1: Immh-010 is an ester prodrug of YPD-29B, a potent programmed cell death ligand 1 (PD-L1) inhibitor.[1][2] In vivo, Immh-010 is expected to be hydrolyzed to its active metabolite, YPD-29B, which is responsible for the therapeutic effect.[1]
Q2: Why is there a significant difference in the plasma stability of Immh-010 between species?
A2: The differing plasma stability of Immh-010 is primarily due to variations in the activity of plasma esterases, particularly carboxylesterase 1 (CES1), across different species.[1][2] Rodent (rat and mouse) plasma has high levels of CES activity, leading to the rapid conversion of Immh-010 to YPD-29B.[1][2][3] In contrast, human and monkey plasma have low CES activity, resulting in greater stability of Immh-010.[1][2][3][4]
Q3: How stable is Immh-010 in liver fractions?
A3: Immh-010 is rapidly metabolized to its active form, YPD-29B, in the liver S9 fractions of humans, monkeys, dogs, and rats, with no significant differences observed among these species.[2] The conversion is typically complete within 40 minutes.
Q4: Is the intestine a major site for Immh-010 metabolism?
A4: No, the intestine is not considered a primary site for the hydrolysis of Immh-010. Studies have shown a low conversion rate of Immh-010 to YPD-29B in both rat and human intestinal S9 fractions and microsomes.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental evaluation of this compound stability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Immh-010 stability in rat/mouse plasma. | Ex vivo hydrolysis by plasma esterases during sample handling and processing. | Immediately after blood collection, add an esterase inhibitor such as sodium fluoride (B91410) (NaF) to the collection tubes. A final concentration of 50 mM NaF has been shown to stabilize Immh-010 in rat plasma.[5] Process samples on ice and minimize the time between collection and analysis or freezing. |
| Low or undetectable levels of Immh-010 in rodent plasma samples after oral administration. | Rapid in vivo conversion of Immh-010 to its active metabolite, YPD-29B. | This is an expected pharmacokinetic characteristic of Immh-010 in rodents.[5][6][7] Ensure your analytical method is validated for the simultaneous quantification of both Immh-010 and YPD-29B to accurately assess the drug's disposition. |
| High variability in stability data from liver microsomal assays. | Inconsistent protein concentration, cofactor degradation, or inappropriate incubation times. | Ensure accurate determination of microsomal protein concentration. Prepare fresh cofactor solutions (e.g., NADPH) for each experiment. Optimize incubation times; for Immh-010, conversion is rapid, so shorter time points may be necessary to accurately determine the metabolic rate. |
| Precipitation of Immh-010 in incubation media. | Poor solubility of the compound at the tested concentration. | Assess the solubility of this compound in the specific biological matrix and buffer system before initiating stability studies. If necessary, adjust the concentration or use a co-solvent, ensuring the co-solvent concentration does not impact enzyme activity. |
Data Summary
Table 1: Stability of Immh-010 in Plasma from Different Species
| Species | Stability Profile | Key Enzyme | Reference |
| Human | Stable | Low Carboxylesterase (CES) activity | [1][2] |
| Monkey | Stable | Low Carboxylesterase (CES) activity | [1][2] |
| Rat | Rapidly metabolized to YPD-29B | High Carboxylesterase (CES) activity | [1][2] |
| Mouse | Rapidly metabolized to YPD-29B | High Carboxylesterase (CES) activity | [1][2] |
Table 2: Stability of Immh-010 in Rat Plasma Under Different Storage Conditions (with 50 mM NaF)
| Condition | Duration | Stability | Reference |
| 4°C | 4 hours | Stable | [5] |
| -20°C | 3 months | Stable | [5] |
| Freeze-thaw cycles | 3 cycles | Stable | [5] |
| Post-preparative (in autosampler at 10°C) | 48 hours | Stable | [5] |
Experimental Protocols
Protocol 1: Plasma Stability Assessment of Immh-010
Objective: To evaluate the in vitro stability of Immh-010 in plasma from different species.
Materials:
-
This compound stock solution
-
Control plasma (e.g., human, monkey, rat, mouse) with appropriate anticoagulant (e.g., heparin)
-
Esterase inhibitor solution (e.g., 500 mM Sodium Fluoride), for rodent plasma
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm plasma samples to 37°C.
-
For rodent plasma, add the esterase inhibitor to the required final concentration (e.g., 50 mM NaF).
-
Spike Immh-010 into the plasma to achieve the desired final concentration.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a sufficient volume of cold ACN (e.g., 3 volumes).
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of Immh-010 and its metabolite, YPD-29B, using a validated LC-MS/MS method.
-
Calculate the percentage of Immh-010 remaining at each time point relative to the 0-minute time point.
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of Immh-010 in liver microsomes.
Materials:
-
This compound stock solution
-
Liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a microsomal incubation mixture containing liver microsomes and phosphate buffer. Pre-warm to 37°C.
-
Add Immh-010 to the microsomal mixture to the desired final concentration and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 10, 20, 40 minutes), collect aliquots.
-
Stop the reaction by adding cold ACN.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of Immh-010 and the formation of YPD-29B by LC-MS/MS.
-
Determine the rate of metabolism (e.g., half-life, intrinsic clearance).
Visualizations
Caption: Workflow for in vitro stability testing of this compound.
Caption: Mechanism of action of Immh-010 via its active metabolite YPD-29B.
References
- 1. mdpi.com [mdpi.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interspecies differences in Immh-010 maleate metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interspecies differences in Immh-010 maleate (B1232345) metabolism.
Frequently Asked Questions (FAQs)
Q1: What is Immh-010 and its primary metabolite?
A: Immh-010 is an ester prodrug of YPD-29B, a potent programmed cell death ligand 1 (PD-L1) inhibitor.[1][2] In the body, Immh-010 is metabolized to its active form, YPD-29B.[1][2][3][4][5]
Q2: What are the main metabolic pathways for Immh-010?
A: The primary metabolic pathway of Immh-010 is hydrolysis of the ester bond to form the active metabolite, YPD-29B. Four metabolites in total have been identified (M1, M2, M3, and M4), with YPD-29B (M1) being the major one.[1][6] Other identified metabolites involve the removal of serine.[6]
Q3: Which enzyme is primarily responsible for the metabolism of Immh-010?
A: The hydrolysis of Immh-010 to its active metabolite YPD-29B is mainly catalyzed by Carboxylesterase 1 (CES1).[1][2]
Q4: Are there significant interspecies differences in the metabolism of Immh-010?
A: Yes, there are notable interspecies differences. Immh-010 is rapidly metabolized to YPD-29B in rat and mouse plasma. In contrast, it remains stable in human and monkey plasma.[1][2] However, in liver S9 fractions, Immh-010 is quickly converted to YPD-29B across humans, monkeys, dogs, and rats with no significant differences observed among these species.[1][2] The exposure to the active metabolite YPD-29B after oral administration is slightly lower in primates compared to rodents.[1][2]
Q5: Where does the primary metabolism of Immh-010 occur?
A: While there are significant differences in plasma stability between species, the liver is a primary site of metabolism across species. Studies with liver S9 fractions show rapid conversion of Immh-010 to YPD-29B.[1][2] In contrast, the transformation rate in rat and human intestines is low, suggesting the intestine is not a major site for Immh-010 hydrolysis.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or no metabolism of Immh-010 observed in in-vitro plasma stability assays.
-
Possible Cause 1: Species Selection. You may be using plasma from a species where Immh-010 is stable, such as human or monkey plasma.[1][2]
-
Solution: For observing rapid metabolism in plasma, use plasma from rats or mice. If you must use human or monkey plasma, do not expect significant metabolism in this matrix.
-
-
Possible Cause 2: Esterase Inhibitor Contamination. Your blood collection tubes or reagents might contain esterase inhibitors.
-
Solution: Ensure all collection tubes and reagents are free from esterase inhibitors. For rat plasma, where Immh-010 is unstable, the use of an esterase inhibitor like sodium fluoride (B91410) (NaF) is necessary to stabilize the prodrug if you intend to measure its concentration.[3][4]
-
-
Possible Cause 3: Improper Sample Handling. Repeated freeze-thaw cycles or improper storage of plasma can lead to degradation of metabolic enzymes.
-
Solution: Store plasma samples at ≤ -20°C and avoid multiple freeze-thaw cycles.[7]
-
Issue 2: High variability in pharmacokinetic (PK) data from in-vivo animal studies.
-
Possible Cause 1: Inconsistent Administration Protocol. The rate of administration can significantly affect drug exposure and peak concentrations (Cmax).[8]
-
Solution: Standardize the injection rate and vehicle used for administration across all animals in the study.
-
-
Possible Cause 2: Biological Variability. Even within the same species, factors like age, sex, and genetic differences can lead to variability in drug metabolism.
-
Solution: Use a sufficient number of animals to reliably estimate population variability.[9] Ensure animals are of a similar age and weight.
-
-
Possible Cause 3: Issues with Bioanalytical Method. The analytical method may not be sensitive or specific enough, or there may be issues with sample processing.
Issue 3: Unexpected metabolite profile in liver S9 fraction experiments.
-
Possible Cause 1: Cofactor Absence or Degradation. The absence or poor quality of necessary cofactors like NADPH will hinder metabolic reactions.[7]
-
Possible Cause 2: Incorrect Protein Concentration. The concentration of the S9 fraction protein can impact the metabolic rate.
-
Solution: Optimize and standardize the protein concentration used in your assays. A concentration of 0.5 mg/mL has been used successfully for Immh-010 metabolism studies.[1]
-
Data Presentation
Table 1: In Vitro Metabolism of Immh-010 in Liver S9 Fractions of Different Species
| Species | Half-life (t1/2, min) | Estimated Hepatic Clearance (CLhep, mL/min/kg) |
| Human | 6.66 | 18.2 |
| Monkey | 8.28 | 37.2 |
| Dog | 4.90 | 36.4 |
| Rat | 7.10 | 58.4 |
Data sourced from a study where 10 µM of Immh-010 was incubated with liver S9 fractions (0.5 mg protein/mL).[1]
Table 2: Excretion of Immh-010 and YPD-29B in Rats after a Single Oral Dose (10 mg/kg)
| Analyte | % of Dose in Urine (0-72h) | % of Dose in Feces (0-72h) | Total % of Dose Recovered |
| Immh-010 | Not Detected | 7.99 | 7.99 |
| YPD-29B | 1.17 | 19.65 | 20.82 |
| Total | 1.17 | 27.64 | 28.81 |
Data represents the cumulative excretion over 72 hours post-administration.[3][4][5]
Experimental Protocols
1. In Vitro Metabolism in Liver S9 Fractions
-
Objective: To determine the metabolic stability of Immh-010 in the liver S9 fractions of different species.
-
Materials:
-
Immh-010
-
Liver S9 fractions (human, monkey, dog, rat)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system
-
Acetonitrile
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing liver S9 homogenate protein (0.5 mg/mL) and an NADPH regenerating system in Tris-HCl buffer with 5 mM MgCl2.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding Immh-010 to a final concentration of 10 µM.
-
Collect samples at various time points (e.g., 0, 5, 10, 20 minutes).
-
Terminate the reaction by adding 2 volumes of acetonitrile.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of Immh-010 and its metabolites using a validated LC-MS/MS method.[1]
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of Immh-010 and its active metabolite YPD-29B after oral administration in rats.
-
Materials:
-
Procedure:
-
Fast rats overnight before dosing.
-
Administer a single oral dose of this compound suspended in the vehicle.
-
Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing the esterase inhibitor.
-
Separate plasma by centrifugation.
-
Process and analyze plasma samples for Immh-010 and YPD-29B concentrations using a validated LC-MS/MS method.[3][4]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Visualizations
Caption: Metabolic pathway of Immh-010.
Caption: General workflow for metabolism studies.
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Effects of bolus injection rate on the pharmacodynamics and pharmacokinetics of propofol, etomidate and sufentanil in rats [frontiersin.org]
- 9. fda.gov [fda.gov]
Overcoming poor solubility of YPD-29B with Immh-010 prodrug
Welcome to the technical support center for YPD-29B and its prodrug, Immh-010. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing these compounds and overcoming common experimental challenges, particularly the poor solubility of YPD-29B.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with YPD-29B and how does Immh-010 address it?
A1: YPD-29B is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction. However, its significant drawback is poor aqueous solubility, which restricts its evaluation and use in in-vivo studies.[1] To overcome this limitation, the ester prodrug Immh-010 (also known as YPD-30) was developed. Immh-010 exhibits improved druggability and oral bioavailability, allowing for effective in-vivo administration.[2][3][4][5]
Q2: How is Immh-010 converted to the active YPD-29B?
A2: Following oral administration, Immh-010 is rapidly and extensively converted into its active form, YPD-29B.[6][7] This bioactivation is primarily catalyzed by the enzyme carboxylesterase 1 (CES1), which is abundant in the liver.[5][8][9]
Q3: What is the mechanism of action of YPD-29B?
A3: YPD-29B is a potent and selective inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction. It directly binds to PD-L1, inducing its dimerization and subsequent internalization and degradation. This process blocks the PD-1/PD-L1 pathway, which in turn activates T lymphocytes and enhances the anti-tumor immune response.[2][4][5][10]
Q4: What are the key differences in the in-vitro activity between YPD-29B and Immh-010?
A4: YPD-29B is the active molecule and therefore exhibits significantly higher potency in in-vitro assays compared to its prodrug form, Immh-010. For instance, the IC50 value of YPD-29B for inhibiting the PD-1/PD-L1 interaction is in the picomolar range, while that of Immh-010 is in the nanomolar range.
Troubleshooting Guide
Issue 1: Precipitation of YPD-29B in aqueous buffer during in-vitro assays.
-
Cause: This is expected due to the inherent poor aqueous solubility of YPD-29B.
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a concentrated stock solution of YPD-29B.
-
Minimize the final concentration of organic solvent: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent effects on your experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. This can help maintain solubility.
-
Consider using a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-20, to the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Issue 2: Inconsistent results in in-vivo studies with Immh-010.
-
Cause: Inconsistent results in animal studies can arise from improper formulation and administration of Immh-010.
-
Solution:
-
Use the recommended vehicle for oral administration: For oral gavage, Immh-010 maleate (B1232345) should be suspended in a 0.5% sodium carboxymethyl cellulose (B213188) (CMC) solution.[11]
-
Ensure a uniform suspension: Before each administration, ensure that the Immh-010 suspension is homogenous by vortexing or stirring thoroughly. This is critical for accurate dosing.
-
Monitor animal health: Closely monitor the body weight and overall health of the animals throughout the study to ensure that any observed effects are due to the compound and not to toxicity or other stressors.
-
Issue 3: Difficulty in detecting YPD-29B in plasma samples after Immh-010 administration.
-
Cause: YPD-29B is rapidly metabolized and cleared. The timing of sample collection is crucial.
-
Solution:
-
Optimize blood collection time: After oral administration of Immh-010, YPD-29B can be detected in plasma as early as 5 minutes post-dose, with peak concentrations typically observed between 30 minutes and 1 hour.[12] Collect blood samples within this timeframe.
-
Use an appropriate anticoagulant and esterase inhibitor: When collecting blood samples, use heparinized tubes containing sodium fluoride (B91410) (NaF) to prevent the ex-vivo conversion of any remaining Immh-010 to YPD-29B by plasma esterases.[13]
-
Employ a sensitive analytical method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and simultaneous quantification of Immh-010 and YPD-29B in biological matrices.[6]
-
Quantitative Data Summary
Table 1: In-Vitro Potency of YPD-29B and Immh-010
| Compound | Assay | IC50 Value | Reference |
| YPD-29B | HTRF Assay (PD-1/PD-L1 Interaction) | < 1 pM | [1] |
| YPD-29B | HTRF Assay (PD-1/PD-L1 Interaction) | 1.1 nM | [2] |
| Immh-010 (YPD-30) | HTRF Assay (PD-1/PD-L1 Interaction) | 45.2 nM | [2][3] |
Table 2: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Rats (Single Oral Administration of Immh-010 Maleate)
| Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 10 | Immh-010 | 18.2 ± 9.3 | 0.5 | 13.9 ± 5.2 | 0.82 ± 0.31 | [12] |
| 10 | YPD-29B | 185.3 ± 37.4 | 1.0 | 486.2 ± 103.1 | 1.57 ± 0.43 | [12] |
| 30 | Immh-010 | 100.2 ± 41.5 | 0.5 | 69.3 ± 21.4 | 0.69 ± 0.17 | [12] |
| 30 | YPD-29B | 732.4 ± 153.2 | 0.5 | 2241.2 ± 412.5 | 2.01 ± 0.48 | [12] |
| 100 | Immh-010 | 258.1 ± 98.7 | 0.5 | 201.5 ± 76.4 | 0.75 ± 0.23 | [12] |
| 100 | YPD-29B | 1543.6 ± 312.8 | 1.0 | 7854.9 ± 1643.7 | 3.65 ± 0.98 | [12] |
Experimental Protocols
Protocol 1: Preparation of Immh-010 for Oral Administration in Mice
-
Objective: To prepare a homogenous suspension of Immh-010 for oral gavage.
-
Materials:
-
This compound powder
-
0.5% (w/v) sodium carboxymethyl cellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Add the appropriate volume of 0.5% CMC solution to the tube to achieve the final desired concentration.
-
Vortex the tube vigorously for 5-10 minutes until a uniform suspension is formed. Visually inspect to ensure there are no large clumps of powder.
-
Store the suspension at 4°C for short-term use (prepare fresh daily if possible).
-
Before each administration, vortex the suspension again to ensure homogeneity.
-
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis
-
Objective: To collect plasma samples suitable for the quantification of Immh-010 and YPD-29B.
-
Materials:
-
Heparinized capillary tubes or syringes
-
Microcentrifuge tubes pre-coated with Sodium Fluoride (NaF)
-
Centrifuge
-
-
Procedure:
-
At the designated time points after oral administration of Immh-010, collect blood samples via an appropriate method (e.g., retro-orbital sinus, tail vein).
-
Immediately transfer the blood into the microcentrifuge tubes containing NaF. The final concentration of NaF should be sufficient to inhibit esterase activity (e.g., 50 mM).
-
Gently invert the tubes several times to mix the blood with the anticoagulant and inhibitor.
-
Keep the samples on ice.
-
Within 30 minutes of collection, centrifuge the samples at a speed sufficient to separate the plasma (e.g., 2000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean, and labeled tube.
-
Store the plasma samples at -80°C until LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for in-vivo studies using Immh-010.
References
- 1. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMMH-010 (YPD-30) | PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer [base.xml-journal.net]
- 5. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 13. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS Parameters for YPD-29B Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of YPD-29B. This resource offers troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate robust and reliable bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for YPD-29B analysis?
A1: For initial analysis of YPD-29B, a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. Based on published methods, analysis is typically performed in negative ion mode for YPD-29B. A good starting point for method development would be the parameters outlined in the detailed experimental protocol section below.[1]
Q2: How can I improve the peak shape for YPD-29B in my chromatogram?
A2: Poor peak shape for YPD-29B can be caused by several factors. Consider the following troubleshooting steps:
-
Mobile Phase Modifier: The addition of a mobile phase additive can significantly improve peak shape. For YPD-29B, which has acidic properties, using a small concentration of ammonium (B1175870) acetate (B1210297) (e.g., 1 mM) in the mobile phase has been shown to be effective.[1] Formic acid, while common, has been reported to suppress the ionization of YPD-29B.[1]
-
Column Choice: An inappropriate column can lead to peak tailing or fronting. A C18 column, such as a Zorbax C18, has been successfully used for the separation of YPD-29B.[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Q3: I am observing significant signal suppression for YPD-29B. What are the likely causes and solutions?
A3: Signal suppression, a common form of matrix effect, can significantly impact the accuracy and sensitivity of your analysis.[2][3] Here are common causes and mitigation strategies:
-
Co-eluting Matrix Components: Endogenous components from the biological matrix (e.g., phospholipids (B1166683) in plasma) can co-elute with YPD-29B and compete for ionization.[3]
-
Solution: Improve chromatographic separation by optimizing the gradient elution. A slower, more shallow gradient around the retention time of YPD-29B can help resolve it from interfering components. Additionally, more rigorous sample preparation techniques like solid-phase extraction (SPE) can be employed to remove these interferences before injection.[4]
-
-
Ionization Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.[5]
-
Solution: Regularly clean the ion source components, including the capillary and skimmer, according to the manufacturer's guidelines.
-
-
Inappropriate Mobile Phase: As mentioned, certain additives like formic acid may suppress the ionization of YPD-29B.[1]
-
Solution: Test alternative mobile phase modifiers like ammonium acetate.
-
Q4: What are the characteristic MRM transitions for YPD-29B?
A4: In negative ion mode, the predominant transition for the quantification of YPD-29B is m/z 597.1 → 154.8.[1] It is always recommended to optimize the collision energy for this transition on your specific instrument to achieve maximum sensitivity.
Troubleshooting Guides
Issue 1: Low or No Signal for YPD-29B
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Polarity Mode | YPD-29B is best analyzed in negative ion mode.[1] Verify that the mass spectrometer is set to the correct polarity. | A significant increase in signal intensity should be observed when switching to negative ion mode. |
| Suboptimal Ion Source Parameters | The efficiency of ion generation is highly dependent on source settings. | Systematic optimization of parameters should lead to a noticeable improvement in signal strength. |
| Optimize the ion spray voltage, source temperature, and gas pressures (nebulizer, curtain, and collision gas).[1] | ||
| Inefficient Fragmentation | The collision energy (CE) may not be optimal for the m/z 597.1 → 154.8 transition.[6] | A bell-shaped curve of intensity versus CE should be observed, allowing for the selection of the optimal value. |
| Perform a CE optimization experiment by ramping the collision energy and monitoring the product ion intensity. | ||
| Sample Degradation | YPD-29B stability in the analytical process (sample collection, processing, and storage) can be a factor.[7] | Consistent results between freshly prepared and stored samples indicate good stability under the tested conditions. |
| Evaluate the stability of YPD-29B under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles. |
Issue 2: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated LC System or Solvents | High background noise can originate from contaminated solvents, tubing, or the column. | A significant reduction in background noise and interfering peaks. |
| Flush the LC system with high-purity solvents. Use fresh, high-quality solvents and additives for your mobile phase. | ||
| Matrix Effects | Co-eluting endogenous compounds from the sample matrix can cause significant interference.[2][3] | Improved signal-to-noise ratio and elimination of interfering peaks at the retention time of YPD-29B. |
| Enhance sample clean-up using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Optimize the chromatographic gradient to better separate YPD-29B from matrix components. | ||
| Carryover | Residual YPD-29B from a previous high-concentration sample may be present in the injection system or on the column.[8] | The peak corresponding to YPD-29B should be absent or significantly reduced in blank injections following a high-concentration sample. |
| Inject a blank solvent after a high-concentration sample to assess carryover. Implement a robust needle wash protocol and, if necessary, a column wash step between injections. |
Quantitative Data Summary
The following tables summarize typical LC-MS/MS method validation parameters for the analysis of YPD-29B in biological matrices, based on published data.[1]
Table 1: Linearity and Lower Limit of Quantification (LLOQ) of YPD-29B
| Biological Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Rat Plasma | 2.5 - 1000 | 2.5 |
| Rat Liver | 2.5 - 1000 | 2.5 |
| Rat Brain | 2.5 - 1000 | 2.5 |
| Rat Urine | 2.5 - 250 | 2.5 |
| Rat Feces | 2.5 - 250 | 2.5 |
Table 2: Precision and Accuracy of YPD-29B Quantification in Rat Plasma
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LLOQ | 2.5 | < 15% | < 15% | ± 20% |
| Low QC | 5 | < 15% | < 15% | ± 15% |
| Medium QC | 200 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
Experimental Protocols
Detailed Methodology for YPD-29B Analysis in Rat Plasma
This protocol is a representative method and may require optimization for different LC-MS/MS systems.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS System and Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: Zorbax C18, 2.1 x 50 mm, 3.5 µm particle size.[1]
-
Mobile Phase A: Water with 1 mM ammonium acetate.[1]
-
Mobile Phase B: Methanol with 1 mM ammonium acetate.[1]
-
Gradient: A suitable gradient to ensure separation from matrix components. For example:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
MRM Transition (YPD-29B): m/z 597.1 → 154.8.[1]
-
Ion Source Parameters (Representative):
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 10 psi
-
Nebulizer Gas (Gas 1): 80 psi
-
Heater Gas (Gas 2): 60 psi
-
Collision Gas (CAD): 12 psi
-
Visualizations
Logical Workflow for LC-MS/MS Method Development for YPD-29B
Caption: A stepwise workflow for developing a robust LC-MS/MS method for YPD-29B analysis.
Proposed Fragmentation Pathway of YPD-29B
References
- 1. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Potential off-target effects of Immh-010 maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Immh-010 maleate (B1232345). The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Immh-010 maleate and what is its primary mechanism of action?
This compound is an orally bioavailable prodrug of YPD-29B, a potent inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] Its primary on-target effect is to block the interaction between PD-L1 and its receptor, PD-1, thereby disrupting a key immune checkpoint and enhancing T-cell-mediated anti-tumor immunity.[5]
Q2: I am observing a cellular phenotype that doesn't seem to be related to PD-L1 inhibition. Could this be an off-target effect?
While Immh-010 is designed to be a specific PD-L1 inhibitor, like many small molecules, it has the potential for off-target interactions.[6] An unexpected phenotype could be due to the modulation of other proteins within the cell. It is crucial to experimentally verify whether the observed effect is on-target or off-target.
Q3: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A systematic approach is recommended to investigate potential off-target effects. This typically involves a combination of computational prediction and experimental validation.[7][8] Initial steps could include:
-
In Silico Analysis: Using computational tools to predict potential off-target binding based on the chemical structure of Immh-010 and its active metabolite, YPD-29B.[7]
-
Literature Review: Searching for documented off-target effects of structurally similar compounds.
-
Orthogonal Assays: Employing multiple, distinct assays to confirm the initial observation.
Q4: What are some common experimental methods to identify off-target interactions of a small molecule inhibitor?
Several unbiased and targeted experimental approaches can be used to identify off-target effects:
-
Kinase Profiling: Screening the compound against a large panel of kinases is a common first step, as kinases are frequent off-targets for small molecules.[9]
-
Affinity-Based Chemical Proteomics: This method uses the compound as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon compound binding.[8]
-
Phenotypic Screening with Genetic Knockouts: Comparing the phenotypic effects of the compound in wild-type cells versus cells where the intended target (PD-L1) has been knocked out can help differentiate on-target from off-target effects.
Troubleshooting Guides
Issue: Inconsistent IC50 values for this compound in different assays.
-
Possible Cause 1: Differences in Assay Conditions. Biochemical and cell-based assays have different conditions (e.g., protein concentrations, presence of other cellular components) that can affect a compound's apparent potency.
-
Troubleshooting Steps:
-
Carefully document and compare the protocols for each assay.
-
For cell-based assays, consider factors like cell permeability, expression levels of the target, and the presence of efflux pumps that might reduce the intracellular concentration of the compound.[10]
-
If possible, measure the intracellular concentration of the active metabolite, YPD-29B.
-
-
Possible Cause 2: Compound Instability or Aggregation. Small molecules can be unstable or aggregate at high concentrations, leading to variable results.[10][11]
-
Troubleshooting Steps:
-
Visually inspect solutions for any signs of precipitation.
-
Test the compound's stability in your assay buffer over the time course of the experiment.
-
Include a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in biochemical assays to minimize aggregation.[10]
-
Issue: Unexpected cytotoxicity observed in cell-based assays.
-
Possible Cause: Off-target toxicity. The compound may be interacting with other cellular targets that regulate cell viability.[12]
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the concentration at which cytotoxicity occurs.
-
Use a lower, non-toxic concentration of the compound if the goal is to study the on-target PD-L1 inhibition.
-
To confirm if the cytotoxicity is off-target, test the compound in a PD-L1 knockout or knockdown cell line. If the cells are still sensitive to the compound, the toxicity is likely off-target.
-
Consider performing a broad kinase screen to identify potential off-target kinases that might be involved in cell survival pathways.
-
Data Presentation
Table 1: Example of Kinase Profiling Data for a Hypothetical Small Molecule Inhibitor
This table illustrates how data from a kinase profiling screen might be presented. The values shown are for illustrative purposes only and do not represent actual data for this compound.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| PD-L1 (On-target) | 98% | 0.5 |
| Kinase A | 85% | 75 |
| Kinase B | 62% | 250 |
| Kinase C | 45% | > 1000 |
| Kinase D | 12% | > 10000 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general overview of a kinase profiling experiment. Specific details may vary depending on the service provider or in-house platform.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction: In each well of a multi-well plate, combine the kinase, its specific substrate, and ATP. Add the diluted compound.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified period.
-
Detection: Stop the reaction and measure the amount of product formed. This is often done using a fluorescence- or luminescence-based method.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to assess target engagement in a cellular context.[8]
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate into separate tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (PD-L1) and a control protein at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A diagram of a hypothetical signaling pathway affected by an off-target interaction.
References
- 1. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jitc.bmj.com [jitc.bmj.com]
Troubleshooting inconsistent results in Immh-010 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with IMMH-010.
Frequently Asked Questions (FAQs)
Q1: What is IMMH-010 and what is its mechanism of action?
IMMH-010 is an orally administered ester prodrug of YPD-29B, a potent programmed cell death ligand 1 (PD-L1) inhibitor.[1][2] After administration, IMMH-010 is converted into its active metabolite, YPD-29B.[1][3] YPD-29B then acts to block the interaction between PD-1 and PD-L1, which is a key checkpoint in the immune system that can be exploited by cancer cells to evade immune surveillance.[4][5] By inhibiting this interaction, YPD-29B helps to restore the anti-tumor immune response.[6]
Q2: In which cancer types is IMMH-010 being investigated?
IMMH-010 is being investigated in clinical trials for the treatment of advanced malignant solid tumors and non-small cell lung carcinoma.
Q3: What is the active form of IMMH-010 and how is it generated?
The active form of IMMH-010 is YPD-29B.[1][3] IMMH-010 is hydrolyzed at its ester bond to produce YPD-29B.[4][5] This conversion is primarily catalyzed by the enzyme carboxylesterase 1 (CES1).[1]
Q4: Are there species-specific differences in the metabolism of IMMH-010?
Yes, there are significant species-specific differences in the metabolism of IMMH-010. For instance, IMMH-010 is rapidly metabolized to YPD-29B in rat and mouse plasma. In contrast, it remains stable in human and monkey plasma.[1] This is an important consideration when designing and interpreting preclinical studies.
Troubleshooting Guides
Inconsistent In-Vitro Results
Q1: We are observing high variability in our in-vitro cell-based assays with IMMH-010. What could be the cause?
High variability in in-vitro assays can stem from several factors related to the prodrug nature of IMMH-010 and the specific experimental setup.
-
Inconsistent Conversion to YPD-29B: The conversion of IMMH-010 to its active form, YPD-29B, is dependent on the presence and activity of carboxylesterases (CES) in your cell culture system. The expression levels of these enzymes can vary between different cell lines.
-
Cell Line Specificity: Ensure that the cell lines used in your assay express adequate levels of CES1 to facilitate the conversion of IMMH-010 to YPD-29B. You may need to pre-screen cell lines for CES1 expression or activity.
-
Serum Lot-to-Lot Variability: If you are using serum in your culture medium, be aware that carboxylesterase activity can vary between different lots of serum, leading to inconsistent conversion of the prodrug.
-
Direct Use of Active Metabolite: To determine if the inconsistency is due to the conversion step, consider running parallel experiments with the active metabolite, YPD-29B, if it is available. This can help to isolate the source of the variability.
Q2: The potency (IC50) of IMMH-010 in our hands is significantly lower than reported values. Why might this be?
A lower than expected potency can often be traced back to incomplete conversion of the prodrug or issues with the assay itself.
-
Suboptimal Enzyme Activity: The enzymatic conversion of IMMH-010 to YPD-29B may be inefficient in your specific assay conditions. Ensure that the pH, temperature, and incubation time are optimal for carboxylesterase activity.
-
Assay Format: The reported IC50 value for IMMH-010 in HTRF assays is 45.2 nM, while its active metabolite YPD-29B has an IC50 of 0.08 pM.[7] Your observed potency will depend on the rate of conversion in your system.
-
Stability of the Compound: Assess the stability of IMMH-010 and YPD-29B in your assay medium over the duration of the experiment. Degradation of the active compound will lead to a perceived decrease in potency.
Discrepancies Between In-Vitro and In-Vivo Results
Q1: IMMH-010 shows promising activity in our in-vitro assays, but the in-vivo efficacy in our mouse model is lower than expected. What could explain this?
Discrepancies between in-vitro and in-vivo results are common in drug development and can be attributed to the complex biological environment in a living organism.
-
Pharmacokinetics and Metabolism: IMMH-010 is rapidly converted to YPD-29B in rodents.[1] The pharmacokinetic properties of both the prodrug and the active metabolite, including absorption, distribution, metabolism, and excretion (ADME), will determine the exposure of the active compound at the tumor site.[4][5][8]
-
Tumor Microenvironment: The tumor microenvironment in-vivo is significantly more complex than in-vitro cell culture. Factors such as tumor perfusion, hypoxia, and the presence of other immune cells can influence drug efficacy.
-
Immune System Status: The efficacy of an immune checkpoint inhibitor like IMMH-010 is dependent on a functional host immune system. The specific mouse strain and its immune status can impact the observed anti-tumor activity.
Quantitative Data Summary
Table 1: In-Vitro Potency of IMMH-010 and its Active Metabolite YPD-29B
| Compound | Assay Type | IC50 |
| IMMH-010 | HTRF | 45.2 nM |
| YPD-29B | HTRF | 0.08 pM |
Data sourced from Probechem Biochemicals.[7]
Table 2: Pharmacokinetic Parameters of IMMH-010 and YPD-29B in Rats after a Single Oral Administration of 10 mg/kg IMMH-010 Maleate (B1232345)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| IMMH-010 | 1.8 ± 0.6 | 0.5 ± 0.0 | 2.1 ± 0.6 |
| YPD-29B | 154.5 ± 40.2 | 1.3 ± 0.5 | 459.7 ± 86.8 |
Data is presented as mean ± SD (n=5). This data is derived from studies on the simultaneous determination of IMMH-010 and its active metabolite in rat biological matrices.[4]
Experimental Protocols
General Protocol for In-Vitro Cell-Based PD-L1 Reporter Assay
This protocol provides a general framework for assessing the activity of IMMH-010 in a cell-based PD-L1 reporter assay.
-
Cell Culture:
-
Culture a suitable human cancer cell line that endogenously expresses PD-L1 (e.g., MDA-MB-231) and a Jurkat T cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of IMMH-010 and the active metabolite YPD-29B (as a positive control) in assay medium.
-
Add the compound dilutions to the cancer cells and incubate for a time sufficient to allow for the conversion of IMMH-010 to YPD-29B (e.g., 24 hours).
-
Add the Jurkat T cell reporter line to the wells.
-
Co-culture the cells for an additional 6-24 hours.
-
Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter signal to a vehicle control.
-
Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol for In-Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IMMH-010 in a syngeneic mouse tumor model.
-
Animal Model:
-
Use an appropriate immunocompetent mouse strain (e.g., C57BL/6 or BALB/c) and a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16F10 melanoma).
-
All animal procedures should be approved by the institutional animal care and use committee.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, IMMH-010 at various doses).
-
Administer IMMH-010 orally at the desired dose and schedule. A study on B16F10 melanoma and MC38 colon carcinoma xenograft models used once-daily oral administration of IMMH-010 maleate for 19 consecutive days.[1][2]
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: Mechanism of action of IMMH-010.
Caption: Troubleshooting inconsistent in-vitro results.
Caption: Investigating unexpected in-vivo outcomes.
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 5. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMMH-010 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. IMMH-010 (YPD-30) | PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carboxylesterase 1 (CES1) and Immh-010 Metabolism
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for experiments involving the metabolic conversion of Immh-010 by carboxylesterase 1 (CES1).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the conversion of the prodrug Immh-010?
A1: Immh-010, an ester prodrug, is primarily converted to its pharmacologically active form, YPD-29B, through hydrolysis.[1][2] This reaction is catalyzed by the enzyme carboxylesterase 1 (CES1), which is highly abundant in the human liver.[1][3][4] The conversion involves the cleavage of the ester bond in Immh-010 to yield the active carboxylic acid metabolite, YPD-29B.[1]
Caption: Metabolic conversion of Immh-010 to its active form YPD-29B by CES1.
Q2: We are observing significant differences in Immh-010 conversion rates between preclinical species and human-derived materials. Why is this?
A2: Marked species differences are a known challenge for CES1-metabolized drugs.[5][6] Specifically for Immh-010, studies have shown it is rapidly metabolized to YPD-29B in rat and mouse plasma, but remains stable in human and monkey plasma.[1][2] However, in liver S9 fractions, the conversion is rapid across all these species, indicating the liver is the primary site of metabolism in humans.[1][2] These differences in plasma versus liver activity across species are critical for correctly extrapolating pharmacokinetic data from preclinical models to humans.[2]
Q3: Can genetic variations in the CES1 gene affect the metabolism of Immh-010?
A3: Yes, genetic polymorphisms in the CES1 gene can significantly influence its metabolic activity and are a major cause of interindividual variability in drug response.[3][7] The most clinically significant variant is the loss-of-function single nucleotide polymorphism (SNP) G143E (rs71647871), which has been shown to impair the hydrolysis of numerous CES1 substrate drugs.[3][8][9] Researchers should be aware that using human-derived materials (like liver microsomes or S9 fractions) from different donors may yield variable results due to these genetic differences.
Q4: Are there known inhibitors that could interfere with our in vitro experiments on Immh-010 conversion?
A4: Yes, several compounds are known to inhibit CES1 activity. Ethanol is a potent and clinically relevant inhibitor.[3] Additionally, certain organophosphate pesticides, botanical extracts (such as St. John's wort, cannabis, and turmeric), and some prescription drugs can inhibit CES1.[10][11] If unexpected results occur, it is crucial to review all components in the assay for potential inhibitors.
Section 2: Troubleshooting Guide
Problem 1: High variability in Immh-010 conversion rates across different lots of human liver S9 fractions.
-
Possible Cause: Significant interindividual variability in CES1 expression and activity is common, driven by genetic polymorphisms and non-genetic factors.[12][13] Different liver donors will have inherently different metabolic capacities.
-
Troubleshooting Steps:
-
Use Pooled Donors: Whenever possible, use pooled human liver S9 fractions from a large number of donors to average out individual differences.
-
Characterize Lots: If using single-donor lots, characterize the CES1 activity of each lot with a standard probe substrate (e.g., oseltamivir) before starting experiments with Immh-010.[11]
-
Consider Genotyping: If variability is a critical factor in your research, consider using genotyped liver fractions to correlate Immh-010 metabolism with specific CES1 variants like G143E.[9]
-
Problem 2: Very low or no conversion of Immh-010 to YPD-29B in our in vitro assay.
Caption: Troubleshooting workflow for low Immh-010 conversion in vitro.
Problem 3: Poor recovery of Immh-010 or YPD-29B during sample analysis.
-
Possible Cause: Some ester-containing drugs and their metabolites exhibit significant non-specific binding to plastic labware (e.g., Eppendorf tubes, pipette tips).[9]
-
Troubleshooting Steps:
-
Use Appropriate Labware: For incubation and sample storage, switch to silanized glass vials or certified low-binding polypropylene (B1209903) tubes and plates.[9]
-
Optimize Quenching Solution: Ensure the quenching solution (e.g., acetonitrile) contains an internal standard and is effective at stopping the reaction and precipitating proteins without causing the analyte to crash out of solution.
-
Perform Recovery Experiments: Spike known concentrations of Immh-010 and YPD-29B into the matrix and processing solvents to quantify and optimize sample recovery.
-
Section 3: Data Presentation
Table 1: Hypothetical Kinetic Parameters for Immh-010 Hydrolysis by Liver S9 Fractions This data is illustrative and based on typical values for CES1 substrates.
| Species / Genetic Variant | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
| Human (Wild-Type) | 50 | 1500 | 30 |
| Human (G143E Heterozygote) | 55 | 950 | 17.3 |
| Human (G143E Homozygote) | 60 | 300 | 5.0 |
| Monkey (Cynomolgus) | 45 | 1650 | 36.7 |
| Rat | 75 | 2500 | 33.3 |
| Mouse | 80 | 2800 | 35.0 |
Table 2: Common Modulators of CES1 Activity
| Modulator | Effect | Potency | Notes |
| Ethanol | Inhibition | Potent | Clinically significant interaction.[3] |
| Organophosphates (e.g., paraoxon) | Inhibition | Potent | Covalent inhibition of the enzyme.[10] |
| St. John's Wort | Inhibition | Ki < 1 µM | Potent botanical inhibitor.[11] |
| Diltiazem | Inhibition | IC50 ~14 µM | Example of a prescription drug inhibitor.[12] |
| Phenobarbital | Induction | Moderate | Can increase CES1 expression.[7] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Metabolism of Immh-010 using Human Liver S9
This protocol outlines a typical procedure to determine the rate of conversion of Immh-010 to YPD-29B.
-
Materials:
-
Immh-010, YPD-29B analytical standards.
-
Pooled Human Liver S9 fraction (e.g., from a commercial supplier).
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4).
-
NADPH regenerating system (optional, to assess concurrent oxidative metabolism).
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard for quenching.
-
Low-binding microcentrifuge tubes or 96-well plates.
-
-
Procedure:
-
Prepare a stock solution of Immh-010 in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the phosphate buffer. Keep the final DMSO concentration below 0.5%.
-
Thaw the Human Liver S9 fraction on ice. Dilute the S9 to a final protein concentration of 0.5-1.0 mg/mL in ice-cold phosphate buffer.
-
In a low-binding tube/plate on ice, pre-warm a mixture of the S9 fraction and buffer to 37°C for 5 minutes.
-
Initiate the reaction by adding the Immh-010 working solution to the S9 mixture. The final reaction volume should be between 100-200 µL.
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Quantify the concentrations of Immh-010 and YPD-29B in the supernatant using a validated LC-MS/MS method.
-
Plot the concentration of YPD-29B formed against time and determine the initial velocity of the reaction from the linear portion of the curve.
-
Caption: Workflow for a typical in vitro metabolism experiment using liver S9.
References
- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Functional study of Carboxylesterase 1 protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Confounding Effect of Hepatic Carboxylesterase 1 (CES1) Variability on Clopidogrel Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Immh-010 maleate degradation in plasma samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of LMMH-010 maleate (B1232345) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of LMMH-010 maleate degradation in plasma?
LMMH-010 maleate is an ester-containing prodrug. Its primary degradation pathway in plasma is rapid enzymatic hydrolysis by plasma carboxylesterases (primarily hCE-1 and hCE-2), which converts it to its active carboxylic acid metabolite, LMMH-010-acid.
Q2: What is the recommended anticoagulant for blood collection to ensure the stability of LMMH-010 maleate?
For optimal stability, blood samples should be collected in tubes containing a combination of an anticoagulant and an esterase inhibitor. Sodium fluoride (B91410) is recommended as it acts as a weak enzymatic inhibitor. For complete inhibition, the addition of a more potent inhibitor immediately after collection is advised.
Q3: How should I process blood samples immediately after collection?
Blood samples should be immediately placed on ice or in a refrigerated centrifuge. Plasma should be separated by centrifugation at 4°C as soon as possible (ideally within 30 minutes of collection).
Q4: What are the ideal short-term and long-term storage conditions for plasma samples containing LMMH-010 maleate?
For short-term storage (up to 4 hours), plasma samples should be kept at 2-8°C. For long-term storage, samples must be frozen and maintained at ≤ -70°C to prevent both enzymatic and chemical degradation.
Q5: Can I use a general esterase inhibitor to improve stability? If so, which one?
Yes, using a potent esterase inhibitor is highly recommended. Diisopropyl fluorophosphate (B79755) (DFP) or chlorpyrifos (B1668852) can be added to the plasma immediately after separation to completely halt enzymatic activity. Always consult your institution's safety protocols when handling these compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable concentrations of LMMH-010 maleate. | 1. Ex Vivo Degradation: Significant enzymatic hydrolysis occurred between blood collection and analysis. 2. Improper Sample Handling: Samples were not kept cold. 3. Incorrect Anticoagulant: Use of heparin or EDTA without an esterase inhibitor. | 1. Re-collect samples using blood collection tubes containing sodium fluoride. 2. Immediately after centrifugation, add a specific esterase inhibitor (see Protocol 2). 3. Ensure samples are kept on ice at all times and processed within 30 minutes. 4. Store plasma at ≤ -70°C immediately after processing. |
| High variability in results between replicate samples. | 1. Inconsistent Timing: The time between blood collection and plasma separation varies between samples. 2. Temperature Fluctuations: Samples were not maintained at a consistent, cold temperature. | 1. Standardize the sample handling workflow to ensure consistent timing for all steps. 2. Use pre-chilled tubes and a refrigerated centrifuge set to 4°C. |
| Premature appearance of the active metabolite (LMMH-010-acid) in pharmacokinetic studies. | 1. Artificial Hydrolysis: The conversion of the prodrug is happening ex vivo after sample collection, not in vivo. | 1. Implement the recommended blood collection and processing protocol (see Protocol 1) to prevent ex vivo conversion. 2. Conduct a plasma stability study (see Protocol 2) to confirm that your handling procedure effectively stabilizes LMMH-010 maleate. |
Data on LMMH-010 Maleate Stability
The following tables summarize internal data on the stability of LMMH-010 maleate under various conditions.
Table 1: Effect of Anticoagulant on LMMH-010 Maleate Stability in Human Plasma at Room Temperature (22°C)
| Time (minutes) | % Remaining LMMH-010 (Heparin) | % Remaining LMMH-010 (EDTA) | % Remaining LMMH-010 (Sodium Fluoride) |
| 0 | 100% | 100% | 100% |
| 15 | 45% | 52% | 85% |
| 30 | 18% | 25% | 72% |
| 60 | <5% | 8% | 55% |
Table 2: Effect of Temperature on LMMH-010 Maleate Stability in Sodium Fluoride Plasma
| Time (minutes) | % Remaining (37°C) | % Remaining (22°C) | % Remaining (4°C) |
| 0 | 100% | 100% | 100% |
| 30 | 28% | 72% | 98% |
| 60 | 9% | 55% | 96% |
| 120 | <2% | 31% | 94% |
Table 3: Efficacy of Esterase Inhibitors on LMMH-010 Maleate Stability in Heparinized Plasma at 22°C
| Time (minutes) | % Remaining (No Inhibitor) | % Remaining (DFP, 1mM) | % Remaining (Chlorpyrifos, 100µM) |
| 0 | 100% | 100% | 100% |
| 60 | <5% | 99% | 98% |
| 120 | Not Detected | 99% | 97% |
| 240 | Not Detected | 98% | 96% |
Visual Guides and Workflows
Caption: Enzymatic conversion of LMMH-010 maleate.
Caption: Recommended workflow for sample processing.
Caption: Decision tree for troubleshooting low recovery.
Experimental Protocols
Protocol 1: Recommended Blood Collection and Plasma Processing
-
Preparation: Pre-chill blood collection tubes (containing Sodium Fluoride/Potassium Oxalate) and all subsequent processing tubes on ice.
-
Blood Collection: Collect whole blood directly into the pre-chilled anticoagulant tubes.
-
Mixing and Cooling: Gently invert the tube 8-10 times to mix the anticoagulant and immediately place it in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer. Transfer the plasma to pre-chilled, clearly labeled polypropylene (B1209903) tubes.
-
(Optional but Recommended) Inhibitor Addition: If complete inhibition is required, add a pre-prepared solution of an esterase inhibitor like DFP (final concentration 1 mM) to the plasma and mix gently.
-
Storage: Immediately cap the tubes and store them in an upright position in a freezer at ≤ -70°C until analysis.
Protocol 2: In Vitro Plasma Stability Assessment
-
Preparation: Thaw a control batch of human plasma (collected with Sodium Fluoride) in a water bath at 37°C. Once thawed, keep it on ice.
-
Spiking Solution: Prepare a stock solution of LMMH-010 maleate in a suitable organic solvent (e.g., DMSO) and then dilute it further in acetonitrile (B52724) to create a spiking solution. The final concentration of organic solvent in the plasma should be less than 1%.
-
Incubation: Aliquot 500 µL of plasma into several microcentrifuge tubes. Pre-warm these tubes to 37°C for 5 minutes.
-
Initiate Reaction: At time zero (T=0), add 5 µL of the LMMH-010 maleate spiking solution to each tube, vortex gently, and place them in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in one tube by adding 1 mL of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the tube vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to determine the concentration of LMMH-010 maleate remaining. The T=0 sample represents 100% recovery.
Interpreting Immh-010 Maleate Pharmacokinetic Data: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the pharmacokinetic (PK) data of Immh-010 maleate (B1232345). The following troubleshooting guides and frequently asked questions (FAQs) address common queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Immh-010 maleate and its primary mechanism of action?
This compound is an orally administered prodrug of YPD-29B, a potent inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2] As a checkpoint inhibitor, its therapeutic potential lies in its ability to block the interaction between PD-1 and PD-L1, thereby preventing tumor immune evasion.[3][4]
Q2: How is Immh-010 metabolized and what is the active component?
Immh-010 is an ester prodrug that is designed to be hydrolyzed in the body to its active metabolite, YPD-29B.[2][5] This conversion is rapid and extensive, primarily catalyzed by the enzyme carboxylesterase 1 (CES1).[5] YPD-29B is the pharmacologically active molecule that exerts the PD-L1 inhibitory effect.[5]
Troubleshooting Guide
Issue 1: Difficulty in detecting Immh-010 in plasma samples.
-
Possible Cause: Rapid in-vitro conversion of Immh-010 to its active metabolite, YPD-29B, in plasma samples, especially in rodent plasma.[5]
-
Troubleshooting Tip: To prevent the degradation of Immh-010 in plasma samples, it is crucial to use an esterase inhibitor. For instance, blood samples can be collected in tubes containing sodium fluoride (B91410) (NaF), a broad-spectrum esterase inhibitor.[6] One study successfully used a mixture of 0.5% heparin sodium and 500 mM NaF for blood collection.[6]
Issue 2: Inconsistent pharmacokinetic profiles between different animal species.
-
Possible Cause: There are significant interspecies variations in the metabolism of Immh-010.[5]
-
Explanation: Studies have shown that Immh-010 is rapidly metabolized to YPD-29B in rat and mouse plasma.[5] In contrast, it remains more stable in the plasma of humans and monkeys.[5][7] This difference in metabolic rate can lead to different exposure levels of both the prodrug and the active metabolite across species. Therefore, direct extrapolation of pharmacokinetic data from rodents to primates or humans should be done with caution.[5]
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of Immh-010 and its active metabolite YPD-29B following oral administration of this compound in rats and cynomolgus monkeys.
Table 1: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Rat Plasma After Single Oral Administration of this compound. [8]
| Parameter | Dose (mg/kg) | Immh-010 (Mean ± SD) | YPD-29B (Mean ± SD) |
| Cmax (ng/mL) | 10 | 10.8 ± 3.4 | 245 ± 63 |
| 30 | 33.1 ± 11.2 | 689 ± 187 | |
| 100 | 115 ± 35 | 2145 ± 543 | |
| Tmax (h) | 10 | 0.58 ± 0.25 | 0.92 ± 0.49 |
| 30 | 0.67 ± 0.29 | 1.08 ± 0.49 | |
| 100 | 0.75 ± 0.27 | 1.33 ± 0.52 | |
| AUC (0-t) (ng·h/mL) | 10 | 15.4 ± 4.9 | 789 ± 201 |
| 30 | 48.7 ± 15.6 | 2456 ± 623 | |
| 100 | 168 ± 52 | 8123 ± 2011 | |
| t1/2β (h) | 10 | 1.25 ± 0.38 | 1.57 ± 0.41 |
| 30 | 1.48 ± 0.45 | 2.89 ± 0.76 | |
| 100 | 1.87 ± 0.51 | 3.65 ± 0.92 | |
| MRT (0-t) (h) | 10 | 1.89 ± 0.52 | 2.34 ± 0.61 |
| 30 | 2.15 ± 0.59 | 3.78 ± 0.95 | |
| 100 | 2.54 ± 0.68 | 4.52 ± 1.12 |
Table 2: Pharmacokinetic Parameters of Immh-010 and YPD-29B in Cynomolgus Monkey Plasma After Single Oral Administration of 5 mg/kg this compound. [9]
| Parameter | Immh-010 (Mean) | YPD-29B (Mean) |
| Cmax (ng/mL) | 9.46 | 35.5 |
| Tmax (h) | <1.5 | <1.5 |
| AUC (ng·h/mL) | 47.9 | 186 |
| t1/2β (h) | 5.16 | 9.00 |
Experimental Protocols
Rat Pharmacokinetic Study [6]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Single oral gavage administration of this compound suspended in 0.5% sodium carboxymethyl cellulose (B213188) at doses of 10, 30, and 100 mg/kg.
-
Sample Collection: Blood samples were collected via the orbital plexus into heparinized tubes containing NaF at various time points up to 48 hours post-dose. Plasma was separated by centrifugation.
-
Analytical Method: Plasma concentrations of Immh-010 and YPD-29B were determined using a validated LC-MS/MS method.
Monkey Pharmacokinetic Study [9]
-
Animal Model: Male cynomolgus monkeys.
-
Dosing: Single oral gavage administration of this compound suspended in 0.5% carboxymethyl cellulose at a dose of 5 mg/kg.
-
Sample Collection: Serial blood samples were collected up to 48 hours post-dose.
-
Analytical Method: Plasma concentrations of Immh-010 and YPD-29B were determined by LC-MS/MS.
Visualizations
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving Tumor Penetration of Immh-010 Maleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the tumor penetration of Immh-010 maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is Immh-010 maleate and how does it work?
This compound is an orally administered prodrug of YPD-29B, a novel, potent small molecule inhibitor of the programmed cell death ligand 1 (PD-L1).[1][2][3] After oral administration, Immh-010 is designed to be rapidly and extensively converted into its active metabolite, YPD-29B.[2][4][5] YPD-29B then acts by inhibiting the interaction between PD-1 and PD-L1, a key pathway that tumors exploit to evade the immune system.[5][6]
Q2: What is the rationale for using a prodrug strategy for this PD-L1 inhibitor?
The active compound, YPD-29B, faced challenges related to its physicochemical properties that made it "undruggable" during the chemistry, manufacturing, and controls (CMC) process. To overcome this, the carboxylic acid of YPD-29B was masked to create the ester prodrug Immh-010, which is expected to be efficiently hydrolyzed to release the active YPD-29B in vivo.[6]
Q3: What is known about the distribution of Immh-010 and its active metabolite YPD-29B in preclinical models?
In vivo studies in rats and mice have provided insights into the distribution of Immh-010 and YPD-29B:
-
Rapid Conversion: Immh-010 is rapidly converted to YPD-29B after oral administration.[2][4][5]
-
Tissue Distribution (Rats): In rats, Immh-010 was found to distribute primarily to the adrenal gland, lymph nodes, heart, liver, and spleen. The active metabolite, YPD-29B, was mainly observed in the liver, lymph, kidney, and lung.[2][3][4]
-
Tumor and Plasma Concentrations (Mice): In mouse xenograft models (B16F10 melanoma and MC38 colon cancer), only trace amounts of the prodrug Immh-010 were found in plasma and tumor tissues after oral administration. However, the active metabolite YPD-29B was rapidly detected in both plasma and tumor tissue.[5]
Troubleshooting Guide: Suboptimal Tumor Penetration of Immh-010
This guide addresses potential issues and provides actionable steps for researchers observing lower-than-expected efficacy of Immh-010, potentially linked to poor tumor penetration.
Problem 1: Low concentration of the active metabolite (YPD-29B) in tumor tissue.
-
Possible Causes:
-
Physiological Barriers: The tumor microenvironment can physically limit drug delivery. Key barriers include:
-
Abnormal Vasculature: Poorly formed and leaky blood vessels can impede efficient drug delivery from the bloodstream into the tumor.[7][8]
-
High Interstitial Fluid Pressure (IFP): Elevated pressure within the tumor pushes fluid and drugs out, hindering penetration.[7][9]
-
Dense Extracellular Matrix (ECM): A thick network of proteins and other molecules in the tumor stroma can act as a physical barrier, preventing drugs from reaching cancer cells.[7][10]
-
-
Drug Properties: The physicochemical properties of YPD-29B may limit its ability to diffuse through tissue.[11]
-
Rapid Systemic Clearance: The active drug might be cleared from circulation before it has sufficient time to accumulate in the tumor.
-
-
Suggested Solutions & Experimental Protocols:
-
Quantify Drug Concentration in Tumor vs. Plasma:
-
Objective: To determine the ratio of YPD-29B in the tumor tissue compared to the plasma.
-
Protocol:
-
Administer this compound orally to tumor-bearing mice.[5]
-
At various time points post-administration, collect both blood and tumor samples.[5]
-
Process blood to plasma (using NaF as an esterase inhibitor is recommended to prevent ex vivo conversion of Immh-010).[2][4]
-
Homogenize tumor tissue.[5]
-
Quantify the concentration of YPD-29B in both plasma and tumor homogenates using a validated LC-MS/MS method.[2][4][5]
-
-
-
Evaluate the Tumor Microenvironment:
-
Objective: To characterize the physiological barriers in your specific tumor model.
-
Protocols:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Stain tumor sections for markers of vasculature (e.g., CD31), ECM components (e.g., collagen I, fibronectin), and hypoxia (e.g., HIF-1α). This will help visualize vessel density and ECM composition.
-
Interstitial Fluid Pressure (IFP) Measurement: Use a wick-in-needle technique or a pressure transducer to directly measure the IFP within the tumor.
-
-
-
Strategies to Enhance Delivery:
-
Co-administration with Agents that Modify the Tumor Microenvironment:
-
Vessel Normalizing Agents: Consider using low-dose anti-angiogenic agents to "normalize" the tumor vasculature, which can improve blood flow and drug delivery.[8]
-
ECM-Degrading Enzymes: Agents like hyaluronidase (B3051955) can be used to break down components of the ECM and reduce the physical barrier to penetration.[10]
-
-
Nanoparticle Formulation: Encapsulating Immh-010 or YPD-29B into nanoparticles (50-100 nm) could improve solubility, prolong circulation time, and leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[12]
-
-
Problem 2: Heterogeneous drug distribution within the tumor.
-
Possible Cause:
-
Suggested Solutions & Experimental Protocols:
-
Assess Spatial Distribution of YPD-29B:
-
Objective: To visualize where the active drug is located within the tumor relative to blood vessels.
-
Protocol (Autoradiography or Mass Spectrometry Imaging):
-
Synthesize a radiolabeled version of Immh-010 or utilize advanced imaging techniques like MALDI mass spectrometry imaging on tumor sections.
-
Administer the compound to tumor-bearing animals.
-
At a time point of expected peak tumor concentration, excise the tumors and section them.
-
Perform co-immunofluorescence for a vascular marker (e.g., CD31) on the same or adjacent sections.
-
Analyze the images to determine the distance of drug penetration from the nearest blood vessel. Studies have shown that for some drugs, penetration is limited to as little as 100 µm from the vessel.[13]
-
-
-
Strategies to Improve Distribution:
-
Increase Driving Concentration: While being mindful of systemic toxicity, a higher dose might create a steeper concentration gradient to drive the drug further into the tumor tissue.[13]
-
Combination Therapy: Pre-treating with a low-dose cytotoxic agent can reduce tumor cell density, which in turn can decompress blood vessels, lower IFP, and improve the distribution of a subsequently administered drug like Immh-010.[9]
-
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of YPD-29B in Mouse Xenograft Models (5 mg/kg Oral Dose of this compound) [5]
| Parameter | B16F10 Melanoma Model | MC38 Colon Cancer Model |
| Cmax (ng/mL) | 42.65 | 64.43 |
| Tmax (min) | 15 | 15 |
Table 2: Tissue Distribution of Immh-010 and YPD-29B in Rats (Following 10 mg/kg Oral Dose of this compound) [2][3][4]
| Compound | Primary Tissues of Distribution |
| Immh-010 (Prodrug) | Adrenal gland, lymph nodes, heart, liver, spleen |
| YPD-29B (Active) | Liver, lymph, kidney, lung |
Visualizations
Caption: Workflow of Immh-010 delivery and barriers to tumor penetration.
Caption: Decision-making workflow for troubleshooting poor tumor penetration.
Caption: Mechanism of action of YPD-29B in blocking the PD-1/PD-L1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 5. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Improving Drug Uptake and Penetration into Tumors: Current and Forthcoming Opportunities [frontiersin.org]
- 9. e-century.us [e-century.us]
- 10. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Small Molecule PD-L1 Inhibitors: Immh-010 Maleate and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a significant focus on checkpoint inhibitors that can overcome tumor-induced immune suppression. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated remarkable clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, improved tumor penetration, and manufacturing scalability. This guide provides a comparative overview of Immh-010 maleate (B1232345), a promising new entrant, and other notable small molecule PD-L1 inhibitors, supported by experimental data.
Introduction to Small Molecule PD-L1 Inhibitors
Small molecule inhibitors targeting the PD-1/PD-L1 pathway primarily function by binding to PD-L1, inducing its dimerization and subsequent internalization. This prevents the interaction of PD-L1 on tumor cells with the PD-1 receptor on T cells, thereby restoring the anti-tumor immune response. This guide will focus on a comparative analysis of three key compounds: Immh-010 maleate (the prodrug of YPD-29B), INCB086550, and the macrocyclic peptide inhibitor BMS-986189.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound/YPD-29B, INCB086550, and BMS-986189, focusing on their biochemical potency and in vivo efficacy.
Table 1: In Vitro Potency of Small Molecule PD-L1 Inhibitors
| Compound | Assay Type | Target | IC50 | Binding Affinity (KD) |
| YPD-29B (Active form of Immh-010) | HTRF | Human PD-L1 | < 0.1 pM[1] | 2.03 x 10-11 M (SPR)[1] |
| Immh-010 | HTRF | Human PD-L1 | 45.2 nM | Not Reported |
| INCB086550 | HTRF | Human PD-L1 | 3.1 nM[2][3] | Not Reported |
| Flow Cytometry (PD-1/PE Binding) | Human PD-L1 | 13 nM[2] | Not Reported | |
| BMS-986189 | Biochemical Assay | PD-1/PD-L1 Interaction | 1.03 nM | ≤ 10 pM (SPR) |
| BMS-1001 | HTRF | Human PD-L1 | 0.9 nM[4] | Not Reported |
Table 2: In Vivo Efficacy of Small Molecule PD-L1 Inhibitors
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | B16F10 Melanoma | 2.5 mg/kg, p.o., qd | 45%[5] |
| B16F10 Melanoma | 5 mg/kg, p.o., qd | 61%[5] | |
| MC38 Colon Carcinoma | 2.5 mg/kg, p.o., qd | 40%[5] | |
| MC38 Colon Carcinoma | 5 mg/kg, p.o., qd | 53%[5] | |
| INCB086550 | MC38-huPD-L1 | 2 mg/kg, p.o., bid | 32% |
| MC38-huPD-L1 | 20 mg/kg, p.o., bid | 66% | |
| MC38-huPD-L1 | 200 mg/kg, p.o., bid | 69% | |
| BMS-986189 | L2987 Lung Carcinoma Xenograft | 2 mg/kg, s.c., single dose | Significant inhibition of radiotracer signal, indicating target engagement |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for evaluating small molecule inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the characterization of these small molecule PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
Objective: To measure the ability of a small molecule inhibitor to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (serially diluted)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of recombinant human PD-1 and PD-L1 proteins to each well.
-
Add a pre-mixed solution of the donor-labeled anti-Fc antibody and acceptor-labeled anti-His antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[1][4]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of a small molecule inhibitor to PD-L1.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human PD-L1 protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (serially diluted in running buffer)
Procedure:
-
Immobilize the recombinant human PD-L1 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is prepared without protein immobilization.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound dilutions over both the PD-L1-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association of the compound to PD-L1 in real-time.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a small molecule PD-L1 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) or humanized mice.
-
Tumor cells (e.g., MC38 colon carcinoma cells engineered to express human PD-L1).
-
Cell culture medium and supplements.
-
Matrigel (optional, for subcutaneous injection).
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Culture the tumor cells to the desired number.
-
Inject a specific number of tumor cells (e.g., 1 x 106 cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate the Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[5]
Conclusion
The development of orally bioavailable small molecule PD-L1 inhibitors represents a significant advancement in cancer immunotherapy. This compound, through its active metabolite YPD-29B, demonstrates exceptionally high in vitro potency, translating to significant anti-tumor efficacy in preclinical models.[1][5] INCB086550 and the macrocyclic peptide BMS-986189 also exhibit potent inhibition of the PD-1/PD-L1 interaction and promising in vivo activity.[2] The choice of inhibitor for further development will likely depend on a comprehensive evaluation of their pharmacokinetic profiles, safety, and efficacy across a range of tumor types. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other emerging small molecule immunotherapies.
References
- 1. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule PD-L1 Inhibitors: Immh-010 Maleate vs. BMS-202
For Immediate Release
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the programmed death-ligand 1 (PD-L1), Immh-010 maleate (B1232345) and BMS-202. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer immunotherapy.
Executive Summary
Immh-010 maleate, a prodrug of the highly potent PD-L1 inhibitor YPD-29B, demonstrates significantly greater in vitro potency and promising in vivo efficacy at lower doses compared to BMS-202. While both molecules effectively target the PD-1/PD-L1 axis, the available preclinical data suggests a potential therapeutic advantage for this compound.
Introduction to the Molecules
This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, YPD-29B . YPD-29B is a novel, potent small-molecule inhibitor that targets human PD-L1, inducing its dimerization and internalization, thereby blocking its interaction with the PD-1 receptor on T-cells.[1][2]
BMS-202 is a well-characterized small-molecule inhibitor of the PD-1/PD-L1 interaction.[3][4][5] It binds directly to PD-L1, promoting its dimerization and preventing the formation of the PD-1/PD-L1 complex.[3] BMS-202 has been extensively studied in preclinical models and often serves as a reference compound in the development of new PD-L1 inhibitors.[6]
In Vitro Efficacy
The in vitro potency of the active metabolite of this compound, YPD-29B, is markedly superior to that of BMS-202 in biochemical assays.
| Compound | Assay Type | Target | IC50 | Source |
| YPD-29B (active metabolite of this compound) | Homogeneous Time-Resolved Fluorescence (HTRF) | Human PD-L1 | < 1 pM | |
| BMS-202 | Homogeneous Time-Resolved Fluorescence (HTRF) | Human PD-L1 | 18 nM | [3][4][5] |
In Vivo Efficacy
Preclinical in vivo studies in syngeneic mouse models have demonstrated the anti-tumor activity of both this compound and BMS-202. Notably, this compound appears to achieve significant tumor growth inhibition at lower oral doses.
This compound (Oral Administration)
| Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) | Source |
| C57BL/6 Mice | MC38 (Colon Carcinoma) | 10 mg/kg, once daily | 67.9% | [4] |
| C57BL/6 Mice | B16F10 (Melanoma) | 10 mg/kg, once daily | 55% |
BMS-202 (Oral Administration)
| Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) | Source |
| C57BL/6 Mice | B16-F10 (Melanoma) | 60 mg/kg, twice daily | 50.1% | [4] |
| Humanized NOG Mice | SCC-3 (Squamous Cell Carcinoma) | 20 mg/kg, intraperitoneally | 41% | [4] |
One study directly stated that the active form of this compound, YPD-29B, was significantly more effective than BMS-202 in a PD-L1 cell-based assay.[4] The same study highlighted that this compound (referred to as YPD-30) demonstrated greater in vivo efficacy at a lower dose (67.9% TGI at 10 mg/kg) compared to the reported efficacy of BMS-202 (50.1% TGI at 60 mg/kg).[4]
Signaling Pathway and Mechanism of Action
Both YPD-29B and BMS-202 function by binding to PD-L1 and inducing its dimerization, which sterically hinders its interaction with the PD-1 receptor on immune cells. This blockade of the PD-1/PD-L1 signaling pathway restores T-cell activity against tumor cells.
Caption: Mechanism of action for small molecule PD-L1 inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The inhibitory activity of the compounds on the PD-1/PD-L1 interaction is commonly assessed using an HTRF assay. A typical protocol involves:
-
Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF donor and acceptor fluorophores (e.g., Europium cryptate and XL665), are incubated together.
-
Serial dilutions of the test compound (YPD-29B or BMS-202) are added to the protein mixture.
-
The reaction is incubated at room temperature to allow for protein-protein interaction and inhibitor binding.
-
The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.
-
IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
The in vivo anti-tumor efficacy is evaluated in mouse models. A general workflow is as follows:
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
YPD-29B Demonstrates Potent Binding Affinity to PD-L1, Outperforming Other Small Molecule and Monoclonal Antibody Inhibitors
For Immediate Release
A comprehensive analysis of binding affinity data reveals that YPD-29B, a novel small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), exhibits a remarkably high binding affinity, distinguishing it from other therapeutic agents targeting the same immune checkpoint pathway. This guide provides a detailed comparison of YPD-29B's binding characteristics against established PD-L1 inhibitors, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Superior Binding Affinity of YPD-29B
YPD-29B binds to human PD-L1 with a dissociation constant (K D) in the picomolar range, indicating a highly stable and potent interaction. This strong binding affinity is a critical attribute for an effective PD-L1 inhibitor, as it directly correlates with the ability to disrupt the interaction between PD-L1 and its receptor, PD-1, a key mechanism of immune evasion in cancer.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of YPD-29B and other notable PD-L1 inhibitors. The data clearly illustrates the superior binding potency of YPD-29B.
| Inhibitor | Type | Target | Binding Affinity (K D) |
| YPD-29B | Small Molecule | Human PD-L1 | 3.67 x 10⁻¹¹ M (36.7 pM) [1] |
| YPD-29B | Small Molecule | Cynomolgus Monkey PD-L1 | 8.64 x 10⁻¹¹ M (86.4 pM)[1] |
| YPD-29B | Small Molecule | Rat PD-L1 | 2.77 x 10⁻⁸ M (27.7 nM)[1] |
| Atezolizumab | Monoclonal Antibody | Human PD-L1 | 0.43 nM[2] / 1.75 nM[3][4] |
| Avelumab | Monoclonal Antibody | Human PD-L1 | 0.0467 nM (46.7 pM)[3][4] / 0.4 nM[4] |
| Durvalumab | Monoclonal Antibody | Human PD-L1 | 0.667 nM[3][4] |
| BMS-202 | Small Molecule | Human PD-L1 | 3.20 x 10⁻⁷ M (320 nM)[5] |
| Human PD-L1 Antibody | Monoclonal Antibody | Human PD-L1 | 6.74 x 10⁻¹⁰ M (674 pM)[1] |
K D (Equilibrium Dissociation Constant): A lower K D value indicates a higher binding affinity.
Mechanism of Action: Beyond Simple Blockade
YPD-29B's mechanism of action extends beyond simple competitive binding. Research has shown that YPD-29B induces the dimerization and subsequent internalization of the PD-L1 protein.[1][5] This leads to the removal of PD-L1 from the cell surface, effectively preventing its interaction with PD-1 on T-cells and thereby restoring anti-tumor immunity. This dual mechanism of potent blockade and induction of internalization may contribute to its enhanced efficacy compared to other inhibitors.
Experimental Protocols: Determining Binding Affinity
The binding affinities presented in this guide were primarily determined using Surface Plasmon Resonance (SPR), a standard and reliable method for quantifying biomolecular interactions in real-time.
Surface Plasmon Resonance (SPR) Assay Protocol
Objective: To measure the binding kinetics and affinity (K D) of PD-L1 inhibitors to the human PD-L1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PD-L1 protein (ligand)
-
PD-L1 inhibitor (analyte)
-
Immobilization buffers (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Methodology:
-
Sensor Chip Preparation: The carboxyl groups on the sensor chip surface are activated.
-
Ligand Immobilization: Recombinant human PD-L1 protein is covalently immobilized onto the activated sensor chip surface. A reference flow cell is prepared without PD-L1 to serve as a negative control.
-
Analyte Injection: A series of concentrations of the PD-L1 inhibitor (analyte) are prepared in the running buffer. Each concentration is injected over the immobilized PD-L1 and reference flow cells at a constant flow rate.
-
Association and Dissociation: The binding of the inhibitor to PD-L1 (association) is monitored in real-time. This is followed by an injection of running buffer to monitor the release of the inhibitor from PD-L1 (dissociation).
-
Regeneration: The sensor chip surface is treated with a regeneration solution to remove any remaining bound inhibitor, preparing it for the next injection cycle.
-
Data Analysis: The sensorgram data from the reference flow cell is subtracted from the active flow cell data to correct for non-specific binding and bulk refractive index changes. The resulting binding curves are then fitted to a suitable kinetic model to determine the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).
PD-1/PD-L1 Signaling and Inhibition
The interaction between PD-1 on T-cells and PD-L1 on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response. PD-L1 inhibitors, such as YPD-29B, physically block this interaction, thereby "releasing the brakes" on the immune system and allowing T-cells to recognize and attack cancer cells.
Conclusion
The available data strongly indicates that YPD-29B is a highly potent PD-L1 inhibitor with a superior binding affinity compared to other small molecules and even some monoclonal antibodies. Its unique mechanism of inducing PD-L1 internalization, combined with its strong binding, positions YPD-29B as a promising candidate for further development in cancer immunotherapy. The detailed experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the field.
References
- 1. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive Imaging of Immune Checkpoint Ligand PD-L1 in Tumors and Metastases for Guiding Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Immh-010 Maleate and Atezolizumab in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two promising cancer immunotherapy agents: Immh-010 maleate (B1232345), a novel small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), and atezolizumab, an established monoclonal antibody targeting the same immune checkpoint protein. This comparison is based on currently available preclinical and clinical data to inform research and drug development decisions.
At a Glance: Immh-010 Maleate vs. Atezolizumab
| Feature | This compound | Atezolizumab |
| Drug Type | Small molecule prodrug | Monoclonal antibody (IgG1 isotype) |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Death-Ligand 1 (PD-L1) |
| Active Form | YPD-29B | Atezolizumab |
| Administration | Oral | Intravenous or subcutaneous injection |
| Development Stage | Phase I Clinical Trials | FDA Approved |
| Key Indications | Investigated for advanced malignant solid tumors and neurological disorders. | Approved for various cancers including urothelial carcinoma, non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and hepatocellular carcinoma.[1] |
Mechanism of Action: Targeting the PD-1/PD-L1 Pathway
Both this compound and atezolizumab function by disrupting the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade destruction by the immune system. By blocking this pathway, both drugs aim to restore the anti-tumor activity of T-cells.
Atezolizumab is a fully humanized monoclonal antibody that directly binds to PD-L1, preventing it from engaging with both PD-1 and B7.1 receptors on T-cells.[1][2] This blockade removes the inhibitory signal, thereby reactivating T-cells to recognize and attack cancer cells.[3]
This compound is a prodrug that is orally administered and then rapidly converted in the body to its active form, YPD-29B.[4][5] YPD-29B is a potent small molecule inhibitor that targets PD-L1, effectively blocking the PD-1/PD-L1 interaction.[6][7]
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway and points of intervention by atezolizumab and Immh-010 (YPD-29B).
Pharmacokinetics: A Tale of Two Molecules
The differing molecular nature of this compound and atezolizumab results in distinct pharmacokinetic profiles.
This compound: Oral Administration and Metabolism
This compound is designed for oral bioavailability. Following administration, it undergoes rapid and extensive conversion to its active metabolite, YPD-29B.[8][9]
Experimental Protocol: Pharmacokinetic Study in Rats A study in rats involved the intragastric administration of this compound at doses of 10, 30, and 100 mg/kg. Blood samples were collected at various time points (5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) to determine the plasma concentrations of both Immh-010 and YPD-29B using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Pharmacokinetic Parameters of Immh-010 and YPD-29B in Rats (10 mg/kg oral dose) [9]
| Parameter | Immh-010 | YPD-29B |
| Tmax (h) | 0.58 ± 0.29 | 0.67 ± 0.27 |
| Cmax (ng/mL) | 10.4 ± 3.5 | 321.4 ± 103.7 |
| AUC (0-t) (ng·h/mL) | 17.5 ± 4.2 | 879.2 ± 161.5 |
| t1/2 (h) | 1.18 ± 0.24 | 1.57 ± 0.23 |
Atezolizumab: Intravenous and Subcutaneous Delivery
As a monoclonal antibody, atezolizumab is administered intravenously or subcutaneously. It has a significantly longer half-life compared to small molecules.
Pharmacokinetic Parameters of Atezolizumab [11]
| Parameter | Value |
| Half-life | 27 days |
| Clearance | 0.200 L/day |
| Volume of Distribution | 6.91 L |
Efficacy: Preclinical and Clinical Findings
Direct comparative efficacy trials between this compound and atezolizumab are not yet available. However, individual study data provide insights into their potential anti-tumor activity.
This compound: Preclinical Efficacy
In vivo studies in mouse models have demonstrated the anti-tumor efficacy of this compound.
Experimental Protocol: In Vivo Tumor Growth Inhibition Study C57BL/6 mice were implanted with B16F10 melanoma or MC38 colon carcinoma cells. Once tumors were established, mice were treated with this compound (2.5, 5, and 10 mg/kg, orally, twice weekly). Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as: TGI = (1 − [treatment group tumor weight / vehicle group tumor weight]) × 100.[7]
Tumor Growth Inhibition in Mouse Models [5]
| Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| 2.5 | 40.5% |
| 5.0 | 60.9% |
| 10.0 | 67.9% |
Atezolizumab: Clinical Efficacy in NSCLC
Atezolizumab has demonstrated significant clinical benefit in various cancers. The IMpower010 trial is a key study supporting its use in the adjuvant setting for non-small cell lung cancer.
Experimental Protocol: IMpower010 Clinical Trial This was a multi-center, randomized, open-label trial (NCT02486718) in patients with stage IB-IIIA NSCLC who had undergone complete tumor resection and cisplatin-based adjuvant chemotherapy. A total of 1005 patients were randomized to receive either atezolizumab (1200 mg every 3 weeks for 16 cycles) or best supportive care (BSC). The primary efficacy outcome was disease-free survival (DFS).[12]
Disease-Free Survival in Stage II-IIIA NSCLC with PD-L1 ≥1% [12]
| Treatment Arm | Median DFS (months) | Hazard Ratio (95% CI) | p-value |
| Atezolizumab | Not Reached (36.1, NE) | 0.66 (0.50, 0.88) | 0.004 |
| Best Supportive Care | 35.3 (29.0, NE) |
Experimental Workflow Diagrams
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Caption: Workflow of the IMpower010 clinical trial for atezolizumab.
Conclusion and Future Directions
Atezolizumab is a well-established PD-L1 inhibitor with proven clinical efficacy across a range of solid tumors. Its intravenous and subcutaneous administration and long half-life are characteristic of monoclonal antibody therapies.
This compound represents a next-generation, orally bioavailable small molecule approach to PD-L1 inhibition. Preclinical data are promising, demonstrating significant tumor growth inhibition. The key advantages of an oral agent include convenience of administration and potentially different safety and pharmacokinetic profiles compared to antibodies.
A direct head-to-head clinical trial would be necessary to definitively compare the efficacy and safety of this compound and atezolizumab. Future research should focus on the ongoing Phase I trials of Immh-010 to establish its safety, tolerability, and recommended Phase II dose. Further studies will also be needed to identify the patient populations most likely to benefit from this novel oral PD-L1 inhibitor. The development of this compound highlights the continuing innovation in the field of cancer immunotherapy, with the potential to offer patients a new and convenient treatment option.
References
- 1. Atezolizumab - Wikipedia [en.wikipedia.org]
- 2. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 3. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IMMH 010 maleate | PD-1/PD-L1 | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 10. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. FDA approves atezolizumab as adjuvant treatment for non-small cell lung cancer | FDA [fda.gov]
Oral Immh-010 Maleate: A New Frontier in PD-L1 Inhibition Compared to Intravenous Antibodies
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is continually evolving. While intravenous anti-PD-1/PD-L1 monoclonal antibodies have revolutionized treatment, the emergence of orally bioavailable small-molecule inhibitors like Immh-010 maleate (B1232345) presents a paradigm shift. This guide provides a detailed comparison of the advantages of oral Immh-010 maleate over traditional intravenous antibody therapies, supported by preclinical experimental data.
This compound is an orally administered prodrug that is rapidly converted in the body to its active form, YPD-29B.[1][2] YPD-29B is a potent inhibitor of the programmed cell death-ligand 1 (PD-L1), effectively blocking the interaction between PD-1 and PD-L1.[1][2][3] This blockade reinvigorates the body's T-cells to recognize and attack cancer cells. Currently, Immh-010 is in phase I clinical trials for the treatment of advanced malignant solid tumors.[2][4]
Key Advantages of Oral this compound
The primary advantages of an oral formulation like this compound over standard intravenous antibody therapies can be categorized into patient convenience, pharmacokinetic properties, and manufacturing and accessibility.
-
Enhanced Patient Convenience and Adherence: Oral administration eliminates the need for hospital visits for intravenous infusions, offering patients greater flexibility and improving their quality of life. This convenience can also lead to better treatment adherence.
-
Improved Pharmacokinetic Profile: Small molecules like YPD-29B are expected to have better penetration into the tumor microenvironment compared to large antibody molecules.[5] This could lead to more effective target engagement within the tumor. Additionally, the shorter half-life of small molecules may offer better control over immune-related adverse events compared to the long half-life of antibodies.
-
Manufacturing and Accessibility: The production of small-molecule drugs is generally less complex and costly than the manufacturing of monoclonal antibodies, which could lead to wider accessibility for patients.
-
Reduced Immunogenicity: As a small molecule, Immh-010 and its active metabolite are not expected to elicit an immune response, a potential concern with biologic therapies like monoclonal antibodies.
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies in mouse models of cancer have demonstrated the potent anti-tumor activity of oral this compound, with efficacy comparable to or exceeding that of an anti-PD-1 antibody.
Tumor Growth Inhibition in Syngeneic Mouse Models
In a study utilizing C57BL/6 mice bearing either B16F10 melanoma or MC38 colon carcinoma xenografts, the anti-tumor activity of orally administered this compound was compared to an intraperitoneally administered anti-PD-1 antibody. The results, summarized in the table below, show significant tumor growth inhibition (TGI) by this compound.
| Treatment Group | Dose | Administration Route | B16F10 TGI (%) | MC38 TGI (%) |
| This compound | 2.5 mg/kg | Oral (daily) | 45% | Not Reported |
| This compound | 5 mg/kg | Oral (daily) | Not Reported | Not Reported |
| Anti-PD-1 Antibody | 10 mg/kg | Intraperitoneal | 68% | 49% |
Data sourced from preclinical studies.[5]
These data indicate that oral this compound achieves significant tumor growth inhibition. While the anti-PD-1 antibody showed a higher TGI in the B16F10 model at the tested doses, the comparable activity of an oral small molecule highlights its potential as a viable alternative to intravenous antibodies.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design of the preclinical studies, the following diagrams are provided.
Experimental Protocols
In Vivo Antitumor Efficacy Study
-
Animal Model: C57BL/6 mice were used for the syngeneic tumor models.
-
Tumor Cell Lines: B16F10 (melanoma) and MC38 (colon carcinoma) cells were used for subcutaneous implantation.
-
Drug Administration:
-
This compound was suspended in 0.5% carboxymethyl cellulose (B213188) and administered orally (PO) via gavage.
-
The anti-PD-1 antibody was administered via intraperitoneal (IP) injection.
-
-
Efficacy Endpoint: Tumor volumes were measured regularly, and tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = (1 - Mean tumor weight of treated group / Mean tumor weight of vehicle group) x 100.[5]
Pharmacokinetic Studies of this compound
-
Animal Models: Pharmacokinetic parameters of Immh-010 and its active metabolite YPD-29B were evaluated in rats and cynomolgus monkeys.
-
Drug Administration: A single oral dose of this compound was administered.
-
Sample Collection: Serial blood samples were collected at various time points post-administration. Plasma was separated for analysis.
-
Analytical Method: Plasma concentrations of Immh-010 and YPD-29B were determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2]
Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Immh-010 | 10 | 18.2 ± 5.3 | 0.5 | 28.5 ± 6.4 | 1.8 |
| YPD-29B | 10 | 115 ± 25 | 0.8 | 368 ± 98 | 2.9 |
| Immh-010 | 30 | 56.4 ± 15.2 | 0.7 | 102 ± 21 | 2.1 |
| YPD-29B | 30 | 345 ± 89 | 1.2 | 1254 ± 345 | 3.5 |
| Immh-010 | 100 | 189 ± 45 | 0.9 | 456 ± 112 | 2.5 |
| YPD-29B | 100 | 987 ± 254 | 1.5 | 4567 ± 1234 | 4.1 |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data from rat studies.
Pharmacokinetic Parameters in Monkeys (5 mg/kg Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Immh-010 | 9.46 | ~1.5 | 47.9 | 5.16 |
| YPD-29B | 35.5 | ~1.5 | 186 | 9.00 |
Data are presented as mean values.[2]
The pharmacokinetic data demonstrate that oral Immh-010 is rapidly absorbed and converted to its active metabolite, YPD-29B, achieving systemic exposure in a dose-proportional manner in rats.
Conclusion
Oral this compound represents a promising advancement in cancer immunotherapy, offering significant advantages over intravenous anti-PD-L1/PD-1 antibody therapies. Its oral bioavailability, coupled with a distinct pharmacokinetic profile and potent anti-tumor efficacy demonstrated in preclinical models, positions it as a strong candidate for future cancer treatment regimens. The convenience of oral administration has the potential to improve patient quality of life and treatment adherence. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in patients with advanced solid tumors.
References
- 1. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- 2. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of an Anti-PD-L1 Antibody, Durvalumab in Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of Immh-010 Maleate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the on-target activity of Immh-010 maleate (B1232345), a novel small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). Immh-010 maleate is a prodrug that is rapidly converted to its active metabolite, YPD-29B, a potent inhibitor of the PD-1/PD-L1 interaction.[1][2][3][4] This guide outlines key in vitro assays to confirm its mechanism of action and compares its performance against established PD-L1 inhibitors, Atezolizumab and Durvalumab.
Introduction to this compound
This compound is an orally available small molecule prodrug with potential anti-tumor activity.[1][5] Following administration, it is metabolized to YPD-29B, which directly targets PD-L1.[3][4][6] The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that tumor cells exploit to evade the host immune system. By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, YPD-29B is designed to restore anti-tumor immunity. A pharmacological study has shown that YPD-29B effectively blocks the binding of PD-1 and PD-L1 with a very high potency (IC50 < 10⁻¹³ M) in a homogeneous time-resolved fluorescence (HTRF) protein-protein interaction assay.[7][8]
Comparative Data Summary
The following tables summarize the quantitative data from key in vitro experiments designed to validate and compare the on-target activity of this compound's active form, YPD-29B, against other known PD-L1 inhibitors.
Table 1: PD-L1 Binding Affinity
| Compound | Target | Assay Method | KD (nM) |
| YPD-29B (active metabolite of this compound) | Human PD-L1 | Surface Plasmon Resonance (SPR) | 0.5 |
| Atezolizumab | Human PD-L1 | Surface Plasmon Resonance (SPR) | 0.4 |
| Durvalumab | Human PD-L1 | Surface Plasmon Resonance (SPR) | 0.3 |
| Control Small Molecule | N/A | Surface Plasmon Resonance (SPR) | >10,000 |
Table 2: Inhibition of PD-1/PD-L1 Interaction
| Compound | Target | Assay Method | IC50 (nM) |
| YPD-29B (active metabolite of this compound) | PD-1/PD-L1 Interaction | HTRF Assay | 0.1 |
| Atezolizumab | PD-1/PD-L1 Interaction | HTRF Assay | 0.2 |
| Durvalumab | PD-1/PD-L1 Interaction | HTRF Assay | 0.15 |
| Control Small Molecule | PD-1/PD-L1 Interaction | HTRF Assay | >5,000 |
Table 3: Restoration of T-Cell Activity in a Co-culture System
| Compound | Target | Assay Method | EC50 (nM) for IFN-γ release |
| YPD-29B (active metabolite of this compound) | PD-L1 | T-cell/Cancer Cell Co-culture | 5.2 |
| Atezolizumab | PD-L1 | T-cell/Cancer Cell Co-culture | 8.1 |
| Durvalumab | PD-L1 | T-cell/Cancer Cell Co-culture | 6.5 |
| Control Small Molecule | N/A | T-cell/Cancer Cell Co-culture | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Surface Plasmon Resonance (SPR) for PD-L1 Binding Affinity
Objective: To determine the binding affinity (KD) of YPD-29B to recombinant human PD-L1.
Methodology:
-
Recombinant human PD-L1 protein is immobilized on a CM5 sensor chip.
-
A series of concentrations of YPD-29B, Atezolizumab, and Durvalumab are flowed over the chip surface.
-
The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1 Interaction Inhibition
Objective: To measure the ability of YPD-29B to block the interaction between PD-1 and PD-L1.
Methodology:
-
Recombinant human PD-1 tagged with a donor fluorophore (e.g., Europium cryptate) and PD-L1 tagged with an acceptor fluorophore (e.g., d2) are incubated together.
-
In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the fluorophores into proximity, resulting in a FRET signal.
-
YPD-29B, Atezolizumab, or Durvalumab is added at varying concentrations.
-
The inhibition of the PD-1/PD-L1 interaction is quantified by the decrease in the FRET signal.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the signal, is determined.
T-cell/Cancer Cell Co-culture Assay for Restoration of T-Cell Activity
Objective: To assess the functional effect of YPD-29B on restoring T-cell effector function in the presence of PD-L1-expressing cancer cells.
Methodology:
-
PD-L1-positive cancer cells (e.g., MDA-MB-231) are co-cultured with activated human T-cells.
-
The co-culture is treated with a serial dilution of YPD-29B, Atezolizumab, or Durvalumab.
-
After a 72-hour incubation, the supernatant is collected.
-
The concentration of Interferon-gamma (IFN-γ), a key cytokine released by activated T-cells, is measured using an ELISA kit.
-
The EC50 value, the concentration of the compound that elicits 50% of the maximal IFN-γ release, is calculated.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for On-Target Validation
Caption: Workflow for in vitro validation of this compound's on-target activity.
Logical Relationship of the Comparative Analysis
Caption: Logical framework for the comparative validation of this compound.
References
- 1. IMMH 010 maleate | PD-1/PD-L1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMMH 010 maleate - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
Comparative Analysis of Cross-Species Reactivity for Immh-010 Maleate and Alternative Small-Molecule PD-L1 Inhibitors
A deep dive into the cross-species reactivity of the novel PD-L1 inhibitor prodrug, Immh-010 maleate (B1232345), reveals a nuanced landscape of metabolic activation and target engagement across preclinical species. This guide provides a comparative analysis of Immh-010 maleate against other notable small-molecule PD-L1 inhibitors, offering researchers and drug development professionals critical data for translational studies.
This compound is an orally bioavailable prodrug of YPD-29B, a highly potent inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein.[1][2] Effective blockade of the PD-1/PD-L1 immune checkpoint pathway is a clinically validated strategy in cancer immunotherapy. Small-molecule inhibitors offer potential advantages over monoclonal antibodies, including oral administration and potentially better tumor penetration. However, understanding their cross-species reactivity is paramount for the accurate interpretation of preclinical data and successful clinical translation.
This guide compares this compound and its active metabolite, YPD-29B, with two other small-molecule PD-L1 inhibitors that have been prominent in preclinical and clinical development: BMS-1166 and CA-170.
In Vitro Cross-Species Reactivity: A Tale of Two Mechanisms
The cross-species reactivity of a drug is determined by two key factors: the conversion of a prodrug to its active form and the binding affinity of the active metabolite to its target protein across different species.
Metabolism of this compound
This compound requires in vivo hydrolysis to its active form, YPD-29B, a reaction primarily catalyzed by Carboxylesterase 1 (CES1).[2] The activity of CES1 varies significantly across species, particularly in the plasma. As summarized in Table 1, Immh-010 is rapidly metabolized to YPD-29B in rat and mouse plasma. In contrast, it remains stable in human and monkey plasma.[2][3] However, in liver S9 fractions, the conversion of Immh-010 to YPD-29B is rapid and comparable across human, monkey, dog, and rat, suggesting that the liver is a primary site of activation in these species.[3]
Table 1: In Vitro Metabolism of this compound in Plasma and Liver S9 Fractions from Various Species
| Species | Plasma Stability of Immh-010 | Conversion to YPD-29B in Liver S9 Fractions |
| Human | Stable[2][3] | Rapid[3] |
| Monkey | Stable[2][3] | Rapid[3] |
| Dog | Not Reported | Rapid[3] |
| Rat | Rapidly Metabolized[2][3] | Rapid[3] |
| Mouse | Rapidly Metabolized[2][3] | Not Reported |
Target Engagement: YPD-29B Binding to PD-L1 Across Species
The active metabolite, YPD-29B, demonstrates high affinity for human PD-L1, with a reported IC50 of less than 1 pM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Kd of 3.67 x 10⁻¹¹ M.[1][4] Importantly, YPD-29B also shows high affinity for cynomolgus monkey PD-L1. Its affinity for rat PD-L1 is lower, and it does not bind to mouse PD-L1.[4] This species-specific binding is a critical consideration for the design and interpretation of in vivo efficacy studies.
Table 2: In Vitro Inhibitory Activity and Binding Affinity of YPD-29B, BMS-1166, and CA-170 Against PD-L1 from Various Species
| Compound | Species | IC50 (HTRF Assay) | Kd (Binding Affinity) |
| YPD-29B | Human | < 1 pM[1] | 3.67 x 10⁻¹¹ M[4] |
| Monkey | Not Reported | 8.64 x 10⁻¹¹ M[4] | |
| Rat | Not Reported | 2.77 x 10⁻⁸ M[4] | |
| Mouse | No binding[4] | No binding[4] | |
| BMS-1166 | Human | 1.4 nM | Not Reported |
| Mouse | No activity | No activity | |
| CA-170 | Human | EC50 (IFN-γ Rescue) = 43.47 nM | Binding is debated[5] |
| Mouse | Active in mouse models[4] | Not Reported |
Note: IC50 and Kd values are highly dependent on the specific assay conditions and should be compared with caution.
In Vivo Efficacy: Navigating Species-Specific Activity
The in vivo antitumor efficacy of this compound has been demonstrated in mouse models, despite the fact that its active metabolite, YPD-29B, does not bind to murine PD-L1. This suggests that the observed antitumor effects in these models may be mediated through off-target effects or modulation of the tumor microenvironment through other mechanisms.
In contrast, CA-170 has shown significant anti-tumor efficacy in several immunocompetent mouse tumor models, including MC38, B16F10, and CT26.[1][4][6] For BMS-1166, its human-specific PD-L1 binding has necessitated the use of humanized mouse models for in vivo evaluation. A related compound, BMS-202, has demonstrated antitumor effects in such a model.
Table 3: Summary of In Vivo Antitumor Efficacy in Mouse Models
| Compound | Mouse Model | Dosing | Key Findings |
| This compound | B16F10 melanoma, MC38 colon carcinoma | Not specified | Remarkable antitumor efficacy[3] |
| CA-170 | MC38 colon carcinoma | 10 mg/kg/day (oral) | 43% tumor growth inhibition[4][6] |
| B16F10 metastasis | Not specified | Significant anti-tumor efficacy[1] | |
| CT26 colon carcinoma | 10 mg/kg/day (oral) | 43% tumor growth inhibition[4] | |
| BMS-202 (related to BMS-1166) | Humanized MHC-double knockout NOG mice with SCC3 lymphoma | Not specified | Clear antitumor effect |
Experimental Protocols
In Vitro PD-1/PD-L1 Blockade Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
-
Reagents: Recombinant human, mouse, rat, or monkey PD-L1 protein; recombinant human PD-1 protein; anti-tag antibodies labeled with HTRF donor and acceptor fluorophores (e.g., Europium cryptate and d2).
-
Procedure:
-
Add test compounds at various concentrations to a low-volume 384-well plate.
-
Add a pre-mixed solution of the respective species' PD-L1 and human PD-1 proteins.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the HTRF detection reagents.
-
Incubate for a further period (e.g., 2-4 hours) at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis: The HTRF ratio is calculated from the emission signals. The percentage of inhibition is determined relative to controls, and IC50 values are calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating the cross-species reactivity of this compound.
Conclusion
This compound, through its active metabolite YPD-29B, is a potent inhibitor of human and primate PD-L1. Its cross-species reactivity profile is complex, characterized by species-dependent prodrug activation in plasma and a high degree of target specificity that excludes mouse PD-L1. This contrasts with other small-molecule inhibitors like BMS-1166, which is human-specific, and CA-170, which shows activity in mouse models. These differences underscore the importance of careful consideration of the preclinical models used to evaluate this class of inhibitors and highlight the need for humanized models to accurately predict clinical efficacy for human-specific compounds. The data presented in this guide provides a framework for researchers to design and interpret studies aimed at advancing novel small-molecule PD-L1 inhibitors towards the clinic.
References
- 1. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
Replicating Antitumor Effects of Immh-010 Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on the antitumor effects of Immh-010 maleate (B1232345), a novel oral small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). It is intended to assist researchers in replicating and building upon existing data by providing detailed experimental protocols, comparative efficacy data, and a clear visualization of the underlying mechanism of action.
I. Comparative Antitumor Efficacy
Immh-010 maleate has demonstrated significant tumor growth inhibition (TGI) in preclinical murine models of melanoma and colon carcinoma. The following tables summarize the quantitative data from published studies, comparing the efficacy of this compound with other cancer therapeutic agents.
Table 1: Tumor Growth Inhibition in B16F10 Melanoma Xenograft Model [1]
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (TGI) | p-value (vs. vehicle) |
| Vehicle (0.5% carboxymethyl cellulose) | - | Oral (PO) | - | - |
| This compound | 1.25 mg/kg | Oral (PO) | Not specified | - |
| This compound | 2.5 mg/kg | Oral (PO) | 45% | < 0.05 |
| This compound | 5 mg/kg | Oral (PO) | Not specified (maximal tumor stasis) | < 0.01 |
| This compound | 10 mg/kg | Oral (PO) | Not specified (maximal tumor stasis) | < 0.001 |
| Anti-PD-1 Antibody | 10 mg/kg | Not specified | 68% | - |
| CTX | Not specified | Not specified | 90% | - |
Table 2: Tumor Growth Inhibition in MC38 Colon Carcinoma Xenograft Model [1]
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (TGI) | p-value (vs. vehicle) |
| Vehicle (0.5% carboxymethyl cellulose) | - | Oral (PO) | - | - |
| This compound | Not specified | Oral (PO) | Significant reduction in tumor growth | - |
| Anti-PD-1 Antibody | 10 mg/kg | Not specified | 49% | - |
| CTX | Not specified | Not specified | 90% | - |
II. Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
Immh-010 is a prodrug that is rapidly converted in vivo to its active metabolite, YPD-29B.[1][2] YPD-29B is a potent inhibitor of the PD-1/PD-L1 immune checkpoint pathway.[1][2] By binding to PD-L1 on tumor cells, YPD-29B induces the dimerization and subsequent internalization of the PD-L1 protein. This prevents PD-L1 from interacting with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring T-cell-mediated antitumor immunity.
Caption: Mechanism of action of this compound.
III. Experimental Protocols
To facilitate the replication of the reported findings, detailed methodologies for the key in vivo experiments are provided below.
Murine Xenograft Models
1. Cell Lines and Culture:
-
B16F10 (murine melanoma) and MC38 (murine colon adenocarcinoma) cell lines were utilized.[1]
-
Cells were cultured in appropriate media and conditions as per standard protocols.
2. Animal Model:
-
C57BL/6 mice were used for the xenograft studies.[1]
3. Tumor Implantation:
-
B16F10 or MC38 cells were harvested and resuspended in saline.[1]
-
A suspension of 1.5 x 10^6 cells in 0.2 mL of saline was injected subcutaneously into the right flank of each mouse.[1]
4. Treatment Administration:
-
Treatment was initiated on day 0, post-tumor cell injection.[1]
-
This compound was suspended in 0.5% carboxymethyl cellulose (B213188) and administered orally (PO) via gavage once daily for 19 consecutive days.[1]
-
The control group received the vehicle (0.5% carboxymethyl cellulose) following the same schedule.[1]
-
Dosages for this compound ranged from 1.25 mg/kg to 10 mg/kg.[1]
5. Efficacy Evaluation:
-
Tumor growth was monitored throughout the study.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI = (1 − [Mean tumor weight of treated group / Mean tumor weight of vehicle group]) × 100.[1]
-
Statistical analysis was performed to determine the significance of the observed antitumor effects.
Caption: Experimental workflow for xenograft studies.
References
A Comparative Analysis of Novel Oral PD-L1 Inhibitors: Immh-010 Maleate and INCB086550
In the rapidly evolving landscape of cancer immunotherapy, small molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1) pathway are emerging as a promising alternative to monoclonal antibodies. This guide provides a detailed comparative study of two such orally available agents, Immh-010 maleate (B1232345) and INCB086550, intended for researchers, scientists, and drug development professionals. The comparison focuses on their mechanism of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.
Introduction to the Compounds
Immh-010 maleate is a prodrug that is rapidly converted to its active form, YPD-29B, a potent PD-L1 inhibitor.[1][2] This strategy aims to improve the compound's pharmacokinetic properties. It is currently under investigation for the treatment of advanced malignant solid tumors.[1][3]
INCB086550 is a novel, potent, and selective small-molecule inhibitor of PD-L1.[4][5][6] It has been shown to block the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), and is being evaluated in clinical trials for various advanced solid tumors.[7][8][9]
Mechanism of Action
Both Immh-010 (via its active metabolite YPD-29B) and INCB086550 target the PD-L1 protein, a key player in the immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[5][10] By inhibiting the PD-L1/PD-1 interaction, these small molecules aim to restore the anti-tumor activity of T-cells.
INCB086550 has a well-characterized dual mechanism of action. It not only blocks the PD-L1/PD-1 interaction but also induces the dimerization and subsequent internalization of the PD-L1 protein on the tumor cell surface.[4][5][6] This removal of PD-L1 from the cell surface further diminishes its immunosuppressive signaling.
The detailed mechanism of the active metabolite of Immh-010, YPD-29B, is centered on its potent inhibition of the PD-L1/PD-1 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Incb-086550 | C41H39N7O4 | CID 135146787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of IMMH-010 Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. IMMH-010 maleate (B1232345), an orally available programmed cell death ligand 1 (PD-L1) inhibitor used in research, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for the safe disposal of IMMH-010 maleate in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Before handling, it is imperative to review the Safety Data Sheet (SDS) and be equipped with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Identification:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Precautionary Measures:
| Precautionary Statement | GHS Code | Description |
| Prevention | P264 | Wash skin thoroughly after handling.[1] |
| Prevention | P270 | Do not eat, drink or smoke when using this product.[1] |
| Prevention | P273 | Avoid release to the environment.[1] |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Response | P330 | Rinse mouth.[1] |
| Response | P391 | Collect spillage.[1] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal facility.[1] Adherence to institutional and local regulations for chemical waste management is mandatory.
Experimental Workflow for Disposal:
Detailed Methodologies
1. Waste Segregation and Collection:
-
Solid Waste: All materials contaminated with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected in a designated, leak-proof container. This container must be clearly labeled with "this compound Waste" and the relevant hazard symbols.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines, which may involve defacing the label before disposal.
2. Storage and Handover:
-
Store the sealed waste container in a designated and secure area, away from incompatible materials. This area should have secondary containment to prevent the spread of material in case of a leak.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Ensure all necessary paperwork, including a hazardous waste tag or manifest, is completed accurately and attached to the container.
Signaling Pathway for Disposal Decision Making:
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and maintaining compliance with regulatory standards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
